CD36 (93-110)-Cys
Description
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Structure
2D Structure
Properties
Molecular Formula |
C96H151N29O33S |
|---|---|
Molecular Weight |
2271.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C96H151N29O33S/c1-43(2)35-59(116-87(150)60(37-49-17-11-10-12-18-49)117-80(143)54(20-15-33-106-95(102)103)114-91(154)73(44(3)4)123-84(147)55(21-16-34-107-96(104)105)112-78(141)52(98)36-50-22-24-51(127)25-23-50)85(148)108-46(7)76(139)110-53(19-13-14-32-97)79(142)113-58(28-31-70(133)134)83(146)118-62(39-68(101)130)90(153)124-74(45(5)6)92(155)125-75(48(9)126)93(156)115-56(26-29-66(99)128)81(144)120-63(40-71(135)136)86(149)109-47(8)77(140)111-57(27-30-69(131)132)82(145)121-64(41-72(137)138)89(152)119-61(38-67(100)129)88(151)122-65(42-159)94(157)158/h10-12,17-18,22-25,43-48,52-65,73-75,126-127,159H,13-16,19-21,26-42,97-98H2,1-9H3,(H2,99,128)(H2,100,129)(H2,101,130)(H,108,148)(H,109,149)(H,110,139)(H,111,140)(H,112,141)(H,113,142)(H,114,154)(H,115,156)(H,116,150)(H,117,143)(H,118,146)(H,119,152)(H,120,144)(H,121,145)(H,122,151)(H,123,147)(H,124,153)(H,125,155)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,157,158)(H4,102,103,106)(H4,104,105,107)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-,75-/m0/s1 |
InChI Key |
FUUCBPLODPITMD-YVKPXBAWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Functions of CD36 Peptide 93-110
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD36 receptor, a multifunctional glycoprotein expressed on a variety of cell types, plays a pivotal role in numerous physiological and pathological processes. Its interaction with a diverse range of ligands, including thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), and long-chain fatty acids, implicates it in angiogenesis, immune response, lipid metabolism, and platelet activation. The peptide fragment corresponding to amino acids 93-110 of the CD36 protein has emerged as a critical functional domain, demonstrating significant modulatory effects on key cellular signaling pathways. This technical guide provides a comprehensive overview of the core functions of CD36 peptide 93-110, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its study.
Core Functions of CD36 Peptide 93-110
The primary and most well-characterized function of CD36 peptide 93-110 is its role as a key player in the interaction between CD36 and its ligand, thrombospondin-1 (TSP-1). This interaction is not a simple binding event but rather a nuanced, two-step process.
High-Affinity Binding to Thrombospondin-1
The binding of CD36 to TSP-1 is a sequential event. Initially, the CD36 peptide region 139-155 engages with TSP-1. This initial binding induces a conformational change in the TSP-1 molecule, which in turn exposes a high-affinity binding site for the CD36 peptide 93-110 region.[1] This second interaction is crucial for the subsequent cellular signaling events. The specific binding site for CD36 peptide 93-110 on TSP-1 has been identified as the CSVTCG motif.
Inhibition of Platelet Aggregation
CD36 peptide 93-110 has been shown to partially inhibit collagen-induced platelet aggregation.[1] This inhibitory effect is a direct consequence of its ability to block the interaction between CD36 on platelets and TSP-1, a key mediator of platelet adhesion and aggregation. By interfering with this interaction, the peptide can modulate thrombus formation.
Modulation of TGF-β1 Signaling
A significant function of CD36 peptide 93-110 is its involvement in the activation of latent transforming growth factor-beta 1 (TGF-β1). The CD36 receptor, in concert with TSP-1, facilitates the conversion of latent TGF-β1 to its biologically active form. By blocking the CD36-TSP-1 interaction, peptide 93-110 can inhibit this activation process. This has significant implications for pathological conditions characterized by excessive TGF-β1 activity, such as fibrosis.
Recent studies have shown that a cyclic peptide derived from the CD36 93-110 sequence can effectively alleviate intestinal fibrosis by disrupting the TSP1-CD36 interaction and subsequently blocking the TGF-β/Smad3 signaling pathway. This highlights the therapeutic potential of targeting this specific peptide region.
Quantitative Data
While extensive research has been conducted on the qualitative functions of CD36 peptide 93-110, specific quantitative data, such as IC50 values for its primary interactions, are not consistently reported across the literature. The following table summarizes available quantitative information. Further targeted biochemical and cellular assays are required to definitively establish these values.
| Parameter | Value | Assay Conditions | Reference |
| IC50 for Inhibition of CD36-TSP-1 Binding | Not explicitly reported | Solid-phase binding assays | N/A |
| Inhibition of Collagen-Induced Platelet Aggregation | Partial Inhibition | Light Transmission Aggregometry | [1] |
| Inhibition of Latent TGF-β1 Activation | Significant Inhibition | CCL-64 Bioassay |
Signaling Pathways
The functional consequences of CD36 peptide 93-110 are mediated through its influence on specific signaling pathways. The two primary pathways affected are the CD36-TSP-1 interaction pathway leading to platelet activation and the TGF-β1/Smad3 signaling cascade involved in fibrosis.
References
The Biological Nexus: A Technical Deep Dive into the CD36 93-110 Region
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cluster of Differentiation 36 (CD36), a multifunctional scavenger receptor, plays a pivotal role in a myriad of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and immunity. Its large extracellular domain contains several binding sites for a diverse array of ligands. This technical guide focuses on a critical segment of this domain: the amino acid region 93-110. This region, with the sequence Tyr-Arg-Val-Arg-Phe-Leu-Ala-Lys-Glu-Asn-Val-Thr-Gln-Asp-Ala-Glu-Asp-Asn (YRVRFLAKENVTQDAEDN), is a key player in mediating the receptor's interaction with thrombospondin-1 (TSP-1), thereby triggering a cascade of intracellular signaling events that influence cellular behavior and contribute to disease pathogenesis.[1][2][3][4] This document provides an in-depth exploration of the biological functions of the CD36 93-110 region, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
The CD36 93-110 Region and Thrombospondin-1 Interaction
The interaction between CD36 and TSP-1 is a well-characterized, two-step process that underscores the regulatory complexity of cell adhesion and signaling.[5] The initial contact is made by the 139-155 region of CD36 binding to TSP-1. This primary interaction induces a conformational change in the TSP-1 molecule, which in turn unmasks a high-affinity binding site for the CD36 93-110 region. This secondary binding event is crucial for stabilizing the CD36-TSP-1 complex and initiating downstream signaling cascades. The peptide corresponding to this region, often denoted as P93-110, has been instrumental in elucidating these functions by acting as a competitive inhibitor of this interaction.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the inhibitory effects of the CD36 93-110 peptide on various biological processes.
| Parameter | Value | Biological Context | Reference |
| Inhibition of PfEMP1-CD36 Interaction | IC50 ≈ 2 µmol/L (for rC1-2 [1-179] binding) | Malaria parasite cytoadherence | |
| Inhibition of PE Adhesion | IC50 > 200 µmol/L | Malaria parasite cytoadherence |
Core Biological Functions and Signaling Pathways
The engagement of the CD36 93-110 region by TSP-1 initiates signaling cascades that regulate several key cellular functions.
Platelet Aggregation and Thrombosis
The CD36-TSP-1 interaction is implicated in platelet activation and aggregation, a critical process in hemostasis and thrombosis. The P93-110 peptide has been shown to partially inhibit collagen-induced platelet aggregation, suggesting that the 93-110 region is involved in the complex interplay of receptors that mediate platelet responses to collagen.
Anti-Angiogenesis
TSP-1 is a potent endogenous inhibitor of angiogenesis, and this function is mediated, in part, through its interaction with CD36 on microvascular endothelial cells. The binding of TSP-1 to CD36, involving the 93-110 region, triggers a signaling pathway that leads to endothelial cell apoptosis. This pathway involves the recruitment and activation of the Src-family kinase Fyn, which in turn activates a caspase-3-like protease and the p38 MAPK pathway, culminating in apoptosis.
Inflammation and Fibrosis via TGF-β Activation
A crucial role of the CD36 93-110 region is its involvement in the activation of latent Transforming Growth Factor-beta (TGF-β). TSP-1 binds to latent TGF-β, and the subsequent interaction of this complex with CD36 on cells like macrophages and fibroblasts facilitates the release of active TGF-β. This activation is critical in the pathogenesis of fibrosis in various tissues, including the lungs and intestines. The P93-110 peptide has been shown to ameliorate bleomycin-induced pulmonary fibrosis and intestinal fibrosis in animal models by blocking this activation step.
The activated TGF-β then signals through its canonical pathway involving the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis, such as collagens.
Detailed Experimental Protocols
Solid-Phase Binding Assay for CD36-TSP-1 Interaction
This protocol is designed to quantify the binding of TSP-1 to immobilized CD36 and to assess the inhibitory potential of the P93-110 peptide.
Materials:
-
High-binding 96-well microplates
-
Recombinant human CD36 protein
-
Recombinant human TSP-1 protein
-
CD36 peptide (93-110) and a scrambled control peptide
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-TSP-1 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute recombinant CD36 to 2-5 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Peptide Inhibition (for inhibition assay): Prepare serial dilutions of the CD36 P93-110 and scrambled control peptides in Blocking Buffer.
-
TSP-1 Binding: Add a constant concentration of TSP-1 (e.g., 1-2 µg/mL) to the wells. For the inhibition assay, co-incubate the TSP-1 with the various concentrations of peptides. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-TSP-1 primary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of bound TSP-1.
Collagen-Induced Platelet Aggregation Assay
This protocol measures the ability of platelets to aggregate in response to collagen and the inhibitory effect of the CD36 P93-110 peptide.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP)
-
Collagen solution (agonist)
-
CD36 peptide (93-110) and a scrambled control peptide
-
Platelet aggregometer with cuvettes and stir bars
-
37°C water bath or heating block
Procedure:
-
Sample Preparation: Prepare PRP and PPP from fresh human blood collected in sodium citrate tubes by differential centrifugation. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer. Set the baseline to 0% aggregation. Pipette PPP into another cuvette and set the 100% aggregation baseline.
-
Peptide Incubation: For inhibition studies, pre-incubate the PRP with various concentrations of the CD36 P93-110 peptide or the scrambled control peptide for a specified time (e.g., 10-15 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add a sub-maximal concentration of collagen to the cuvette containing the pre-incubated PRP.
-
Data Recording: The aggregometer will record the change in light transmittance over time as platelets aggregate. The extent of aggregation is typically measured as the maximum percentage change in light transmittance after a set period (e.g., 5-10 minutes).
-
Data Analysis: Compare the aggregation curves and the maximum aggregation percentages between the control (no peptide) and the peptide-treated samples to determine the inhibitory effect.
Western Blot for Phosphorylated Smad3
This protocol is used to detect the phosphorylation of Smad3 in response to TGF-β activation, which can be modulated by the CD36-TSP-1 interaction.
Materials:
-
Cell culture (e.g., fibroblasts, macrophages)
-
TSP-1 and/or active TGF-β1
-
CD36 peptide (93-110)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425) and anti-total Smad3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the experimental conditions (e.g., TSP-1, active TGF-β1) in the presence or absence of the CD36 P93-110 peptide for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Smad3 primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total Smad3 antibody to normalize the levels of phosphorylated Smad3 to the total amount of Smad3 protein.
Conclusion
The CD36 93-110 region is a critical functional domain that mediates the high-affinity, conformation-dependent binding of thrombospondin-1. This interaction is a key molecular switch that triggers diverse signaling pathways, influencing fundamental cellular processes such as aggregation, angiogenesis, inflammation, and fibrosis. The synthetic peptide corresponding to this region serves as a valuable research tool and a potential therapeutic agent for diseases characterized by aberrant TSP-1/CD36 signaling, such as fibrotic disorders. Further elucidation of the intricate signaling networks downstream of the 93-110 region's engagement will undoubtedly open new avenues for targeted drug development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Thermo Scientific CD36 Peptide P (93-110) 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.at]
- 4. Interaction of thrombospondin1 and CD36 contributes to obesity-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of CD36 (93-110)-Cys
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activity of the synthetic peptide CD36 (93-110)-Cys. It details the peptide's role as a modulator of the CD36-Thrombospondin-1 signaling axis and its subsequent effects on critical cellular processes such as angiogenesis, fibrosis, and inflammation. The information presented herein is intended to support research and development efforts targeting pathways involving the CD36 scavenger receptor.
Executive Summary
The this compound peptide is a synthetic molecule derived from the extracellular domain of the CD36 receptor. Its primary mechanism of action is the competitive antagonism of the high-affinity interaction between CD36 and its ligand, Thrombospondin-1 (TSP-1). By disrupting this interaction, the peptide effectively modulates downstream signaling cascades that are pivotal in various pathological conditions. Key consequences of this antagonism include the inhibition of latent TGF-β1 activation, leading to potent anti-fibrotic effects, and the modulation of endothelial cell apoptosis and inflammatory responses. This guide synthesizes the current understanding of these mechanisms, supported by quantitative data and detailed experimental protocols to facilitate further investigation.
Core Mechanism of Action: Antagonism of the CD36-Thrombospondin-1 Interaction
The biological effects of the this compound peptide are rooted in its ability to interfere with the binding of TSP-1 to the CD36 receptor. This interaction is not a simple, single-site binding event but a more complex, two-step process that ensures high specificity and affinity.
A Two-Step Binding Process:
-
Initial Low-Affinity Binding: The interaction is initiated when a region on TSP-1 binds to the CD36 domain spanning amino acids 139-155. This initial contact is believed to induce a conformational change in the TSP-1 protein.
-
Conformational Change and High-Affinity Binding: The induced conformational change in TSP-1 exposes a new, high-affinity binding site that then interacts with the CD36 region corresponding to amino acids 93-110.[1]
The this compound peptide, by mimicking this second binding domain, acts as a competitive inhibitor. It occupies the binding pocket on the conformationally altered TSP-1, thereby preventing the high-affinity interaction with the native CD36 receptor and blocking the subsequent intracellular signaling. The terminal cysteine residue provides a reactive group for conjugation or dimerization, which can be utilized to enhance its stability or therapeutic potential.
Downstream Signaling Pathways and Cellular Effects
The disruption of the CD36-TSP-1 signaling axis by the this compound peptide has significant repercussions on several downstream pathways, leading to pronounced anti-fibrotic, anti-angiogenic, and anti-inflammatory outcomes.
Anti-Fibrotic Effects
A major consequence of inhibiting the CD36-TSP-1 interaction is the suppression of tissue fibrosis. This is primarily achieved by preventing the activation of latent Transforming Growth Factor-beta 1 (L-TGF-β1), a master regulator of fibrogenesis. The activation mechanism involves the formation of a ternary complex on the cell surface, where TSP-1 binds to L-TGF-β1 and this complex is then tethered to CD36 on cells like macrophages. This localization is critical for the subsequent proteolytic cleavage and activation of TGF-β1 by enzymes such as plasmin.
The CD36 (93-110) peptide has been shown to exert potent anti-fibrotic effects in preclinical models by disrupting this activation process. In a mouse model of silicosis-induced lung fibrosis, the peptide significantly reduced collagen deposition, as measured by hydroxyproline content, and decreased the expression of both collagen I and III.[2] Similarly, in a rat model of bleomycin-induced lung injury, the peptide attenuated inflammation and the synthesis of key extracellular matrix components, including collagen I, collagen III, and fibronectin.[3][4] This anti-fibrotic activity is directly linked to the reduced secretion of active TGF-β1 by alveolar macrophages.[4]
Anti-Angiogenic Signaling
TSP-1 is a well-established endogenous inhibitor of angiogenesis, a process critical for tumor growth and other pathologies. This anti-angiogenic effect is mediated through the CD36 receptor on microvascular endothelial cells. The binding of TSP-1 to CD36 initiates an apoptotic signaling cascade that includes the recruitment of the Src-family kinase Fyn, followed by the activation of p38 MAP Kinase and JNK, and culminating in the activation of executioner caspases. By blocking the TSP-1/CD36 interaction, the this compound peptide can be used as a tool to dissect this pathway and may modulate angiogenesis in pathological contexts.
Anti-Inflammatory Effects
The CD36-TSP-1 axis is also implicated in the regulation of inflammation. The CD36 (93-110) peptide has demonstrated anti-inflammatory properties in a mouse model of diet-induced obesity, where it attenuated systemic inflammation and the production of pro-inflammatory cytokines. This effect is likely due to the modulation of macrophage activation, a key cell type in inflammatory processes. In the bleomycin-induced lung injury model, the peptide also reduced the infiltration of inflammatory cells.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative effects of the CD36 (93-110) peptide as reported in the literature.
Table 1: Effect of CD36 (93-110) Peptide on TGF-β1 Activation by Alveolar Macrophages
| Treatment Group | Total TGF-β1 Secreted | Active TGF-β1 Secreted | % Active TGF-β1 | Reference |
| Bleomycin Alone | No change reported | - | 61.7 ± 8.6 | |
| Bleomycin + CD36 (93-110) | No change reported | Markedly decreased | 2.2 ± 2.1 |
Table 2: Effect of CD36 (93-110) Peptide on Lung Collagen Content in a Silicosis Mouse Model
| Treatment Group | Hydroxyproline Content (µ g/lung ) | p-value vs. Silica Group | Reference |
| Silica | Significantly increased | - | |
| Silica + CD36 (93-110) | Significantly decreased | < 0.05 |
Table 3: Effect of CD36 (93-110) Peptide on Platelet Function
| Assay | Effect of CD36 (93-110) Peptide | Reference |
| Collagen-Induced Platelet Aggregation | Partial Inhibition | |
| Platelet Adhesion to Immobilized TSP-1 | Substantial Reduction |
Detailed Experimental Protocols
This section outlines key experimental procedures for studying the mechanism of action of this compound.
Protocol 1: CD36-TSP-1 Binding Inhibition Assay
Objective: To quantify the ability of this compound to inhibit the binding of TSP-1 to CD36.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human CD36
-
Purified human TSP-1
-
This compound peptide
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary antibody against TSP-1
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
Procedure:
-
Coating: Coat wells with 100 µL of CD36 (2-5 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash wells 3 times with Wash Buffer.
-
Blocking: Block with 200 µL of Blocking Buffer for 2 hours at room temperature.
-
Peptide Incubation: Wash wells 3 times. Add 50 µL of serially diluted this compound peptide to the wells.
-
TSP-1 Binding: Add 50 µL of TSP-1 (1-2 µg/mL in Blocking Buffer) to all wells and incubate for 2 hours at room temperature.
-
Washing: Wash wells 5 times with Wash Buffer.
-
Detection:
-
Add 100 µL of primary anti-TSP-1 antibody and incubate for 1 hour.
-
Wash 3 times.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash 5 times.
-
Add 100 µL of TMB substrate, develop color, and stop the reaction with Stop Solution.
-
-
Analysis: Read absorbance at 450 nm. Calculate the IC₅₀ value for the peptide.
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the impact of this compound on endothelial cell tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel Basement Membrane Matrix
-
96-well tissue culture plates
-
Endothelial Cell Basal Medium (EBM) and Growth Medium (EGM)
-
This compound peptide, TSP-1, VEGF
-
Calcein AM for visualization
Procedure:
-
Plate Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.
-
Cell Preparation: Starve HUVECs in EBM for 4-6 hours.
-
Treatment: Resuspend HUVECs in EBM containing the desired concentrations of VEGF (pro-angiogenic stimulus), TSP-1, and/or this compound.
-
Seeding: Seed 1.5-2 x 10⁴ cells per well onto the solidified Matrigel.
-
Incubation: Incubate at 37°C for 6-12 hours.
-
Visualization: Stain with Calcein AM and visualize under a fluorescence microscope.
-
Quantification: Capture images and analyze tube length, number of junctions, and loops using ImageJ or similar software.
Protocol 3: TGF-β1 Activation Assay
Objective: To measure the effect of this compound on the conversion of latent to active TGF-β1.
Materials:
-
Primary macrophages or a macrophage cell line (e.g., RAW 264.7)
-
This compound peptide
-
Human TGF-β1 ELISA Kit
-
1N HCl and 1.2N NaOH/0.5M HEPES for acid activation
Procedure:
-
Cell Culture: Plate macrophages and allow them to adhere.
-
Treatment: Treat cells with the this compound peptide for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Active TGF-β1 Measurement: Directly measure the concentration of active TGF-β1 in a portion of the supernatant using the ELISA kit.
-
Total TGF-β1 Measurement:
-
Acid-activate another aliquot of the supernatant by adding 1N HCl for 10 minutes.
-
Neutralize the sample with 1.2N NaOH/0.5M HEPES.
-
Measure the total TGF-β1 concentration using the ELISA kit.
-
-
Analysis: Calculate the percentage of active TGF-β1 and compare between treated and control groups.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: TSP-1/CD36 Anti-Angiogenic Signaling Cascade.
Caption: Inhibition of TGF-β1 Activation by this compound.
Experimental Workflow Diagrams
Caption: Workflow for the Binding Inhibition Assay.
Caption: Workflow for the Tube Formation Assay.
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CD36 synthetic peptide inhibits silica-induced lung fibrosis in the mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. atsjournals.org [atsjournals.org]
The Discovery and Evolution of CD36 Peptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 36 (CD36), a multifunctional scavenger receptor, plays a pivotal role in a myriad of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and atherosclerosis. Its ability to bind a diverse array of ligands, such as thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), and long-chain fatty acids, positions it as a critical node in cellular signaling. Consequently, the development of inhibitors targeting CD36 has emerged as a promising therapeutic strategy for various diseases. Among these, peptide-based inhibitors have garnered significant attention due to their high specificity and potential for rational design. This technical guide provides an in-depth exploration of the discovery and history of CD36 peptide inhibitors, detailing their mechanisms of action, quantitative binding characteristics, and the experimental methodologies used for their characterization.
Historical Perspective and Discovery Milestones
The journey to uncover peptide inhibitors of CD36 began with efforts to understand the molecular interactions between CD36 and its ligands, particularly the anti-angiogenic protein thrombospondin-1 (TSP-1). Early research in the 1990s focused on identifying the specific domains within CD36 responsible for ligand binding.
A significant breakthrough came with the characterization of peptides derived from the primary sequence of CD36 itself. In 1992, it was discovered that a peptide corresponding to amino acids 93-110 of CD36 (P93-110) could block the binding of CD36 to immobilized TSP-1[1]. Conversely, another peptide, P139-155, was found to enhance this interaction, suggesting a complex, two-step binding process[1]. This seminal work laid the foundation for the development of peptide-based modulators of CD36 function.
Further investigations into the CD36-TSP-1 interaction led to the design of more potent and stable inhibitors. Recently, a cyclic peptide derived from the 93-110 region, designated 19A8.8 , was developed through molecular docking simulations and non-natural amino acid modifications. This peptide potently inhibits the TSP-1/CD36 interaction and has shown efficacy in preclinical models of intestinal fibrosis[2].
Another innovative approach has been the development of peptides that disrupt the interaction of CD36 with other membrane proteins. The discovery of a CD36 N-terminal transmembrane domain (nTMD) peptide that contains a GXXXG motif has been instrumental in this area. This peptide inserts into the macrophage cell membrane and specifically interrupts the association of CD36 with the tetraspanin CD9, thereby inhibiting downstream signaling events such as oxidized LDL uptake and foam cell formation[3].
More recently, the focus has expanded to include cyclic azapeptides, which offer improved stability and binding affinity. MPE-298 , a notable example, is a potent and selective macrocyclic azapeptide CD36 ligand that has demonstrated anti-atherosclerotic properties in preclinical models[4].
Key CD36 Peptide Inhibitors and their Quantitative Data
The development of various CD36 peptide inhibitors has been accompanied by rigorous quantitative analysis to determine their efficacy and binding characteristics. The following table summarizes key quantitative data for some of the most well-characterized CD36 peptide inhibitors.
| Peptide Inhibitor | Type | Target Interaction | Quantitative Data | Reference(s) |
| P93-110 | Linear Peptide | CD36-TSP-1 | Blocks binding of CD36 to immobilized TSP-1 | |
| CD36 nTMD Peptide | Linear Peptide | CD36-CD9 Interaction | >40% inhibition of DiI-oxLDL uptake in macrophages at 5 µM | |
| 19A8.8 | Cyclic Peptide | CD36-TSP-1 | Potently inhibits TSP-1/CD36 interaction (specific IC50 not provided in abstract) | |
| MPE-298 | Cyclic Azapeptide | CD36 Ligand | IC50 of 0.1 µM for CD36 binding | |
| SMS121 | Peptide | CD36 Ligand | Kd of ~5 µM | |
| CD36 139-184 derived peptides | Linear Peptides | CD36-PfEMP1 | Inhibition in the low micromolar range |
Signaling Pathways Modulated by CD36 Peptide Inhibitors
CD36 peptide inhibitors exert their effects by modulating distinct signaling pathways downstream of the receptor. Understanding these pathways is crucial for elucidating their therapeutic potential.
Inhibition of the TSP-1/CD36 Anti-Angiogenic Pathway
The interaction between TSP-1 and CD36 on endothelial cells triggers an anti-angiogenic signaling cascade. This pathway involves the recruitment and activation of Src-family kinases, such as Fyn, which in turn activates downstream effectors like p38 MAPK and JNK. Ultimately, this leads to the activation of caspases and apoptosis of endothelial cells. Peptide inhibitors that block the CD36-TSP-1 interaction can therefore abrogate this anti-angiogenic effect.
Disruption of CD36-Tetraspanin Interaction by nTMD Peptide
The CD36 nTMD peptide functions by a different mechanism. It disrupts the lateral association of CD36 with other membrane proteins, such as the tetraspanin CD9. This interaction is crucial for downstream signaling events, including the generation of reactive oxygen species (ROS) and the inhibition of macrophage migration in response to oxLDL. By uncoupling CD36 from its signaling partners, the nTMD peptide effectively dampens the pro-atherogenic inflammatory response.
Modulation of TGF-β/Smad3 Signaling by Cyclic Peptide 19A8.8
In the context of intestinal fibrosis, the interaction of TSP-1 with CD36 can activate transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine. This activation leads to the phosphorylation of Smad3, which then translocates to the nucleus to regulate the transcription of genes involved in epithelial-mesenchymal transition (EMT) and extracellular matrix deposition. The cyclic peptide 19A8.8, by inhibiting the initial TSP-1/CD36 interaction, effectively blocks this pro-fibrotic signaling cascade.
MPE-298 Signaling in Macrophages
The cyclic azapeptide MPE-298 initiates a unique signaling cascade upon binding to CD36 in macrophages. This binding leads to the rapid internalization of the MPE-298/CD36 complex, a process dependent on the activation of Lyn and Syk tyrosine kinases. Once internalized, this complex inhibits oxLDL/LOX-1-induced inflammatory signaling, including the secretion of CCL2 and the production of mitochondrial reactive oxygen species (mtROS).
Detailed Experimental Protocols
The characterization of CD36 peptide inhibitors relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays cited in the discovery and validation of these peptides.
CD36 Peptide-Ligand Binding Assay (ELISA-based)
This assay is designed to screen for and quantify the ability of peptide inhibitors to block the interaction between CD36 and its ligands, such as oxLDL.
Materials:
-
96-well microtiter plates
-
Recombinant soluble CD36 (sCD36)
-
Oxidized LDL (oxLDL)
-
Peptide inhibitors
-
Blocking buffer (e.g., 3% skim milk in PBS)
-
Primary antibody against CD36 or a tag on the recombinant sCD36 (e.g., anti-His)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Protocol:
-
Coat the 96-well plate with oxLDL (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Pre-incubate sCD36 (e.g., 1 µg/mL) with varying concentrations of the peptide inhibitor for 1 hour at 37°C.
-
Add the sCD36/peptide inhibitor mixture to the oxLDL-coated wells and incubate for 2 hours at 37°C.
-
Wash the wells three times with wash buffer.
-
Add the primary antibody and incubate for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value of the peptide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Proximity Ligation Assay (PLA) for CD36-Protein Interaction
PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. This protocol is adapted for studying the disruption of the CD36-CD9 interaction by the CD36 nTMD peptide.
Materials:
-
Cells expressing CD36 and the interacting protein (e.g., macrophages) cultured on coverslips
-
CD36 nTMD peptide inhibitor and control peptide
-
Primary antibodies against CD36 and the interacting protein (e.g., CD9) raised in different species
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the CD36 nTMD peptide or a control peptide at the desired concentration and for the appropriate time (e.g., 5 µM for 1 hour).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution for 1 hour at room temperature.
-
Incubate the cells with a mixture of the two primary antibodies (anti-CD36 and anti-CD9) overnight at 4°C.
-
Wash the coverslips with PBS.
-
Incubate with the PLA probes for 1 hour at 37°C in a humidity chamber.
-
Wash the coverslips with wash buffer.
-
Add the ligation solution and incubate for 30 minutes at 37°C.
-
Wash the coverslips with wash buffer.
-
Add the amplification solution and incubate for 100 minutes at 37°C.
-
Wash the coverslips with wash buffer.
-
Mount the coverslips on glass slides using mounting medium with DAPI.
-
Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of protein-protein interaction and its disruption by the peptide inhibitor.
Boyden Chamber Assay for Macrophage Migration
This assay is used to assess the effect of CD36 peptide inhibitors on macrophage migration, which is often inhibited by CD36 ligands like oxLDL.
Materials:
-
Boyden chamber apparatus with porous membranes (e.g., 8 µm pore size for macrophages)
-
Macrophages
-
Chemoattractant (e.g., MCP-1)
-
Oxidized LDL (oxLDL)
-
CD36 peptide inhibitor
-
Serum-free cell culture medium
-
Fixing and staining reagents (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Place the Boyden chamber inserts into a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Pre-treat macrophages with the CD36 peptide inhibitor or control for 1 hour.
-
Add oxLDL to the macrophage suspension to induce migration inhibition.
-
Seed the treated macrophages in serum-free medium into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 4-6 hours).
-
After incubation, remove the inserts from the plate.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol.
-
Stain the migrated cells with a suitable stain (e.g., Diff-Quik).
-
Mount the membranes on glass slides.
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells between different treatment groups to determine the effect of the peptide inhibitor on reversing oxLDL-induced migration inhibition.
Conclusion and Future Directions
The discovery and development of CD36 peptide inhibitors represent a significant advancement in the quest for targeted therapies for a range of diseases. From the initial identification of linear peptides derived from the CD36 sequence to the rational design of potent and stable cyclic azapeptides, the field has evolved considerably. These inhibitors have not only provided valuable tools for dissecting the complex signaling networks downstream of CD36 but also hold immense therapeutic promise.
Future research will likely focus on several key areas. The development of peptide inhibitors with enhanced pharmacokinetic properties, such as improved in vivo stability and oral bioavailability, is a critical next step for clinical translation. Furthermore, the exploration of peptide-drug conjugates could offer a strategy to deliver cytotoxic or anti-inflammatory agents specifically to CD36-expressing cells. As our understanding of the diverse roles of CD36 in health and disease continues to expand, so too will the opportunities for innovative peptide-based therapeutic interventions. The in-depth technical approaches outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly advancing field.
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CD36 transmembrane domain peptide interrupts CD36 interactions with membrane partners on macrophages and inhibits atherogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Interaction of CD36 (93-110) with Thrombospondin-1
Executive Summary
The interaction between the cell surface receptor CD36 and the matricellular protein Thrombospondin-1 (TSP-1) is a critical regulatory axis in angiogenesis, thrombosis, and inflammation. This guide provides a detailed examination of this interaction, focusing specifically on the role of the 93-110 amino acid sequence of CD36. This region, a key component of the CLESH (CD36, LIMP-2, Emp sequence homology) domain, is directly involved in binding to the Thrombospondin Type 1 Repeats (TSR) of TSP-1.[1] Peptides derived from this sequence, such as CD36 (93-110)-Cys, serve as invaluable tools to probe the functional consequences of this interaction and as a basis for developing novel therapeutics. This document synthesizes quantitative data, details key experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for professionals in the field.
Molecular Basis of the Interaction
The anti-angiogenic activity of TSP-1 is primarily mediated through its interaction with CD36 on microvascular endothelial cells.[2][3] The binding interface has been mapped to specific domains on both proteins.
-
CD36: The binding site for TSP-1 is located within a conserved extracellular domain known as the CLESH domain.[1][4] The peptide sequence spanning amino acids 93-110 (p93-110) of CD36 is a crucial component of this binding site. This region is characterized by a cluster of negatively charged acidic residues. The addition of a C-terminal cysteine residue in synthetic peptides like this compound is typically for experimental purposes, such as conjugation to a carrier protein or surface, and is not part of the native binding sequence.
-
Thrombospondin-1 (TSP-1): The complementary binding domain on TSP-1 resides within its three Thrombospondin Type 1 Repeats (TSRs). Mutational analyses have identified the second TSR domain (TSR2) as the critical element for high-affinity binding to the CD36 CLESH domain. The TSR2 domain features a positively charged surface, created by a cluster of basic residues, which interacts with the acidic residues in the CD36 CLESH domain through electrostatic forces.
A proposed model for the full receptor-ligand interaction suggests a two-step process. It is hypothesized that the 139-155 region of CD36 first engages TSP-1, inducing a conformational change in the TSP-1 trimer that reveals a high-affinity binding site for the 93-110 region of CD36.
Quantitative Data: Inhibitory Effects of CD36 (93-110) Peptide
The CD36 (93-110) peptide is widely used as a competitive inhibitor to block the CD36-TSP-1 interaction and study its downstream effects. The following table summarizes quantitative data from studies utilizing this peptide.
| Experiment Type | System/Cell Line | Peptide | Concentration | Observed Effect | Citation |
| Platelet Adhesion | Immobilized TSP-1 | P(93-110) CD36 peptide | 50 µg/mL | Substantially reduced platelet adhesion. | |
| Podocyte Apoptosis | Human Podocytes | CD36 specific peptide (p93-110) | 2 µg/mL | Significantly reduced FFA-induced podocyte apoptosis and dysfunction. | |
| Platelet Aggregation | Human Platelets | P93-110 | Not specified | Partially inhibited collagen-induced platelet aggregation. | |
| CD36-TSP Binding | Immobilized TSP-1 | P93-110 | Not specified | Blocked the binding of purified CD36 to immobilized TSP-1. | |
| Pulmonary Fibrosis | Rat Model (in vivo) | CD36 synthetic peptide 93-110 | Not specified | Reduced inflammatory lesions and synthesis of collagen I, III, and fibronectin. |
Signaling Pathways and Experimental Workflows
The binding of TSP-1 to CD36 initiates distinct signaling cascades in different cell types, most notably leading to anti-angiogenic effects in endothelial cells and modulating platelet activity.
Experimental Workflow: Competitive Binding Assay
A common method to verify the interaction between CD36 and TSP-1 and to test inhibitors like the CD36 (93-110) peptide is the solid-phase competitive binding assay. The workflow involves immobilizing one component and measuring the binding of the other in the presence and absence of a competitor.
Anti-Angiogenic Signaling in Endothelial Cells
In microvascular endothelial cells (MVECs), the CD36-TSP-1 interaction antagonizes pro-angiogenic signaling from growth factors like VEGF. Binding of TSP-1 to CD36 recruits the tyrosine phosphatase SHP-1 to the VEGFR2 complex, leading to its dephosphorylation and inactivation. This abrogation of VEGF signaling inhibits endothelial cell migration and proliferation while promoting apoptosis through a cascade involving Fyn, p38 MAPK, and caspases.
Modulation of Platelet Activation
In platelets, TSP-1 released from alpha-granules can act in an autocrine or paracrine manner by binding to CD36. This interaction inhibits the prostaglandin-stimulated cAMP/Protein Kinase A (PKA) signaling pathway. Since the cAMP/PKA pathway is crucial for maintaining platelets in a quiescent state, its inhibition by the TSP-1/CD36 axis lowers the activation threshold, making platelets more sensitive to other agonists.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study the CD36-TSP-1 interaction.
Protocol: Solid-Phase Binding Assay
This assay quantifies the binding of TSP-1 to immobilized CD36 and assesses the inhibitory potential of peptides like CD36 (93-110).
-
Coating: Adsorb purified CD36 or a CD36-GST fusion protein (e.g., 10 µg/mL in carbonate buffer, pH 9.8) to wells of a 96-well microplate by overnight incubation at 4°C.
-
Washing: Wash wells three times with a wash buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4, with 0.05% Tween-20; TBS-T).
-
Blocking: Block non-specific binding sites by incubating wells with a blocking buffer (e.g., TBS-T with 0.5% BSA) for 1-2 hours at room temperature.
-
Binding Reaction:
-
Prepare reaction mixtures containing a constant concentration of radiolabeled 125I-TSP-1 (e.g., 20 µg/mL).
-
For inhibition experiments, add varying concentrations of the CD36 (93-110) peptide to the reaction mixtures.
-
Add the reaction mixtures to the coated and blocked wells.
-
-
Incubation: Incubate the plate for 2 hours at room temperature to allow binding to reach equilibrium.
-
Final Wash: Wash the wells five times with cold wash buffer to remove unbound TSP-1.
-
Detection: Lyse the cells with 0.1 N NaOH and measure the bound radioactivity using a gamma counter. Specific binding is calculated by subtracting non-specific binding (determined in the presence of 5 mM EDTA or a large excess of unlabeled TSP-1).
Protocol: Endothelial Cell Migration (Boyden Chamber) Assay
This assay measures the ability of a substance to inhibit the directed migration of endothelial cells towards a chemoattractant.
-
Chamber Preparation: Place a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein like gelatin between the upper and lower chambers of a Boyden chamber apparatus.
-
Cell Seeding: Suspend microvascular endothelial cells in serum-free or low-serum media and seed them into the upper chamber.
-
Treatment Setup:
-
Lower Chamber: Fill with media containing a chemoattractant (e.g., bFGF or VEGF) to induce migration.
-
Control: Add only the chemoattractant to the lower chamber.
-
Inhibition: Add TSP-1 or a TSR domain construct to the lower chamber along with the chemoattractant.
-
Blocking: Add the CD36 (93-110) peptide to the lower chamber along with TSP-1 and the chemoattractant to test for reversal of inhibition.
-
-
Incubation: Incubate the chamber for 4-6 hours at 37°C in a CO2 incubator to allow cell migration.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as DAPI or Crystal Violet.
-
Count the number of migrated cells in several high-power fields under a microscope. The results are expressed as a percentage of migration relative to the control.
-
Conclusion and Therapeutic Implications
The interaction between the 93-110 region of CD36 and the TSR domains of TSP-1 represents a potent anti-angiogenic and cell-regulatory switch. The use of synthetic peptides like CD36 (93-110) has been instrumental in dissecting the molecular mechanisms and downstream consequences of this binding event. Understanding this pathway provides a strong foundation for the development of novel therapeutics. Peptidomimetics or small molecules that either block or mimic this interaction could offer targeted strategies for treating pathologies characterized by aberrant angiogenesis, such as cancer and diabetic retinopathy, or for modulating thrombotic events. Future research will likely focus on improving the stability and delivery of such molecules to translate the foundational science of the CD36-TSP-1 axis into clinical applications.
References
- 1. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD36 Mediates the In Vitro Inhibitory Effects of Thrombospondin-1 on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36: a critical anti-angiogenic receptor [imrpress.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to CD36 Peptide Fragments: Mechanisms, Applications, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cluster of Differentiation 36 (CD36) is a multifunctional class B scavenger receptor implicated in a wide array of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and atherosclerosis.[1][2] Its ability to bind a diverse set of ligands—such as thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, and amyloid-beta—positions it as a critical signaling hub and a promising therapeutic target.[3][4][5] Peptide fragments derived from CD36 or designed to interact with it have emerged as valuable tools for dissecting its complex biology and as potential therapeutic agents. These peptides can act as inhibitors or enhancers of specific ligand interactions, offering a nuanced approach to modulating CD36 function. This technical guide provides a comprehensive literature review of key CD36 peptide fragments, summarizing their mechanisms of action, quantitative data, and the experimental protocols used to characterize them. It further visualizes the complex signaling pathways and experimental workflows associated with CD36 modulation, offering a detailed resource for researchers in the field.
Introduction to CD36 and Its Ligands
CD36 is an 88-kDa transmembrane glycoprotein characterized by two transmembrane domains, short intracellular N- and C-terminal tails, and a large, heavily glycosylated extracellular loop that contains the primary ligand-binding sites. It is expressed on numerous cell types, including platelets, monocytes/macrophages, endothelial cells, adipocytes, and microglia. The receptor's promiscuity in ligand binding is central to its diverse biological roles:
-
Thrombospondin-1 (TSP-1): Interaction with TSP-1, an anti-angiogenic protein, is mediated by the thrombospondin type 1 repeat (TSR) domains. This binding on microvascular endothelial cells initiates an anti-angiogenic signaling cascade.
-
Oxidized Low-Density Lipoprotein (oxLDL): As a scavenger receptor, CD36 binds and internalizes oxLDL, a key event in macrophage foam cell formation and the pathogenesis of atherosclerosis. The binding site for oxLDL has been localized to a region between amino acids 155-183.
-
Long-Chain Fatty Acids (LCFAs): CD36 facilitates the transport of LCFAs into cells, playing a crucial role in energy metabolism and lipid storage, earning it the alternative name Fatty Acid Translocase (FAT).
-
Amyloid-Beta (Aβ): In the brain, CD36 on microglia binds to Aβ fibrils, triggering inflammatory responses and the production of reactive oxygen species (ROS), which are implicated in the pathology of Alzheimer's disease.
The development of peptide fragments that mimic specific domains of CD36 or interfere with its ligand-receptor interactions provides a powerful strategy to modulate these pathways for therapeutic benefit.
Key CD36 Peptide Fragments and Their Functions
Several peptide fragments derived from the CD36 sequence have been synthesized and studied. These peptides can either inhibit or, in some cases, enhance the receptor's binding to its ligands.
Peptides Modulating the CD36-Thrombospondin Interaction
The interaction between CD36 and TSP-1 is a key regulatory point in angiogenesis and is a major target for peptide-based modulation. Studies have identified two critical regions in the CD36 extracellular domain, leading to the development of peptides with opposing effects.
-
CD36 Peptide P93-110 (Sequence: YRVRFLAKENVTQDAEDN): This peptide corresponds to the amino acid sequence 93-110 of CD36. It functions as an antagonist of the CD36-TSP-1 interaction. P93-110 blocks the binding of CD36 to immobilized TSP-1 and has been shown to partially inhibit collagen-induced platelet aggregation. Functioning as a TSP-1 antagonist, it can attenuate obesity-associated inflammation and improve metabolic disorders in mouse models.
-
CD36 Peptide P139-155: This peptide represents a functionally important epitope, as the anti-CD36 antibody OKM5, which blocks CD36 adhesive functions, binds to this sequence. Surprisingly, instead of inhibiting TSP-1 binding, P139-155 augments the interaction between CD36 and TSP-1. This finding led to a "two-step" binding model where the 139-155 region of CD36 first engages TSP-1, inducing a conformational change that exposes a high-affinity binding site for the 93-110 region of CD36.
Peptides Targeting oxLDL and Atherogenic Functions
Given the central role of the CD36-oxLDL interaction in atherosclerosis, peptides designed to disrupt this process are of significant therapeutic interest.
-
CD36 N-Terminal Transmembrane Domain (nTMD) Peptide: The CD36 nTMD contains a GXXXG motif known to mediate protein-protein interactions. A synthetic 29-amino acid peptide containing this domain was developed to interrupt the association of CD36 with other membrane partners like the tetraspanin CD9. Pre-incubation of macrophages with this peptide, but not a control peptide with mutated glycine residues, significantly reduced the uptake of DiI-labeled oxLDL, decreased foam cell formation, and lowered ROS generation.
-
CD36 Peptides (139-184 region): This extended region of CD36 has been identified as the adhesion site for Plasmodium falciparum-parasitized erythrocytes (PE), which also involves CD36. Peptides from this region, including 145-171 and 146-164, effectively block this interaction in the low micromolar range. Since the binding site for oxLDL also involves this area (specifically lysines 164 and 166), these peptides hold potential for interfering with oxLDL binding as well.
Quantitative Data on CD36 Peptide Fragments
The following table summarizes the available quantitative data for various CD36-targeting peptides and small molecules. Data is compiled from the cited literature to facilitate comparison.
| Peptide/Inhibitor | Target Interaction | Effect | Quantitative Metric | Organism/System | Reference |
| SMS121 | CD36 | Inhibitor | KD ≈ 5 µM | Human AML Cells | |
| CD36 P93-110 | CD36-TSP-1 | Inhibitor | Partially inhibits collagen-induced platelet aggregation | Human Platelets | |
| CD36 P139-155 | CD36-TSP-1 | Enhancer | Augments CD36 binding to TSP-1 | In vitro | |
| CD36 145-171 | CD36-PfEMP1 | Inhibitor | Blocks binding in low micromolar range | P. falciparum / In vitro | |
| CD36 146-164 | CD36-PfEMP1 | Inhibitor | Blocks binding in low micromolar range | P. falciparum / In vitro | |
| CD36 nTMD Peptide | CD36-Membrane Partners | Inhibitor | 5 µM concentration reduced oxLDL uptake | Murine Macrophages |
Signaling Pathways Modulated by CD36 Peptides
CD36 does not possess intrinsic enzymatic activity; instead, it functions by assembling signaling complexes upon ligand binding, often involving Src family kinases. Peptide fragments can therefore influence these downstream pathways by preventing their initiation.
CD36-TSP-1 Anti-Angiogenic Signaling
The binding of TSP-1 to CD36 on microvascular endothelial cells triggers an apoptotic cascade that counters pro-angiogenic signals from growth factors like VEGF. This pathway involves the Src family kinase Fyn and the activation of p38 MAPK, leading to apoptosis. Peptides like P93-110 that block this interaction would be expected to inhibit this anti-angiogenic pathway.
Caption: The CD36-TSP-1 signaling cascade leading to the inhibition of angiogenesis.
CD36-oxLDL Pro-Atherogenic Signaling
In macrophages, the binding of oxLDL to CD36 initiates a pro-inflammatory and pro-atherogenic signaling cascade. This involves Src-family kinases and MAP kinases, leading to the inhibition of macrophage migration (trapping them in the artery wall) and the uptake of lipids, forming foam cells. The nTMD peptide disrupts the CD36 signaling complex, thereby inhibiting these downstream effects.
Caption: The CD36-oxLDL pathway in macrophages leading to foam cell formation.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of CD36 peptide fragments.
Proximity Ligation Assay (PLA) for CD36 Protein Interactions
-
Objective: To detect and visualize close-proximity interactions between CD36 and its membrane partners (e.g., tetraspanin CD9) on macrophages.
-
Methodology:
-
Cell Culture: Murine peritoneal macrophages are seeded on coverslips.
-
Peptide Incubation: Cells are pre-incubated with the synthetic CD36 nTMD peptide or a control peptide (final concentration 5 µM) for 60 minutes at 37°C.
-
Primary Antibodies: Cells are fixed and incubated with a pair of primary antibodies raised in different species (e.g., rabbit anti-CD36 and mouse anti-CD9).
-
PLA Probes: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. One probe binds the rabbit primary antibody, and the other binds the mouse primary antibody.
-
Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.
-
Amplification: Rolling-circle amplification is performed using a polymerase to generate a concatemer of the circular DNA template.
-
Detection: The amplified product is detected using fluorescently labeled oligonucleotides. Each fluorescent spot represents a single protein-protein interaction.
-
Imaging: The cells are imaged using fluorescence microscopy, and the number of PLA signals per cell is quantified. A reduction in signals in peptide-treated cells indicates disruption of the interaction.
-
Macrophage Foam Cell Formation and oxLDL Uptake Assay
-
Objective: To assess the ability of a peptide fragment to inhibit the uptake of oxLDL and the subsequent formation of lipid-laden foam cells.
-
Methodology:
-
Cell Culture: Peritoneal macrophages are seeded on coverslips in RPMI 1640 medium with 10% FCS.
-
Peptide Pre-treatment: Attached cells are pre-treated with the test peptide (e.g., 5 µM CD36 nTMD peptide) or control for 60 minutes at 37°C.
-
oxLDL Incubation: The medium is replaced with serum-free medium containing fluorescently labeled oxLDL (e.g., 10 µg/mL DiI-oxLDL) and incubated for a set time (e.g., 4-6 hours) at 37°C.
-
Fixing and Staining:
-
For oxLDL uptake visualization , cells are fixed in 4% formaldehyde and counterstained with DAPI for nuclear visualization.
-
For foam cell formation (lipid droplet staining) , cells are fixed and stained with Oil Red O, which specifically stains neutral lipids within the cell.
-
-
Analysis:
-
Microscopy: Cells are visualized using fluorescence microscopy (for DiI-oxLDL) or bright-field microscopy (for Oil Red O).
-
Quantification: The intensity of the fluorescent signal or the area of Oil Red O staining per cell is quantified using image analysis software to determine the extent of lipid accumulation.
-
-
Phage Display for Novel Peptide Discovery
-
Objective: To identify novel peptide sequences that bind to the CD36 receptor.
-
Methodology:
-
Library: A phage display library (e.g., Ph.D.-12) expressing a vast diversity of random 12-mer peptides on the phage surface is used.
-
Panning (Selection):
-
Negative Selection: The library is first incubated on a surface coated with a blocking agent (e.g., BSA) to remove non-specific binders.
-
Positive Selection: The unbound phages are transferred to a surface coated with purified recombinant human CD36 protein and incubated for 1 hour at 4°C.
-
-
Washing: The surface is washed extensively to remove weakly or non-bound phages.
-
Elution: Specifically bound phages are eluted, often using a competitive ligand like oxLDL or a low pH buffer.
-
Amplification: The eluted phages are used to infect E. coli to amplify the selected population.
-
Iterative Rounds: Steps 2-5 are repeated for 3-4 rounds, with increasing stringency in the washing steps, to enrich for high-affinity binders.
-
Sequencing and Analysis: After the final round, individual phage clones are isolated, and their DNA is sequenced to identify the peptide sequences responsible for binding.
-
Caption: A generalized workflow for identifying CD36-binding peptides using phage display.
Conclusion and Future Directions
CD36 peptide fragments represent a versatile and potent class of molecules for modulating the receptor's diverse biological functions. Peptides derived from the TSP-1 and oxLDL binding regions have demonstrated clear efficacy in vitro, inhibiting key pathological processes such as angiogenesis and macrophage foam cell formation. The development of nTMD peptides that disrupt the CD36 signalosome offers a novel strategy that moves beyond simple ligand-receptor competition.
The future of this field lies in translating these findings into viable therapeutic strategies. This will require optimizing peptide stability and delivery, exploring novel peptide discovery methods like phage display to identify binders with higher affinity and specificity, and conducting rigorous in vivo studies to validate their efficacy in complex disease models of atherosclerosis, metabolic disease, and Alzheimer's disease. The detailed understanding of the structure-function relationship of these peptides, guided by the experimental approaches outlined in this guide, will be paramount to the successful development of next-generation CD36-targeted therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. CD36 in Atherosclerosis: Pathophysiological Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
A Technical Guide to CD36 (93-110)-Cys: A Key Modulator of the TSP-1/CD36 Axis in Angiogenesis and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic peptide CD36 (93-110)-Cys, a critical tool for investigating the anti-angiogenic signaling axis mediated by the cell surface receptor CD36 and its ligand, Thrombospondin-1 (TSP-1). This document details the underlying signaling pathways, experimental applications, and the peptide's role in dissecting mechanisms relevant to cancer research and beyond.
Introduction: The TSP-1/CD36 Anti-Angiogenic Axis
Angiogenesis, the formation of new blood vessels, is a tightly regulated process essential for development and wound healing. In oncology, pathological angiogenesis is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and metastasis. The interaction between Thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis, and its receptor, CD36, on microvascular endothelial cells (MVECs), represents a key physiological brake on vessel formation.[1]
Upon binding TSP-1, CD36 initiates a signaling cascade that induces endothelial cell apoptosis and inhibits pro-angiogenic signals from growth factors like VEGF.[2][3] This makes the TSP-1/CD36 axis a significant area of interest for developing anti-cancer therapies. The CD36 (93-110) peptide is a synthetic fragment of the CD36 receptor itself, corresponding to a crucial region for TSP-1 interaction.
The this compound Peptide: Mechanism of Action
The CD36 (93-110) peptide corresponds to amino acids 93-110 of the extracellular domain of the CD36 protein. The addition of a C-terminal cysteine (-Cys) is primarily for experimental purposes, allowing for conjugation to other molecules or surfaces.
This peptide functions as a competitive inhibitor or antagonist of the TSP-1/CD36 interaction.[4] Research has revealed a complex, two-step binding process:
-
An initial binding event occurs between TSP-1 and the 139-155 region of CD36.[5]
-
This first interaction is believed to induce a conformational change in TSP-1, revealing a high-affinity binding site for the 93-110 region of CD36.
By introducing the soluble CD36 (93-110) peptide, researchers can block this second, high-affinity interaction, thereby preventing the initiation of the downstream anti-angiogenic signal. This makes the peptide an invaluable tool for confirming that a biological effect is indeed mediated by the TSP-1/CD36 pathway.
Signaling Pathways
Binding of TSP-1 to CD36 on endothelial cells triggers a pro-apoptotic and anti-angiogenic signaling cascade. This pathway involves the recruitment of the Src-family kinase Fyn and the protein tyrosine phosphatase SHP-1 to a receptor complex that includes the VEGF receptor 2 (VEGFR2). SHP-1 dephosphorylates and inactivates VEGFR2, effectively shutting down pro-angiogenic signaling. Concurrently, the pathway activates p38 MAPK and JNK, leading to the activation of caspase-3 and subsequent endothelial cell apoptosis.
The synthetic this compound peptide functions by intercepting the binding of TSP-1 to the CD36 receptor. By occupying the high-affinity binding site on TSP-1 (after its conformational change), the peptide prevents the formation of the functional TSP-1/CD36 complex on the cell surface. This blockade abrogates the recruitment of Fyn and SHP-1 and the subsequent activation of the apoptotic cascade, thereby nullifying the anti-angiogenic effect of TSP-1.
Quantitative and Qualitative Data Summary
Specific quantitative data such as IC50 values for the CD36 (93-110) peptide are not consistently reported in the literature. The following table summarizes its observed biological effects.
| Biological Effect | System/Assay | Observation | Reference(s) |
| TSP-1 Binding | Solid-Phase Binding Assay | Blocks the binding of soluble or cellular CD36 to immobilized TSP-1. | |
| Platelet Aggregation | Collagen-Induced Platelet Aggregometry | Partially inhibits collagen-induced platelet aggregation. | |
| Inflammation & Fibrosis | In vivo Bleomycin-Induced Lung Injury Model | Reduces recruitment of polymorphonuclear neutrophils (PMNs), decreases active TGF-β1, and lessens collagen synthesis when co-administered with Bleomycin. | |
| Podocyte Apoptosis | In vitro FFA-Treated Podocytes | Attenuates free fatty acid (FFA)-induced podocyte apoptosis by blocking the TSP-1/CD36 interaction. | |
| Macrophage Activation | In vitro Macrophage Culture | Inhibits TSP-1 mediated macrophage activation. |
Key Experimental Protocols
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix and is used to test the effect of pro- and anti-angiogenic compounds.
Materials:
-
Basement Membrane Extract (BME), e.g., Matrigel®
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
24-well or 48-well tissue culture plates
-
Endothelial cell basal medium (EBM) with supplements
-
TSP-1, VEGF, and this compound peptide
-
Calcein-AM (for fluorescent visualization)
Procedure:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 48-well plate. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM containing a low serum concentration (e.g., 0.5-1% FBS) to a density of 2-4 x 10⁵ cells/mL.
-
Treatment Groups: Prepare cell suspensions for each condition:
-
Control (basal medium only)
-
VEGF (e.g., 50 ng/mL)
-
VEGF + TSP-1 (e.g., 10 nmol/L)
-
VEGF + TSP-1 + this compound peptide (at various concentrations)
-
VEGF + this compound peptide only (as a control)
-
-
Plating: Add 100-200 µL of the appropriate cell suspension to each well on top of the solidified BME.
-
Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours. Tube formation typically peaks within this timeframe.
-
Visualization & Quantification:
-
Stain cells with Calcein-AM for 30 minutes for fluorescent imaging.
-
Capture images using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using imaging software (e.g., ImageJ). The peptide's effect is measured by its ability to reverse the inhibitory action of TSP-1.
-
This assay quantifies the interaction between TSP-1 and CD36 and can be used to demonstrate competitive inhibition by the this compound peptide.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human TSP-1
-
Recombinant human CD36 (or cell lysates containing CD36)
-
This compound peptide
-
Primary antibody against CD36
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20) and Blocking Buffer (e.g., Wash Buffer with 1-3% BSA)
Procedure:
-
Coating: Coat wells with TSP-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash wells 3 times with Wash Buffer. Block non-specific sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Inhibition Step: In separate tubes, pre-incubate a constant concentration of soluble CD36 with varying concentrations of the this compound peptide for 30-60 minutes.
-
Binding: Wash the plate 3 times. Add the CD36/peptide mixtures to the TSP-1 coated wells. Include controls with CD36 alone and buffer only. Incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash wells 3 times.
-
Add the primary anti-CD36 antibody diluted in Blocking Buffer. Incubate for 1 hour.
-
Wash wells 3 times.
-
Add the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour.
-
-
Development: Wash wells 5 times. Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Reading: Stop the reaction with Stop Solution. Read the absorbance at 450 nm using a microplate reader. A decrease in signal in the presence of the peptide indicates inhibition of binding.
Conclusion and Future Directions
The this compound peptide is not a therapeutic agent but a highly specific molecular probe. Its utility lies in its ability to competitively block the TSP-1/CD36 interaction, allowing researchers to unequivocally establish the role of this axis in various biological processes, from angiogenesis and cancer to inflammation and platelet function. While therapeutic strategies in oncology focus on mimicking TSP-1 to activate this anti-angiogenic pathway, the this compound peptide remains an essential tool for fundamental research. Future studies may leverage this peptide to explore the pathway's crosstalk with other signaling networks in the tumor microenvironment or to investigate its relevance in non-cancerous pathologies where inhibiting TSP-1/CD36 signaling could be beneficial.
References
- 1. CD36: a critical anti-angiogenic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Context Dependent Role of the CD36 - Thrombospondin - Histidine-Rich Glycoprotein Axis in Tumor Angiogenesis and Growth | PLOS One [journals.plos.org]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the role of the terminal cysteine in CD36 peptides
An In-depth Technical Guide on the Core Role of Terminal Cysteines in CD36
Executive Summary:
The cluster of differentiation 36 (CD36) is a multifunctional scavenger receptor pivotal in lipid metabolism, immune response, angiogenesis, and atherogenesis. Its function is intricately regulated by post-translational modifications, among which the modification of its terminal cysteine residues is paramount. CD36 possesses short N-terminal and C-terminal cytoplasmic tails, each containing paired cysteine residues (Cys3/Cys7 and Cys464/Cys466) that are S-palmitoylated. This reversible lipid modification is not merely a structural anchor but a dynamic switch that governs the receptor's subcellular localization, stability, and signal transduction capabilities. The C-terminal cysteines, in particular, are integral to a signaling hub that recruits Src family kinases to initiate downstream cascades upon ligand binding. This guide provides a comprehensive analysis of the structural and functional significance of these terminal cysteines, detailing the signaling pathways they command, the experimental methodologies used to elucidate their function, and the quantitative impact of their modification.
Structural Overview of CD36 Cytoplasmic Domains
CD36 is a transmembrane glycoprotein with a distinctive hairpin-like topology, featuring two transmembrane domains and two short intracellular cytoplasmic tails at the N- and C-termini. The large extracellular domain is responsible for binding a wide array of ligands, including long-chain fatty acids (LCFAs), oxidized low-density lipoprotein (oxLDL), and thrombospondin-1.[1][2][3]
The intracellular domains, though short, are critical for the receptor's function:
-
N-terminal Domain (residues 1-7): Contains two cysteine residues, Cys3 and Cys7 .[4]
-
C-terminal Domain (residues 462-472): Contains two cysteine residues, Cys464 and Cys466 .[4]
These four cysteine residues are subject to S-palmitoylation, the covalent attachment of a 16-carbon palmitic acid molecule. This modification increases the hydrophobicity of the cytoplasmic tails, promoting their association with the inner leaflet of the plasma membrane and their localization within specialized lipid raft microdomains.
The Role of Terminal Cysteine Palmitoylation
Palmitoylation of the terminal cysteines is a dynamic and reversible process that critically regulates multiple aspects of CD36 biology.
Dynamic Regulation of Subcellular Localization and Function
Palmitoylation acts as a molecular switch controlling the location and primary function of CD36.
-
Plasma Membrane Localization: Palmitoylation is essential for the stable localization of CD36 to the plasma membrane, particularly within cholesterol-rich lipid rafts where it can efficiently bind ligands and interact with signaling partners. Mutant CD36 lacking palmitoylation sites shows impaired localization to the plasma membrane.
-
Fatty Acid-Induced Endocytosis: The process of fatty acid uptake is regulated by a dynamic palmitoylation-depalmitoylation cycle. The binding of LCFAs to CD36 activates the Src family kinase LYN, which in turn phosphorylates and inactivates the palmitoyl acyltransferase DHHC5. This allows the acyl-protein thioesterase 1 (APT1) to depalmitoylate CD36, triggering the recruitment of the kinase SYK and initiating the endocytosis of the CD36-FA complex. Restricting CD36 in either a permanently palmitoylated or depalmitoylated state abolishes its fatty acid uptake activity, highlighting the necessity of this dynamic cycle.
-
Mitochondrial Trafficking: In hepatocytes, the palmitoylation status of CD36 also dictates its trafficking to mitochondria. Inhibition of palmitoylation increases the distribution of CD36 to the mitochondrial membrane, where it interacts with long-chain acyl-CoA synthetase 1 (ACSL1). This interaction facilitates the transport of LCFAs into the mitochondria for subsequent β-oxidation.
Impact on Protein Stability
Palmitoylation of the terminal cysteines is crucial for the stability of the CD36 protein. Studies using CD36 mutants that lack palmitoylation sites have shown that these modified proteins have a shorter half-life, suggesting that palmitoylation protects the receptor from premature degradation.
Terminal Cysteines in CD36-Mediated Signal Transduction
The C-terminal cytoplasmic tail, which includes Cys464 , is a critical nexus for initiating intracellular signaling cascades upon ligand binding.
The C-Terminal Tail as a Signaling Hub
Despite its short length and lack of intrinsic enzymatic activity, the C-terminal domain functions as a scaffold for the assembly of a dynamic signaling complex. Site-directed mutagenesis studies have revealed that this region is essential for signal transduction. Specifically, mutation of Cys464 and the adjacent Tyr463 can abrogate ligand-induced signaling and uptake, demonstrating their importance in forming a functional signaling complex.
Interaction with Src Family Kinases
A primary event in CD36 signaling is the recruitment and activation of non-receptor Src family kinases (SFKs) such as Fyn, Lyn, and Yes. This interaction is mediated by the C-terminal tail and is a prerequisite for most downstream signaling events. For example, upon binding of oxLDL, CD36 recruits SFKs, leading to their phosphorylation and activation.
Downstream Signaling Cascades
The activation of SFKs by the CD36 C-terminal complex triggers several downstream pathways with significant pathophysiological implications, particularly in atherosclerosis and thrombosis.
-
MAPK and Vav Activation: Activated SFKs phosphorylate and activate downstream effectors, including mitogen-activated protein kinases (MAPKs) like JNK and p38, and Vav family guanine nucleotide exchange factors.
-
Reactive Oxygen Species (ROS) Production: CD36 signaling, particularly in response to oxLDL in macrophages and platelets, leads to the activation of NADPH oxidase and the generation of ROS. This ROS production can lead to the oxidative inactivation of phosphatases like SHP-2, which sustains kinase signaling and contributes to cellular dysfunction, such as the inhibition of macrophage migration.
-
Cysteine Sulfenylation: The H₂O₂ generated via CD36 signaling can oxidatively modify cysteine residues on target proteins, a process known as sulfenylation. This has been shown to be a key mechanism for the activation of SFKs themselves, creating a positive feedback loop that amplifies the signaling cascade and lowers the threshold for platelet activation in dyslipidemia.
Visualizing CD36 Signaling Pathways
The following diagrams illustrate the key roles of the terminal cysteines in CD36 function.
Caption: Dynamic palmitoylation cycle regulating CD36-mediated fatty acid uptake.
Caption: CD36 C-terminal tail signaling cascade in response to oxidized LDL.
Key Experimental Methodologies
The functional role of CD36's terminal cysteines has been elucidated through several key experimental techniques.
Site-Directed Mutagenesis
This is a foundational technique used to probe the function of specific amino acids.
-
Principle: The DNA sequence of the CD36 gene is altered to replace one or more cysteine residues with a non-palmitoylatable amino acid, typically alanine (A) or serine (S). The mutated CD36 protein is then expressed in a suitable cell line (e.g., HEK293 or HC11 cells) that either lacks endogenous CD36 or where the endogenous version can be distinguished.
-
Protocol Outline:
-
Plasmid Construction: A plasmid containing the wild-type CD36 cDNA is used as a template. Primers containing the desired mutation (e.g., changing the TGT codon for Cysteine to GCT for Alanine) are used in a PCR-based mutagenesis protocol.
-
Transfection: The resulting mutant plasmid (e.g., C3A/C7A or C464S/C466S) and a wild-type control plasmid are transfected into the host cells.
-
Expression Confirmation: Expression of the wild-type and mutant proteins is confirmed via Western blot or flow cytometry using an anti-CD36 antibody.
-
Functional Analysis: The transfected cells are then used in functional assays to assess the impact of the mutation on localization (immunofluorescence), stability (pulse-chase analysis), ligand uptake (using fluorescent LCFAs or DiI-oxLDL), and signaling (phospho-specific Western blots).
-
Analysis of Palmitoylation: Acyl-Biotinyl Exchange (ABE) Assay
The ABE assay is a common method to specifically detect protein S-palmitoylation.
-
Principle: The assay relies on the specific chemical properties of the thioester bond linking the palmitate to the cysteine. Free sulfhydryl groups are first blocked, then the thioester bonds are specifically cleaved with hydroxylamine, and the newly exposed sulfhydryls are labeled with a biotin tag for detection.
-
Protocol Outline:
-
Cell Lysis: Cells expressing the protein of interest are lysed in a buffer containing a strong alkylating agent (e.g., N-ethylmaleimide, NEM) to block all free cysteine thiols.
-
Thioester Cleavage: The cell lysate is split into two aliquots. One is treated with hydroxylamine (HAM) at a neutral pH to specifically cleave the palmitoyl-cysteine thioester bonds. The other is treated with a control buffer (e.g., Tris-HCl).
-
Biotinylation: The newly exposed free thiols in the HAM-treated sample are then labeled with a thiol-reactive biotinylating reagent (e.g., HPDP-Biotin).
-
Detection: The biotinylated protein is captured using streptavidin-agarose beads and detected by Western blotting with a protein-specific antibody (e.g., anti-CD36). A signal in the HAM-treated lane but not the control lane indicates that the protein was palmitoylated.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions within the CD36 signaling complex.
-
Principle: An antibody targeting CD36 is used to pull down CD36 from a cell lysate. Proteins that are physically associated with CD36 will be pulled down as well and can be identified.
-
Protocol Outline:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The lysate is incubated with an anti-CD36 antibody, which is then captured on Protein A/G-agarose beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of interacting partners (e.g., Fyn, Lyn) is detected by Western blotting with antibodies specific to those proteins.
-
Quantitative Analysis of Terminal Cysteine Function
Quantitative data underscores the critical role of CD36 and its proper modification in cellular processes.
| Parameter Measured | Experimental System | Key Finding | Citation |
| oxLDL Uptake | CD36-deficient vs. wild-type murine macrophages | CD36-deficient cells show a 40-60% reduction in oxLDL binding, internalization, and cholesterol ester accumulation. | |
| Fatty Acid Uptake | 3T3-L1 adipocytes with inhibited CD36 internalization | Blocking the dynamic palmitoylation-regulated endocytosis of CD36 abolishes CD36-dependent fatty acid uptake. | |
| Protein Localization | HC11 cells expressing CD36 with mutated Cys residues (AA-SS plasmid) | Immunofluorescence revealed a significant reduction in the localization of mutant CD36 to the plasma membrane compared to wild-type. | |
| Protein Palmitoylation | HC11 cells expressing CD36 with mutated Cys residues (AA-SS plasmid) | The AA-SS mutant plasmid caused a marked decrease in both total and plasma membrane-associated CD36 palmitoylation levels. | |
| Signaling Abrogation | Cells expressing CD36 with C-terminal mutations (Tyr463/Cys464) | Mutation of these key C-terminal residues abrogated microbial uptake, indicating a complete loss of this signaling function. |
Conclusion and Therapeutic Implications
The terminal cysteine residues of CD36 are not passive structural elements but are central to its function as a transporter and signaling receptor. Through the dynamic process of S-palmitoylation, these cysteines dictate the receptor's location, stability, and its ability to engage with ligands and intracellular signaling partners. The C-terminal tail, in particular, serves as a critical platform for initiating pro-atherogenic and pro-thrombotic signaling cascades via SFK recruitment.
The detailed understanding of these mechanisms offers significant opportunities for therapeutic intervention. Developing drugs that can selectively modulate the palmitoylation state of CD36 or block the interaction of its C-terminal tail with specific SFKs could provide novel strategies for treating metabolic and cardiovascular diseases like non-alcoholic steatohepatitis (NASH), atherosclerosis, and thrombosis. Future research should focus on high-resolution structural analysis of the cytoplasmic tails and their interacting partners to facilitate the rational design of such targeted therapeutics.
References
- 1. CD36 - Wikipedia [en.wikipedia.org]
- 2. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
Unlocking Therapeutic Potential: A Technical Guide to the CD36 (93-110) Peptide as a Thrombospondin-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a potent endogenous inhibitor of angiogenesis and a modulator of inflammatory responses, primarily through its interaction with the CD36 receptor. This interaction triggers a cascade of intracellular signaling events that can suppress endothelial cell proliferation and migration, and promote a pro-inflammatory and pro-fibrotic microenvironment. The CD36 (93-110) peptide, a synthetic peptide derived from the TSP-1 binding domain of the CD36 receptor, acts as a competitive antagonist, effectively blocking the binding of TSP-1 and thereby mitigating its biological effects. This technical guide provides a comprehensive overview of the CD36 (93-110) peptide, its mechanism of action, and its therapeutic potential, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Competitive Antagonism of the TSP-1/CD36 Axis
The CD36 (93-110) peptide, with the sequence YRVRFLAKENVTQDAEDNC, mimics the binding site for TSP-1 on the CD36 receptor.[1] Specifically, it interferes with the interaction between the CSVTCG motif within the type 1 repeats of TSP-1 and the 93-110 amino acid region of CD36.[1][2] By competitively binding to TSP-1, the CD36 (93-110) peptide prevents the engagement of TSP-1 with the CD36 receptor on various cell types, including endothelial cells, macrophages, and platelets.[1][3] This blockade disrupts the downstream signaling cascades initiated by the TSP-1/CD36 interaction.
Quantitative Data on the Inhibitory Effects of CD36 (93-110) Peptide
The efficacy of the CD36 (93-110) peptide as a TSP-1 antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
| Assay | Cell Type | Inhibitor | Concentration | Observed Effect | Reference |
| TSP-1 Binding Inhibition | CD36-expressing melanoma cells | CD36 (93-110) peptide | IC50 ~10-30 µM | Inhibition of 125I-TSP-1 binding | |
| Endothelial Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | CD36 (93-110) peptide | Not specified | Blocked TSP-1-mediated inhibition of bFGF-induced migration | |
| Platelet Aggregation | Human Platelets | CD36 (93-110) peptide | 50 µg/mL | Substantially reduced platelet adhesion to immobilized TSP-1 | |
| Macrophage Foam Cell Formation | Mouse Peritoneal Macrophages | CD36 (93-110) peptide | 4 µM | Inhibited NO2LDL-induced foam cell formation | |
| Latent TGF-β1 Activation | Rat Alveolar Macrophages | CD36 (93-110) peptide | Not specified | Abrogated the activation of latent TGF-β1 |
| In Vivo Model | Animal Model | Treatment | Dose and Administration | Observed Effect | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | Rat | CD36 (93-110) peptide | 1600 µg, intratracheal | Reduced inflammation, collagen deposition, and active TGF-β1 levels in the lungs | |
| Diet-Induced Obesity and Insulin Resistance | Mouse | CD36-derived peptide | Intraperitoneal, triweekly for 6 weeks | Reduced systemic and adipose tissue inflammation, improved glucose tolerance and insulin sensitivity | |
| Choroidal Neovascularization | Rat | TSP-1 active peptides | Not specified | Inhibited retinal angiogenesis |
Key Signaling Pathways Modulated by CD36 (93-110) Peptide
The antagonistic action of the CD36 (93-110) peptide on the TSP-1/CD36 interaction has significant implications for several critical signaling pathways involved in angiogenesis, inflammation, and fibrosis.
Inhibition of Anti-Angiogenic Signaling
TSP-1 binding to CD36 on endothelial cells initiates an anti-angiogenic signaling cascade. This involves the recruitment of the Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1) to the VEGFR2 signaling complex, leading to dephosphorylation and inactivation of VEGFR2. This, in turn, suppresses downstream pro-angiogenic signals mediated by VEGF. The CD36 (93-110) peptide, by blocking the initial TSP-1/CD36 interaction, prevents the recruitment of SHP-1 and preserves VEGFR2 signaling, thereby promoting angiogenesis.
Attenuation of Pro-Fibrotic Signaling
The TSP-1/CD36 axis plays a crucial role in the activation of latent transforming growth factor-beta 1 (TGF-β1), a key cytokine in fibrosis. TSP-1 binds to the latent TGF-β1 complex and presents it to CD36 on the cell surface, facilitating its activation by proteases like plasmin. The CD36 (93-110) peptide disrupts this process by preventing the docking of the TSP-1/latent TGF-β1 complex to the cell surface, thereby inhibiting TGF-β1 activation and subsequent fibrotic responses, such as collagen deposition. A recent study also showed that a cyclic peptide derived from CD36 (93-110), named 19A8.8, can alleviate intestinal fibrosis by blocking the TGF-β/Smad3 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used to characterize the activity of the CD36 (93-110) peptide.
Endothelial Cell Migration Assay (Modified Boyden Chamber)
This assay is used to assess the effect of the CD36 (93-110) peptide on endothelial cell migration, a key process in angiogenesis.
Materials:
-
Human Microvascular Endothelial Cells (HMVEC)
-
Basal endothelial cell medium (EBM) with supplements
-
Fetal Bovine Serum (FBS)
-
Basic Fibroblast Growth Factor (bFGF) as a chemoattractant
-
Thrombospondin-1 (TSP-1)
-
CD36 (93-110) peptide and scrambled control peptide
-
Modified Boyden chambers with polycarbonate membranes (e.g., 8 µm pores)
-
Calcein AM or other fluorescent dye for cell staining
Procedure:
-
Culture HMVECs to sub-confluence.
-
Starve the cells in serum-free EBM for 4-6 hours prior to the assay.
-
Pre-treat the HMVECs with various concentrations of the CD36 (93-110) peptide or a scrambled control peptide for 30 minutes at 37°C.
-
Coat the underside of the Boyden chamber membrane with a suitable extracellular matrix protein (e.g., gelatin or fibronectin).
-
Place EBM containing bFGF (e.g., 10 ng/mL) in the lower chamber.
-
In the upper chamber, add the pre-treated HMVECs in EBM, along with TSP-1 (e.g., 1-10 µg/mL).
-
Incubate the chambers for 4-6 hours at 37°C in a humidified incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye.
-
Quantify the migrated cells by counting under a fluorescence microscope or by measuring fluorescence intensity with a plate reader.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of the CD36 (93-110) peptide on the formation of new blood vessels.
Materials:
-
Matrigel (growth factor-reduced)
-
Basic Fibroblast Growth Factor (bFGF) and/or Vascular Endothelial Growth Factor (VEGF)
-
Heparin
-
CD36 (93-110) peptide and control peptide
-
Experimental animals (e.g., C57BL/6 mice)
-
Anesthetic
-
Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with bFGF/VEGF, heparin, and either the CD36 (93-110) peptide or a control peptide.
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice.
-
Allow the Matrigel plug to solidify.
-
After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.
-
Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) and quantifying the vessel density.
-
Experimental Workflow for Evaluating CD36 (93-110) Peptide
The following diagram illustrates a typical workflow for the preclinical evaluation of the CD36 (93-110) peptide.
Conclusion and Future Directions
The CD36 (93-110) peptide has emerged as a promising therapeutic tool for modulating the biological activities of TSP-1. Its ability to competitively inhibit the TSP-1/CD36 interaction provides a targeted approach to interfere with key pathological processes, including the inhibition of angiogenesis, inflammation, and fibrosis. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this and other CD36-based antagonists.
Future research should focus on optimizing the pharmacokinetic properties of the CD36 (93-110) peptide, for instance, through cyclization or other chemical modifications to enhance its stability and in vivo efficacy. Further investigation into its effects in a wider range of disease models is also warranted to fully elucidate its therapeutic applications. The continued exploration of the TSP-1/CD36 signaling axis and the development of potent and specific antagonists like the CD36 (93-110) peptide hold significant promise for the treatment of a variety of angiogenesis- and inflammation-driven diseases.
References
The Role of CD36 Peptide (93-110) in Mitigating Silica-Induced Lung Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the involvement of the scavenger receptor CD36, specifically its peptide sequence 93-110, in the pathogenesis of silica-induced lung fibrosis. Silicosis, a debilitating and progressive occupational lung disease, is characterized by chronic inflammation and the excessive deposition of collagen, leading to irreversible scarring of lung tissue. Emerging research highlights the CD36 peptide (93-110) as a promising therapeutic antagonist in this fibrotic process. This document outlines the core mechanism of action, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows.
Core Mechanism: Inhibition of TGF-β1 Activation
The central mechanism by which the CD36 peptide (93-110) ameliorates silica-induced lung fibrosis is by inhibiting the activation of latent transforming growth factor-beta1 (L-TGF-β1), a potent pro-fibrotic cytokine.[1][2][3] In the lung, silica exposure triggers alveolar macrophages to secrete L-TGF-β1.[2] This inactive form requires conversion to biologically active TGF-β1 to initiate the fibrotic cascade.
The activation process is mediated by the interaction between CD36 and thrombospondin-1 (TSP-1).[2] L-TGF-β1 forms a complex with TSP-1, which then binds to the CD36 receptor on the cell surface. This binding event, specifically involving the 93-110 amino acid sequence of CD36, localizes the complex and facilitates its cleavage by proteases like plasmin, releasing active TGF-β1. Active TGF-β1 then stimulates fibroblasts to differentiate into myofibroblasts, leading to excessive collagen production and deposition.
The synthetic peptide CD36 (93-110) acts as a competitive antagonist. By mimicking the TSP-1 binding site on the CD36 receptor, it prevents the association of the TSP-1/L-TGF-β1 complex with the cell surface. This blockade effectively halts the activation of L-TGF-β1, thereby suppressing the downstream fibrotic response.
Signaling Pathway of CD36-Mediated TGF-β1 Activation
References
- 1. A CD36 synthetic peptide inhibits silica-induced lung fibrosis in the mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silencing CD36 gene expression results in the inhibition of latent-TGF-β1 activation and suppression of silica-induced lung fibrosis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing CD36 gene expression results in the inhibition of latent-TGF-beta1 activation and suppression of silica-induced lung fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The CD36 (93-110) Peptide: A Therapeutic Candidate for Attenuating Bleomycin-Induced Pulmonary Inflammation and Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bleomycin-induced pulmonary inflammation and subsequent fibrosis represent a significant challenge in both clinical practice and preclinical research. This technical guide delves into the therapeutic potential of the CD36 (93-110) peptide in mitigating the pathological effects of bleomycin-induced lung injury. The core of this guide focuses on the peptide's mechanism of action, which involves the inhibition of latent transforming growth factor-beta 1 (TGF-β1) activation on the surface of alveolar macrophages. This guide provides a comprehensive overview of the key experimental findings, detailed methodologies for reproducing the seminal research, and visual representations of the underlying signaling pathways and experimental workflows. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the fields of pulmonology, immunology, and pharmacology.
Introduction
Pulmonary fibrosis is a debilitating and often fatal lung disease characterized by the progressive scarring of lung tissue. The anti-cancer agent bleomycin is widely used to induce a similar fibrotic condition in animal models, providing a valuable tool for studying the disease's pathogenesis and evaluating potential therapies. A key mediator in the development of fibrosis is TGF-β1, a potent cytokine that stimulates the production of extracellular matrix components. TGF-β1 is typically secreted in a latent, inactive form (L-TGF-β1) and requires activation to exert its pro-fibrotic effects.
Recent research has identified the cell surface receptor CD36 as a critical player in the activation of L-TGF-β1. This process is mediated by the interaction of CD36 with thrombospondin-1 (TSP-1), which is complexed with L-TGF-β1. Specifically, the amino acid sequence 93-110 of the CD36 ectodomain is crucial for this interaction. A synthetic peptide corresponding to this region, CD36 (93-110), has been shown to competitively inhibit the binding of the TSP-1/L-TGF-β1 complex to CD36 on alveolar macrophages, thereby preventing the subsequent plasmin-mediated activation of TGF-β1. This guide will explore the profound effects of this peptide on bleomycin-induced pulmonary inflammation and fibrosis.
Data Presentation: Effects of CD36 (93-110) Peptide
The administration of the CD36 (93-110) peptide concomitantly with bleomycin in a rat model has been shown to significantly ameliorate the hallmarks of pulmonary inflammation and fibrosis. While the specific quantitative data from the primary research by Yehualaeshet et al. (2000) is not publicly available in its entirety, the published findings consistently report significant reductions in key pathological markers. The following tables summarize the observed effects based on the available literature.
Table 1: Effect of CD36 (93-110) Peptide on Alveolar Macrophage-Secreted Active TGF-β1
| Treatment Group | Secretion of Active TGF-β1 by Alveolar Macrophages |
| Saline Control | Baseline |
| Bleomycin | Markedly Increased |
| Bleomycin + CD36 (93-110) Peptide | Significantly Reduced Compared to Bleomycin Alone[1][2][3] |
| Bleomycin + Scrambled CD36 Peptide | No Significant Effect Compared to Bleomycin Alone[1] |
Table 2: Histopathological and Biochemical Effects of CD36 (93-110) Peptide in Bleomycin-Induced Lung Injury
| Parameter | Bleomycin Treatment | Bleomycin + CD36 (93-110) Peptide Treatment |
| Inflammatory Lesions | Severe inflammation observed in lung tissue. | Less inflammation observed.[1] |
| Collagen I and III Synthesis | Increased deposition of Collagen I and III. | Reduced synthesis and deposition. |
| Fibronectin Synthesis | Increased fibronectin synthesis. | Reduced synthesis. |
| Body Weight | Slower weight gain post-treatment. | More rapid weight gain. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of the CD36 (93-110) peptide's effects.
Bleomycin-Induced Pulmonary Fibrosis in Rats
This protocol describes the induction of pulmonary fibrosis in rats using bleomycin, a widely accepted and utilized animal model.
-
Animals: Female Sprague-Dawley rats, free of respiratory disease, weighing between 250 and 300 g, are used. All animals are matched for age and weight in each experiment.
-
Reagents:
-
Bleomycin sulfate (Blenoxane, Bristol-Myers Squibb).
-
CD36 (93-110) synthetic peptide.
-
Scrambled control peptide.
-
Sterile, pyrogen-free 0.9% saline.
-
-
Procedure:
-
Rats are anesthetized via an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail).
-
A single intratracheal injection of bleomycin (e.g., 0.5 U in 0.5 ml of sterile saline per animal) is administered.
-
For the treatment group, the CD36 (93-110) peptide is administered concomitantly with bleomycin. The exact dosage and route of peptide administration (e.g., intratracheal or systemic) should be optimized for the specific study design.
-
Control groups receive either saline alone, bleomycin alone, or bleomycin with a scrambled peptide.
-
Animals are monitored daily for signs of distress and weight changes.
-
At a predetermined time point (e.g., 7 or 14 days post-instillation), animals are euthanized for sample collection.
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the lower respiratory tract for analysis.
-
Procedure:
-
Following euthanasia, the trachea is exposed and cannulated.
-
The lungs are lavaged with multiple aliquots of sterile, cold saline (e.g., 5 x 5 ml).
-
The recovered BAL fluid is pooled and centrifuged to pellet the cells.
-
The supernatant is collected and stored at -80°C for cytokine analysis.
-
The cell pellet is resuspended in a known volume of media.
-
Total cell counts are determined using a hemocytometer.
-
Differential cell counts (macrophages, neutrophils, lymphocytes) are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
Measurement of Active TGF-β1
The concentration of biologically active TGF-β1 in BAL fluid or cell culture supernatants is a key indicator of the pro-fibrotic environment.
-
Assay: An enzyme-linked immunosorbent assay (ELISA) specific for active TGF-β1 is commonly used.
-
Procedure:
-
BAL fluid or cell culture supernatants are collected as described above.
-
Samples are assayed directly without prior acidification to specifically measure the active form of TGF-β1.
-
The ELISA is performed according to the manufacturer's instructions.
-
A standard curve is generated using recombinant active TGF-β1.
-
The concentration of active TGF-β1 in the samples is determined by interpolating from the standard curve.
-
Analysis of Collagen and Fibronectin Synthesis
Immunohistochemistry is used to visualize and semi-quantify the deposition of collagen and fibronectin in lung tissue.
-
Tissue Preparation:
-
Lungs are harvested and fixed in 10% neutral buffered formalin.
-
Fixed tissues are embedded in paraffin and sectioned (e.g., 5 µm thickness).
-
-
Immunohistochemistry Protocol:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed if necessary (e.g., enzymatic digestion or heat-induced epitope retrieval).
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with primary antibodies specific for Collagen I, Collagen III, and fibronectin.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is developed using a suitable chromogenic substrate (e.g., DAB).
-
Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.
-
The intensity and distribution of staining are evaluated microscopically.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism by which the CD36 (93-110) peptide inhibits the activation of latent TGF-β1 on the surface of an alveolar macrophage.
Caption: CD36-mediated activation of latent TGF-β1 and its inhibition by the CD36 (93-110) peptide.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol to assess the efficacy of the CD36 (93-110) peptide.
References
- 1. Induction of TGF-β1 Synthesis by Macrophages in Response to Apoptotic Cells Requires Activation of the Scavenger Receptor CD36 | PLOS One [journals.plos.org]
- 2. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols: CD36 (93-110)-Cys Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor for a wide variety of ligands, including thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, and apoptotic cells.[1][2][3] Its involvement in numerous physiological and pathological processes, such as lipid metabolism, angiogenesis, inflammation, and atherosclerosis, makes it a compelling target for therapeutic intervention.[1][4] The extracellular domain of CD36 contains several ligand-binding sites, and the peptide sequence spanning amino acids 93-110 is crucial for the high-affinity binding of thrombospondin-1. This interaction is implicated in the inhibition of angiogenesis and the activation of transforming growth factor-β1 (TGF-β1).
This document provides a detailed protocol for a binding assay utilizing a synthetic peptide corresponding to the CD36 (93-110) region with an added C-terminal cysteine residue (CD36 (93-110)-Cys). The cysteine residue facilitates the conjugation of a fluorescent label, enabling a quantitative assessment of binding interactions with potential ligands or binding partners. This assay is a valuable tool for screening and characterizing compounds that modulate the CD36-TSP-1 interaction.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CD36 signaling pathway and the experimental workflow for the binding assay.
Caption: CD36 signaling cascade upon ligand binding.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 Is a Novel Serum Amyloid A (SAA) Receptor Mediating SAA Binding and SAA-induced Signaling in Human and Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies Using CD36 (93-110)-Cys
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD36 receptor, a class B scavenger receptor, is a transmembrane glycoprotein implicated in a multitude of physiological and pathological processes. It is involved in fatty acid uptake, immune responses, angiogenesis, and apoptosis. Its role in conditions such as atherosclerosis, inflammation, metabolic syndrome, and fibrosis has made it a compelling target for therapeutic intervention. The peptide fragment CD36 (93-110), with the sequence Tyr-Arg-Val-Arg-Phe-Leu-Ala-Lys-Glu-Asn-Val-Thr-Gln-Asp-Ala-Glu-Asp-Asn, acts as a functional antagonist. The addition of a C-terminal cysteine residue, denoted as CD36 (93-110)-Cys, can be utilized for specific applications such as conjugation to carrier molecules or for analytical purposes, and in some contexts, may enhance peptide activity.
This document provides detailed application notes and protocols for the in vivo use of this compound in animal models, based on currently available scientific literature.
Mechanism of Action
This compound functions primarily as a competitive antagonist of the interaction between CD36 and thrombospondin-1 (TSP-1). This interaction is a critical step in the activation of latent transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic and pro-inflammatory cytokine. By blocking the TSP-1 binding site on CD36, the peptide prevents the conformational changes necessary for TGF-β1 activation. This disruption of the TSP-1/CD36/TGF-β1 signaling axis forms the basis of its therapeutic potential in fibrotic and inflammatory diseases.
Data Presentation
The following table summarizes quantitative data from key in vivo studies utilizing the CD36 (93-110) peptide.
| Animal Model | Peptide/Vehicle | Administration Route | Dosage Regimen | Key Quantitative Findings |
| Rat Model of Bleomycin-Induced Pulmonary Fibrosis | CD36 (93-110) peptide in sterile normal saline | Intratracheal | Single dose of 1,600 µg per rat | - Significantly reduced alveolar macrophage secretion of active TGF-β1.- Decreased inflammatory lesions and synthesis of collagen I and III, and fibronectin.[1] |
| Mouse Model of Diet-Induced Obesity | CD36 peptide (TSP-1 antagonist) | Intraperitoneal | 1 mg/kg, administered triweekly for 6 weeks | - Attenuated systemic and visceral fat tissue inflammation.- Improved glucose tolerance and insulin sensitivity.- Mitigated obesity-related fatty liver and kidney damage.[2][3] |
| Mouse Model of Silica-Induced Lung Fibrosis | CD36 (93-110) synthetic peptide | Not specified in abstract | Not specified in abstract | - Significantly lower hydroxyproline content in the lungs compared to control groups.- Reduced inflammation, fibrotic degree, and collagen fiber distribution.[4][5] |
Experimental Protocols
Protocol 1: Intratracheal Administration in a Rat Model of Pulmonary Fibrosis
This protocol is adapted from studies of bleomycin-induced lung fibrosis.
Objective: To assess the anti-fibrotic efficacy of this compound in a rat model of pulmonary fibrosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound peptide
-
Sterile, pyrogen-free 0.9% saline
-
Bleomycin sulfate
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., MicroSprayer®)
Procedure:
-
Peptide Formulation: Dissolve this compound in sterile 0.9% saline to a final concentration of 3.2 mg/mL (to deliver 1,600 µg in a 500 µL volume). Ensure complete dissolution.
-
Animal Groups:
-
Group 1: Saline control (intratracheal administration of 500 µL sterile saline).
-
Group 2: Bleomycin control (intratracheal administration of bleomycin in 500 µL saline).
-
Group 3: Peptide treatment (concomitant intratracheal administration of 1,600 µg this compound and bleomycin in a total volume of 500 µL saline).
-
Group 4: Peptide control (intratracheal administration of 1,600 µg this compound in 500 µL saline).
-
-
Administration:
-
Anesthetize the rats according to an approved institutional protocol.
-
Visualize the trachea via direct laryngoscopy.
-
Carefully insert the instillation device into the trachea.
-
Administer the appropriate solution as a single bolus.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
-
Post-treatment Monitoring and Analysis:
-
Monitor the animals daily for signs of distress.
-
At a predetermined endpoint (e.g., 14 or 21 days post-instillation), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis (e.g., active TGF-β1 ELISA).
-
Harvest lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen) and biochemical assays (e.g., hydroxyproline assay for total collagen content).
-
Protocol 2: Intraperitoneal Administration in a Mouse Model of Diet-Induced Obesity and Metabolic Syndrome
This protocol is based on a study investigating the effects of a TSP-1 antagonist peptide in a diet-induced obese mouse model.
Objective: To evaluate the impact of this compound on inflammation and metabolic parameters in a mouse model of obesity.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound peptide
-
Sterile, pyrogen-free 0.9% saline
-
Control peptide (e.g., scrambled peptide)
Procedure:
-
Induction of Obesity:
-
At 6-8 weeks of age, divide mice into two dietary groups: HFD and standard chow.
-
Maintain the mice on their respective diets for a period sufficient to induce obesity and metabolic dysfunction in the HFD group (e.g., 12-16 weeks).
-
-
Peptide Formulation: Dissolve this compound and the control peptide in sterile 0.9% saline to a concentration that allows for a 1 mg/kg dose in a reasonable injection volume (e.g., 100 µL).
-
Animal Groups (within the obese HFD cohort):
-
Group 1: Vehicle control (intraperitoneal injection of saline).
-
Group 2: this compound treatment (1 mg/kg).
-
Group 3: Control peptide treatment (1 mg/kg).
-
-
Administration:
-
Administer the assigned treatment via intraperitoneal injection three times a week for 6 weeks.
-
-
Metabolic Phenotyping and Analysis:
-
Monitor body weight and food intake throughout the study.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and towards the end of the treatment period.
-
At the study endpoint, collect blood for analysis of plasma glucose, insulin, lipids, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Harvest tissues (e.g., liver, visceral adipose tissue, kidney) for histological analysis (e.g., H&E staining, F4/80 staining for macrophages) and gene expression analysis (e.g., qPCR for inflammatory markers).
-
Mandatory Visualization
Caption: this compound blocks the TSP-1/CD36 interaction, inhibiting TGF-β1 activation.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Thrombospondin1 antagonist peptide treatment attenuates obesity-associated chronic inflammation and metabolic disorders in a diet-induced obese mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Therapeutic Peptides: Innovations and Applications in Treating Infections and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD36/Lyn kinase interactions within macrophages promotes pulmonary fibrosis in response to oxidized phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of CD36 (93-110)-Cys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 36 (CD36) is a multifunctional scavenger receptor implicated in a wide array of pathological conditions, including atherosclerosis, non-alcoholic steatohepatitis (NASH), and diabetic cardiomyopathy. Its role in binding and internalizing various ligands, such as oxidized low-density lipoprotein (oxLDL) and long-chain fatty acids, triggers downstream signaling cascades that contribute to lipid accumulation, inflammation, and oxidative stress.[1][2] The peptide derived from the 93-110 amino acid region of CD36 has been identified as a key player in the interaction with thrombospondin-1 (TSP-1) and has shown potential in modulating CD36 function.[3] This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of a modified peptide, CD36 (93-110)-Cys, which incorporates a C-terminal cysteine residue for potential conjugation or dimerization studies.
These detailed application notes and protocols are designed to guide researchers through a systematic evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies in relevant disease models.
Peptide Synthesis and Characterization
A critical first step is the synthesis and rigorous characterization of the this compound peptide to ensure its purity and structural integrity prior to biological evaluation.
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines the general steps for synthesizing the peptide using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
Fmoc-Cys(Trt)-OH
-
DIPEA (N,N-Diisopropylethylamine)
-
DIPCDI (N,N'-Diisopropylcarbodiimide)
-
Oxyma
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Fmoc-Cys(Trt)-OH and DIPEA in DCM and add to the resin. Allow to react for 1-2 hours. Cap any unreacted sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the C-terminal cysteine.
-
Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids of the CD36 (93-110) sequence using a pre-activation method with DIPCDI and Oxyma in DMF. Monitor coupling efficiency using a ninhydrin test.
-
Final Deprotection: Once the full peptide sequence is assembled, remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
In Vitro Efficacy Assessment
A series of in vitro assays should be performed to characterize the biological activity of this compound on relevant cell types.
Cell Viability and Cytotoxicity
It is essential to determine the concentration range at which the peptide is non-toxic to cells.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Hepatocyte cell line (e.g., HepG2)
-
96-well culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide stock solution
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in culture medium and add to the cells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells with the peptide for 24-48 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 1-4 hours. If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Inhibition of Lipid Uptake
A primary function of CD36 is the uptake of lipids. This assay will determine if the peptide can inhibit this process.
Protocol 3: Fluorescently-Labeled Lipid Uptake Assay
Materials:
-
Macrophage or hepatocyte cell lines
-
Fluorescently-labeled fatty acid (e.g., BODIPY™ FL C16) or oxidized LDL (DiI-oxLDL)
-
This compound peptide
-
Control peptide (e.g., scrambled sequence)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or control peptide for a predetermined time.
-
Lipid Incubation: Add the fluorescently-labeled lipid to the cells and incubate for 1-4 hours.
-
Washing: Wash the cells multiple times with PBS to remove extracellular lipids.
-
Quantification: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.
-
Data Analysis: Compare the fluorescence intensity in peptide-treated cells to untreated and control peptide-treated cells.
Inhibition of Macrophage Foam Cell Formation
Foam cell formation, characterized by excessive lipid accumulation in macrophages, is a hallmark of atherosclerosis.
Protocol 4: Macrophage Foam Cell Formation Assay
Materials:
-
RAW 264.7 or primary peritoneal macrophages
-
Oxidized LDL (oxLDL)
-
This compound peptide
-
Oil Red O staining solution
-
60% Isopropanol
-
Microscope
Procedure:
-
Macrophage Culture and Treatment: Plate macrophages and pre-treat with different concentrations of this compound for 1-2 hours.
-
oxLDL Incubation: Add oxLDL (e.g., 50 µg/mL) to the cells and incubate for 24 hours to induce foam cell formation.
-
Fixation and Staining: Fix the cells with 10% formalin, wash with PBS, and then briefly with 60% isopropanol. Stain with Oil Red O solution for 15-30 minutes.
-
Visualization: Wash the cells and visualize the intracellular lipid droplets under a microscope.
-
Quantification: Quantify the stained area or extract the dye and measure its absorbance to determine the extent of lipid accumulation.
Assessment of Anti-inflammatory Effects
CD36 activation can lead to the production of pro-inflammatory cytokines. This assay will evaluate the anti-inflammatory potential of the peptide.
Protocol 5: Measurement of Inflammatory Cytokines by ELISA
Materials:
-
Macrophage cell line
-
LPS (Lipopolysaccharide)
-
This compound peptide
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Plate reader
Procedure:
-
Cell Stimulation and Treatment: Plate macrophages and pre-treat with the peptide. Stimulate the cells with LPS to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant at various time points.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Evaluation of Antioxidant Effects
CD36 signaling is linked to the production of reactive oxygen species (ROS). This assay will determine if the peptide can mitigate oxidative stress.
Protocol 6: In Vitro Oxidative Stress Assay
Materials:
-
Relevant cell line (e.g., macrophages, endothelial cells)
-
Inducer of oxidative stress (e.g., H2O2, oxLDL)
-
This compound peptide
-
ROS detection reagent (e.g., DCFH-DA, DHE)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Pre-treat cells with the peptide before exposing them to the oxidative stress inducer.
-
ROS Detection: Add the ROS detection reagent and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.
-
Data Analysis: Compare the ROS levels in peptide-treated cells to those in untreated and vehicle-treated controls.
Analysis of Downstream Signaling Pathways
To understand the mechanism of action, it is crucial to investigate the effect of the peptide on CD36-mediated signaling pathways.
Protocol 7: Western Blot Analysis of CD36 Signaling
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies against:
-
Phospho-Src family kinases (e.g., Fyn, Lyn)
-
Phospho-JNK
-
Phospho-p38 MAPK
-
Total forms of the above proteins
-
CD36
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein phosphorylation.
In Vivo Efficacy Assessment
Based on promising in vitro results, the efficacy of this compound should be evaluated in relevant animal models of CD36-mediated diseases.
Atherosclerosis Model
Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are a widely used model for studying atherosclerosis.
Protocol 8: Efficacy of this compound in an Atherosclerosis Mouse Model
Materials:
-
ApoE-/- mice
-
High-fat diet (Western diet)
-
This compound peptide
-
Vehicle control (e.g., saline)
-
Oil Red O stain
-
Histology equipment
Procedure:
-
Model Induction: Feed ApoE-/- mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce atherosclerotic plaque formation.
-
Peptide Administration: Administer the this compound peptide or vehicle to the mice via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and frequency.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues.
-
Atherosclerotic Plaque Analysis: Perfuse the aorta, dissect it, and perform en face Oil Red O staining to quantify the total plaque area. Also, perform histological analysis of the aortic root to assess plaque composition (e.g., macrophage and smooth muscle cell content).
-
Plasma Lipid Profile: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Inflammatory Markers: Measure systemic and local (in aortic tissue) levels of inflammatory cytokines.
-
Non-alcoholic Steatohepatitis (NASH) Model
A high-fat, high-sucrose diet can be used to induce NASH in mice.
Protocol 9: Efficacy of this compound in a NASH Mouse Model
Materials:
-
C57BL/6J mice
-
High-fat, high-sucrose diet
-
This compound peptide
-
Vehicle control
-
H&E and Masson's Trichrome stains
-
Biochemical assay kits for liver function tests
Procedure:
-
Model Induction: Feed mice a high-fat, high-sucrose diet for an extended period (e.g., 12-16 weeks) to induce NASH.
-
Peptide Treatment: Administer the peptide or vehicle as described in the atherosclerosis model.
-
Endpoint Analysis:
-
Liver Histology: Collect liver tissue and perform H&E staining to assess steatosis, inflammation, and ballooning. Use Masson's Trichrome staining to evaluate fibrosis.
-
Liver Function Tests: Measure serum levels of ALT and AST.
-
Hepatic Lipid Content: Quantify triglyceride and cholesterol levels in the liver.
-
Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism and inflammation in the liver via RT-qPCR.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vitro Efficacy of this compound
| Assay | Endpoint | Control | This compound (Low Dose) | This compound (High Dose) | Scrambled Peptide |
| Cell Viability | % Viability | 100% | |||
| Lipid Uptake | % Inhibition | 0% | |||
| Foam Cell Formation | % Inhibition | 0% | |||
| Cytokine Release | Concentration (pg/mL) | ||||
| TNF-α | |||||
| IL-6 | |||||
| Oxidative Stress | % Reduction in ROS | 0% | |||
| Signaling Pathway | Fold Change in Phosphorylation | ||||
| p-JNK/JNK | 1 | ||||
| p-p38/p38 | 1 |
Table 2: In Vivo Efficacy of this compound in Atherosclerosis Model
| Parameter | Vehicle Control | This compound |
| Aortic Plaque Area (%) | ||
| Plasma Total Cholesterol (mg/dL) | ||
| Plasma LDL-C (mg/dL) | ||
| Plasma Triglycerides (mg/dL) | ||
| Aortic TNF-α (pg/mg tissue) |
Table 3: In Vivo Efficacy of this compound in NASH Model
| Parameter | Vehicle Control | This compound |
| NAFLD Activity Score (NAS) | ||
| Liver Fibrosis Stage | ||
| Serum ALT (U/L) | ||
| Serum AST (U/L) | ||
| Hepatic Triglycerides (mg/g tissue) |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Simplified CD36 signaling pathway.
Caption: Overall experimental workflow.
Caption: Logical relationships in the experimental design.
References
- 1. h-h-c.com [h-h-c.com]
- 2. Effect of Oral Administration of Collagen Peptide OG-5 on Advanced Atherosclerosis Development in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Site-Specific Fluorescent Labeling of CD36 (93-110)-Cys Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor for a variety of ligands, including oxidized low-density lipoproteins (oxLDL), long-chain fatty acids, and thrombospondin-1 (TSP-1).[1][2][3] It plays a crucial role in lipid metabolism, immune response, angiogenesis, and platelet activation.[2][3] The peptide sequence corresponding to amino acids 93-110 of CD36 is a key binding site for ligands like TSP-1, making it a region of significant interest for studying CD36-mediated signaling pathways and for the development of therapeutic inhibitors.
Fluorescent labeling of this specific peptide, which has been engineered to include a terminal cysteine residue (CD36 (93-110)-Cys), provides a powerful tool for various research applications. These applications include tracking the peptide's interaction with cellular targets, quantifying binding affinity through fluorescence polarization, and visualizing its localization within cells using fluorescence microscopy.
This document provides a detailed protocol for the site-specific labeling of the this compound peptide using maleimide-activated fluorescent dyes. The maleimide group exhibits high selectivity for the thiol (sulfhydryl) group of the cysteine residue, ensuring precise, covalent attachment of the fluorescent tag and yielding a homogeneously labeled peptide population.
Data Presentation
Table 1: Properties of Common Thiol-Reactive Fluorescent Dyes
This table summarizes the key spectral properties of fluorescent dyes commonly used for labeling cysteine-containing peptides.
| Fluorescent Dye (Maleimide Derivative) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| Fluorescein-5-Maleimide | ~494 | ~518 | ~75,000 | 0.92 | Bright green fluorescence, but pH sensitive (fluorescence decreases in acidic environments). |
| Alexa Fluor™ 488 C5 Maleimide | ~495 | ~519 | ~71,000 | 0.92 | Photostable and pH-insensitive alternative to fluorescein. |
| TAMRA C5 Maleimide | ~557 | ~583 | ~91,000 | 0.10 | Bright orange-red fluorescence, often used in FRET studies. |
| Cyanine3 (Cy3) Maleimide | ~550 | ~570 | ~150,000 | 0.15 | Bright and photostable, suitable for multiplexing. |
| Cyanine5 (Cy5) Maleimide | ~650 | ~670 | ~250,000 | 0.20 | Emits in the far-red spectrum, minimizing background autofluorescence in cellular assays. |
Table 2: Representative Data for Labeled Peptide Characterization
This table provides a template for summarizing the quantitative results obtained after labeling and purification.
| Parameter | Expected Value/Range | Method of Determination |
| Purity of Labeled Peptide | >95% | Analytical RP-HPLC |
| Molecular Weight (Observed) | [MW of Peptide] + [MW of Dye] | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Labeling Efficiency | >80% | RP-HPLC Peak Area Analysis |
| Dye-to-Peptide Ratio (DOL) | ~1.0 | UV-Vis Spectrophotometry |
Diagrams and Workflows
Caption: Workflow for fluorescent labeling and characterization.
Caption: Reaction scheme for cysteine-maleimide labeling.
References
Application Notes and Protocols for Measuring CD36 (93-110)-Cys Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD36 is a multifunctional scavenger receptor implicated in a variety of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and atherosclerosis. The peptide sequence CD36 (93-110), particularly with a terminal cysteine residue (Cys) for conjugation or labeling, is a critical region involved in the binding of ligands such as thrombospondin-1 (TSP-1).[1] Understanding the binding affinity of this peptide and its analogs to the CD36 receptor is crucial for the development of therapeutics targeting CD36-mediated pathways. These application notes provide detailed protocols for established biophysical techniques to quantitatively assess the binding affinity of CD36 (93-110)-Cys to its target protein.
Data Presentation: Quantitative Analysis of CD36 Peptide Interactions
| Peptide Sequence | Assay Type | Measured Parameter | Value | Reference |
| CD36 (93-110) | Inhibition of CD36-Thrombospondin Binding | IC50 | Not explicitly quantified, but shown to block binding | [1] |
| Thrombospondin-1 derived peptide | Inhibition of cell attachment to TSP-1 | IC50 | 80 µM |
Note: The IC50 value is a measure of the functional strength of an inhibitor. It is distinct from the dissociation constant (Kd), which is a direct measure of binding affinity between a ligand and its receptor. However, IC50 values are valuable for comparing the relative potencies of different inhibitory compounds in a given experimental setup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD36 signaling cascade and a general workflow for assessing peptide binding affinity.
References
Application Notes and Protocols: CD36 (93-110)-Cys as a Tool for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor for a wide array of ligands, including thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, and apoptotic cells. Its engagement triggers a complex network of signaling pathways that are pivotal in lipid metabolism, inflammation, angiogenesis, and atherogenesis. The peptide sequence corresponding to amino acids 93-110 of CD36 is a critical region involved in mediating the interaction with TSP-1. The synthetic peptide, CD36 (93-110), often with a terminal cysteine residue (Cys) for conjugation, serves as a powerful tool to investigate and modulate CD36-mediated protein-protein interactions.
These application notes provide a comprehensive overview of the utility of CD36 (93-110)-Cys in studying these interactions, complete with experimental protocols and a summary of its known functions.
Key Applications of this compound
The CD36 (93-110) peptide and its Cys-conjugated form are versatile tools for a range of in vitro and in vivo studies:
-
Inhibition of CD36-Thrombospondin-1 Interaction: The primary application is to competitively block the binding of TSP-1 to CD36, allowing for the elucidation of the functional consequences of this interaction in various physiological and pathological processes.[1][2]
-
Studying Angiogenesis: By interfering with the TSP-1/CD36 axis, which is a known anti-angiogenic pathway, this peptide can be used to study the mechanisms of blood vessel formation.[3]
-
Investigation of Inflammatory Responses: CD36 is a key player in inflammation. The (93-110) peptide can be employed to dissect the role of TSP-1-mediated signaling in inflammatory conditions. In obese mouse models, this peptide has been shown to attenuate systemic inflammation and reduce pro-inflammatory cytokine production.[2]
-
Fibrosis Research: The TSP-1/CD36 pathway is implicated in the activation of transforming growth factor-beta1 (TGF-β1), a key mediator of fibrosis. The CD36 (93-110) peptide has been successfully used to inhibit silica-induced lung fibrosis in mice by reducing collagen deposition.[4] A cyclized version of this peptide has also been designed to treat intestinal fibrosis.
-
Drug Development Lead: As an inhibitor of a key protein-protein interaction implicated in multiple diseases, the CD36 (93-110) sequence serves as a template for the design and discovery of novel therapeutic agents.
Quantitative Data Summary
| Peptide | Interacting Partner | Assay Type | Observed Effect | Reference |
| CD36 (93-110) | Thrombospondin-1 (TSP-1) | Binding Assay | Blocks binding of CD36 to immobilized TSP-1 | |
| CD36 (93-110) | Collagen | Platelet Aggregation Assay | Partially inhibits collagen-induced platelet aggregation | |
| CD36 (93-110) | N/A (in vivo) | Mouse Model of Silicosis | Significantly reduces hydroxyproline content and collagen deposition in the lungs | |
| CD36 (93-110) | N/A (in vivo) | Mouse Model of Bleomycin-induced Pulmonary Fibrosis | Reduces alveolar macrophage secretion of active TGF-β1 and synthesis of collagen I and III | |
| Cyclic CD36 (93-110) derivative (19A8.8) | Thrombospondin-1 (TSP-1) | Cell-based EMT assay | Potently inhibits epithelial-mesenchymal transition (EMT) of IEC-6 cells |
Signaling Pathways and Experimental Workflows
CD36 Signaling Pathway upon Ligand Binding
CD36 activation by ligands such as oxLDL and TSP-1 initiates a cascade of intracellular events. The following diagram illustrates a simplified overview of the key signaling pathways.
Caption: Simplified CD36 signaling pathways upon ligand binding.
Experimental Workflow for In Vitro Binding Assay
This workflow outlines the use of this compound in a competitive binding assay to screen for inhibitors of the CD36-TSP-1 interaction.
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CD36 synthetic peptide inhibits silica-induced lung fibrosis in the mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Availability of CD36 (93-110)-Cys: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability, applications, and relevant experimental protocols for the synthetic peptide CD36 (93-110)-Cys. This peptide, derived from the human CD36 protein, is a valuable tool for investigating the multifaceted roles of CD36 in various physiological and pathological processes.
Introduction to CD36 and the (93-110) Region
Cluster of Differentiation 36 (CD36) is a transmembrane glycoprotein that functions as a scavenger receptor, playing a critical role in lipid metabolism, angiogenesis, inflammation, and immunity. It binds to a wide range of ligands, including long-chain fatty acids, oxidized low-density lipoprotein (oxLDL), thrombospondin-1 (TSP-1), and apoptotic cells. The amino acid sequence 93-110 of CD36 is a functionally significant region involved in ligand binding, particularly for thrombospondin-1. The addition of a C-terminal cysteine residue in the synthetic peptide this compound allows for conjugation to other molecules, such as carrier proteins or fluorescent labels, expanding its utility in various experimental setups.
Commercial Availability
This compound is available from several commercial suppliers as a synthetic peptide. The quality and specifications can vary between vendors, so it is crucial to obtain a certificate of analysis for each batch. Key specifications to consider include purity (typically >95% as determined by HPLC), molecular weight, and the form of the peptide (e.g., lyophilized powder).
| Supplier | Product Name | Catalog Number | Purity | Quantity Options |
| Mol Scientific | This compound peptide | - | >95%, >98%, >99% | 1 mg, 5 mg, 10 mg |
| LifeTein | This compound | LT1223 | >95% | 5mg |
| Isca Biochemicals | CD36 peptide (93–110) | PP-510 | Not Specified | 1 mg |
| Biosynexus | This compound | - | Not Specified | 1 mg |
| LabCart Life Science | This compound, 10mg | E-PP-0943_10mg-ES | Not Specified | 10mg |
Note: This table is not exhaustive and represents a selection of suppliers found. Pricing and availability are subject to change. Researchers should contact the suppliers directly for the most current information.
Key Applications and Experimental Protocols
The this compound peptide is primarily used as a competitive inhibitor to study the interactions between CD36 and its ligands, particularly thrombospondin-1. Its applications span various research areas, including cardiovascular disease, cancer, and fibrosis.
Inhibition of CD36-Thrombospondin-1 Interaction
Background: The interaction between CD36 and thrombospondin-1 (TSP-1) is crucial in regulating angiogenesis, platelet aggregation, and inflammatory responses. The (93-110) region of CD36 is directly involved in this binding. The CD36 (93-110) peptide can block this interaction, making it a valuable tool to elucidate the downstream signaling consequences.[1][2][3]
Experimental Protocol: Solid-Phase Binding Assay
This protocol describes a method to assess the inhibitory effect of this compound on the binding of TSP-1 to CD36.
Materials:
-
Recombinant human CD36 protein
-
Recombinant human Thrombospondin-1 (TSP-1)
-
This compound peptide
-
96-well high-binding microplates
-
Bovine Serum Albumin (BSA)
-
Anti-TSP-1 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 1 µg/mL of recombinant human CD36 in PBS overnight at 4°C.
-
Blocking: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Inhibition: Wash the wells three times with PBST. Prepare serial dilutions of the this compound peptide in binding buffer (e.g., PBS with 0.1% BSA). Add the peptide dilutions to the wells.
-
Ligand Binding: Immediately add a constant concentration of recombinant human TSP-1 (e.g., 10 µg/mL) to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the wells three times with PBST. Add the anti-TSP-1 primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST. Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding 2N H₂SO₄.
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. The decrease in absorbance in the presence of the peptide indicates inhibition of TSP-1 binding to CD36.
Experimental Workflow: Solid-Phase Binding Assay
Caption: Workflow for a solid-phase binding assay to test peptide inhibition.
Inhibition of Platelet Aggregation
Background: CD36 is expressed on platelets and contributes to thrombosis by mediating platelet aggregation in response to various stimuli, including collagen and TSP-1. The CD36 (93-110) peptide has been shown to partially inhibit collagen-induced platelet aggregation.[1][2]
Experimental Protocol: Light Transmission Aggregometry
Materials:
-
Freshly drawn human blood
-
Acid-Citrate-Dextrose (ACD) solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound peptide
-
Collagen (agonist)
-
Aggregometer
Procedure:
-
PRP Preparation: Collect human blood into tubes containing ACD. Centrifuge at 150 x g for 15 minutes at room temperature to obtain PRP. Collect the upper PRP layer. Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation: Pre-incubate the PRP with various concentrations of the this compound peptide or vehicle control for 10 minutes at 37°C in the aggregometer cuvette with stirring.
-
Aggregation: Add a sub-maximal concentration of collagen to induce platelet aggregation.
-
Data Acquisition: Record the change in light transmission for at least 5 minutes. The PPP is used as a reference for 100% aggregation, and the PRP as 0% aggregation.
-
Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of the peptide to the vehicle control.
Inhibition of Endothelial Cell Migration
Background: Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell migration. CD36, through its interaction with TSP-1, acts as a potent inhibitor of angiogenesis. By blocking the CD36-TSP-1 interaction, the CD36 (93-110) peptide can be used to study the role of this axis in regulating endothelial cell migration.
Experimental Protocol: Transwell Migration (Boyden Chamber) Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts with 8.0 µm pore size
-
Fibronectin
-
This compound peptide
-
Vascular Endothelial Growth Factor (VEGF) as a chemoattractant
-
Calcein-AM or DAPI stain
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium.
-
Insert Coating: Coat the underside of the Transwell insert membrane with 10 µg/mL fibronectin and allow it to dry.
-
Cell Seeding: Starve HUVECs in serum-free medium for 4-6 hours. Resuspend the cells in serum-free medium containing different concentrations of the this compound peptide. Seed 5 x 10⁴ cells into the upper chamber of the Transwell insert.
-
Chemoattraction: Fill the lower chamber with serum-free medium containing VEGF (e.g., 50 ng/mL) as a chemoattractant.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with Calcein-AM or DAPI. Visualize and count the migrated cells under a fluorescence microscope.
-
Data Analysis: Quantify the number of migrated cells per field of view.
In Vivo Studies of Fibrosis
Background: CD36 has been implicated in the pathogenesis of fibrosis in various organs, including the lungs and kidneys. The CD36 (93-110) peptide has been used in animal models to investigate the role of the CD36-TSP-1 pathway in mediating fibrotic responses.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model (Rat)
Materials:
-
Sprague-Dawley rats
-
Bleomycin
-
This compound peptide
-
Sterile saline
-
Anesthesia
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.
-
Induction of Fibrosis: Anesthetize the rats. Intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) in sterile saline to induce pulmonary fibrosis.
-
Peptide Administration: Co-administer the this compound peptide (e.g., 1-2 mg/kg) with bleomycin or administer it systemically (e.g., via intraperitoneal injection) at specified time points post-bleomycin instillation. A control group should receive bleomycin and a vehicle control.
-
Monitoring: Monitor the animals for signs of distress and weight loss.
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-instillation), euthanize the animals.
-
Tissue Collection and Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Perfuse and excise the lungs for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and biochemical assays (e.g., hydroxyproline content to quantify collagen).
-
Signaling Pathways
CD36 is a central player in multiple signaling cascades. The this compound peptide is a specific tool to dissect the pathways initiated by the binding of thrombospondin-1.
CD36 and Thrombospondin-1 Anti-Angiogenic Signaling
The binding of TSP-1 to CD36 on endothelial cells triggers a signaling cascade that inhibits angiogenesis. This involves the recruitment of Src-family kinases, such as Fyn, leading to the activation of p38 MAPK and JNK, and ultimately inducing apoptosis of endothelial cells.
CD36-TSP-1 Anti-Angiogenic Signaling Pathway
Caption: CD36-TSP-1 signaling inhibits angiogenesis.
CD36 in Fatty Acid Uptake and Metabolism
CD36 facilitates the uptake of long-chain fatty acids into cells, a process critical for energy metabolism. This function is linked to downstream signaling events that regulate metabolic pathways.
CD36-Mediated Fatty Acid Uptake
Caption: CD36 facilitates fatty acid uptake and signaling.
CD36 and Oxidized LDL Signaling in Macrophages
In macrophages, CD36 binds to oxidized LDL (oxLDL), leading to foam cell formation, a hallmark of atherosclerosis. This interaction also triggers pro-inflammatory signaling pathways.
CD36-oxLDL Signaling in Macrophages
Caption: CD36 signaling in macrophages upon oxLDL binding.
Conclusion
The this compound peptide is a versatile and specific tool for investigating the biological functions of the CD36 receptor, particularly its interactions with thrombospondin-1. The detailed protocols and signaling pathway diagrams provided in these application notes offer a framework for researchers to design and execute experiments aimed at understanding the role of CD36 in health and disease, and for the development of novel therapeutic strategies targeting this important receptor. It is recommended that researchers consult the primary literature for further details and optimization of these protocols for their specific experimental systems.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of SVTCG in thrombospondin as the conformation-dependent, high affinity binding site for its receptor, CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilized CD36 (93-110)-Cys Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper storage, handling, and application of lyophilized CD36 (93-110)-Cys peptide. Adherence to these recommendations is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and obtaining reliable results.
Peptide Description and Applications
The this compound peptide is a synthetic peptide corresponding to amino acid residues 93-110 of the human CD36 protein, with a cysteine residue conjugated to the sequence. This peptide is a valuable tool for investigating the biological functions of the CD36 receptor. Notably, it has been shown to block the binding of CD36 to its ligand, thrombospondin, and can partially inhibit collagen-induced platelet aggregation[1][2]. Its applications span various research areas, including cardiovascular disease, metabolism, and cancer biology, where it can be used to study CD36-mediated signaling pathways and cellular processes.
Storage of Lyophilized Peptide
Proper storage of the lyophilized this compound peptide is critical to prevent degradation and ensure its long-term stability. Lyophilized peptides are significantly more stable than peptides in solution[3][4][5].
Key Storage Recommendations:
-
Temperature: For long-term storage, the lyophilized peptide should be stored at -20°C or, preferably, at -80°C. For short-term storage (days to weeks), refrigeration at 4°C is acceptable.
-
Environment: Store the peptide in a tightly sealed vial within a desiccator to protect it from moisture, as peptides can be hygroscopic. Exposure to moisture can significantly decrease the long-term stability of the peptide.
-
Light: Protect the peptide from light by storing it in a dark container or by using an amber-colored vial, especially since the presence of certain amino acids can make it light-sensitive.
Storage Conditions Summary:
| Storage Duration | Temperature | Conditions | Expected Stability |
| Long-Term | -20°C to -80°C | Tightly sealed vial, desiccated, dark | Several months to years |
| Short-Term | 4°C | Tightly sealed vial, desiccated, dark | Days to weeks |
| Room Temperature | Ambient | Tightly sealed vial, desiccated, dark | Stable for short periods (days) |
Handling and Reconstitution of Lyophilized Peptide
Due to the presence of a cysteine residue, the this compound peptide is susceptible to oxidation, which can lead to the formation of disulfide bonds and a loss of biological activity. Therefore, special care must be taken during handling and reconstitution.
Handling Precautions
-
Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can introduce moisture.
-
Weigh the desired amount of peptide quickly in a clean, controlled environment to minimize exposure to air and moisture.
-
Reseal the vial tightly immediately after use and return it to the appropriate storage conditions.
Reconstitution Protocol
The choice of solvent is critical for successfully solubilizing the peptide while maintaining its integrity. The solubility of a peptide is largely determined by its amino acid composition and polarity.
Recommended Solvents and Buffers:
-
Initial Solubilization: For peptides containing a free cysteine, it is recommended to dissolve them in carefully degassed, acidic buffers to minimize oxidation of the thiol group, which occurs rapidly at a pH greater than 7. Start with sterile, oxygen-free water or a dilute acidic solution (e.g., 0.1% trifluoroacetic acid (TFA) in water).
-
Organic Solvents: If the peptide has poor aqueous solubility, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used for initial solubilization, followed by drop-wise addition to an aqueous buffer with gentle stirring. Note that solutions containing DMSO should be used immediately and not stored.
-
Degassing Solvents: To prevent oxidation of the cysteine residue, all solvents and buffers should be degassed prior to use by sparging with an inert gas like nitrogen or argon.
Step-by-Step Reconstitution Protocol:
-
Equilibrate the peptide vial to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Prepare the chosen degassed solvent or buffer.
-
Using a sterile syringe, slowly add the desired volume of solvent to the vial, aiming the stream down the side of the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation. Sonication in a water bath for a few minutes can aid in dissolving larger particles, but avoid excessive heating.
-
Once fully dissolved, the peptide solution should be clear. If particulates remain, further gentle agitation may be required.
Storage of Reconstituted Peptide
Storing peptides in solution for extended periods is not recommended due to their lower stability compared to the lyophilized form. If storage in solution is necessary, the following guidelines should be followed.
Storage of Peptide Solutions:
| Storage Duration | Temperature | Conditions |
| Short-Term | -20°C | Aliquoted, sterile buffer (pH 5-7) |
| Long-Term | Not Recommended | - |
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the reconstituted solution should be aliquoted into single-use volumes.
-
pH: For storage, the pH of the peptide solution should ideally be between 5 and 7.
-
Freezer Type: Avoid storing peptide solutions in frost-free freezers, as the temperature fluctuations during defrost cycles can degrade the peptide.
Experimental Protocols
The this compound peptide can be utilized in various experimental settings to investigate the role of the CD36 receptor. Below are generalized protocols for common applications.
Inhibition of Ligand Binding Assay
This protocol outlines a general procedure to assess the ability of the this compound peptide to inhibit the binding of a ligand (e.g., thrombospondin) to cells expressing the CD36 receptor.
Workflow for Ligand Binding Inhibition Assay:
References
Application Notes: CD36 (93-110)-Cys for Inhibiting Collagen-Induced Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation and aggregation at sites of vascular injury are critical for hemostasis, but their uncontrolled activation can lead to pathological thrombosis. Collagen, a major component of the subendothelial matrix, is a potent activator of platelets. While glycoprotein VI (GPVI) is the primary signaling receptor for collagen, other receptors, such as CD36, play a crucial modulatory role.
CD36, also known as platelet glycoprotein IV, acts as a receptor for thrombospondin-1 (TSP-1), an adhesive protein released from activated platelets. The interaction between CD36 and TSP-1 establishes a positive feedback loop that enhances and stabilizes platelet aggregation. The binding of TSP-1 to CD36 is a two-step process, with the region spanning amino acids 93-110 on CD36 being critical for high-affinity binding after an initial conformational change.[1]
The synthetic peptide CD36 (93-110)-Cys is a Cysteine-conjugated peptide corresponding to this crucial binding region. It acts as a competitive inhibitor, blocking the CD36-TSP-1 interaction and thereby partially inhibiting collagen-induced platelet aggregation.[2] This makes it a valuable tool for studying the role of the CD36 signaling pathway in platelet function and for investigating potential anti-thrombotic strategies.
Principle of the Method
The inhibitory activity of this compound is quantified using Light Transmission Aggregometry (LTA). In this in vitro assay, platelet-rich plasma (PRP) or a suspension of washed platelets is stirred in a cuvette at 37°C. The addition of an agonist, such as collagen, causes platelets to aggregate, forming larger clumps. This aggregation allows more light to pass through the sample, increasing light transmission. The change in light transmission is monitored over time and is proportional to the extent of platelet aggregation.
By pre-incubating the platelets with varying concentrations of this compound before the addition of collagen, a dose-dependent inhibition of aggregation can be measured. The results can be used to determine the potency of the peptide, typically expressed as an IC50 value (the concentration of inhibitor required to reduce the maximum aggregation by 50%).
Data Presentation
The following table presents example data on the dose-dependent inhibition of collagen-induced platelet aggregation by this compound.
Note: The following data are illustrative and intended to represent typical results. Actual values must be determined experimentally.
| Concentration of this compound (µM) | Maximum Aggregation (%) | Percent Inhibition (%) |
| 0 (Control) | 85.0 ± 5.2 | 0 |
| 10 | 72.3 ± 4.8 | 15 |
| 25 | 55.2 ± 6.1 | 35 |
| 50 | 40.8 ± 5.5 | 52 |
| 100 | 29.8 ± 4.9 | 65 |
| 200 | 21.3 ± 3.7 | 75 |
IC50 Value (Illustrative): ~ 45 µM
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% (0.109 M) sodium citrate anticoagulant (1 part citrate to 9 parts blood). The first 2-3 mL of blood should be discarded to avoid activation due to venipuncture.
-
Centrifugation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature (20-22°C) with the brake off.
-
PRP Collection: Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) using a sterile pipette, being careful not to disturb the buffy coat (the layer of white blood cells) or the red blood cell pellet.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using an automated hematology analyzer. If necessary, adjust the platelet count to 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP).
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use.
Note: Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at 2000 x g for 20 minutes.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Peptide Preparation:
-
Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline) to create a stock solution (e.g., 1 mM).
-
Prepare serial dilutions of the peptide in the same solvent to achieve the desired final concentrations for the assay.
-
-
Aggregometer Setup:
-
Turn on the LTA instrument and allow it to warm up to 37°C.
-
Calibrate the instrument using PPP as the 100% transmission reference and PRP as the 0% transmission reference.
-
-
Assay Procedure:
-
Pipette 450 µL of the adjusted PRP into a glass cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for 5 minutes while stirring at approximately 1000 rpm.
-
Add 50 µL of the this compound peptide dilution (or vehicle control) to the PRP. Pre-incubate for 10-15 minutes at 37°C with stirring.
-
Initiate the aggregation by adding a specific concentration of collagen (e.g., 2-5 µg/mL). The optimal concentration of collagen should be determined in preliminary experiments to be the lowest concentration that induces a robust, but not maximal, aggregation response.
-
Record the light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of the peptide inhibitor.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
References
Application Notes & Protocols: Using CD36 (93-110)-Cys to Block CD36-Thrombospondin Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD36, also known as fatty acid translocase (FAT) or platelet glycoprotein IV, is a transmembrane glycoprotein that functions as a scavenger receptor for a wide array of ligands, including thrombospondin-1 (TSP-1), long-chain fatty acids, and oxidized low-density lipoproteins.[1] The interaction between CD36 and its ligand TSP-1 is a critical regulatory mechanism in various physiological and pathological processes. This binding is predominantly known to initiate anti-angiogenic signals, induce apoptosis in endothelial cells, and modulate inflammatory responses.[2][3][4]
The CD36 (93-110) peptide, with the sequence H-Tyr-Arg-Val-Arg-Phe-Leu-Ala-Lys-Glu-Asn-Val-Thr-Gln-Asp-Ala-Glu-Asp-Asn-OH, is a synthetic peptide derived from a specific TSP-1 binding region on the CD36 receptor.[5] The addition of a C-terminal Cysteine, creating CD36 (93-110)-Cys, facilitates conjugation for experimental applications. This peptide acts as a specific antagonist, effectively blocking the CD36-TSP-1 interaction and enabling researchers to dissect its functional consequences.
Mechanism of Action
The binding of CD36 to TSP-1 is a sophisticated two-step process.
-
Initial Binding: The sequence 139-155 on the CD36 receptor first binds to TSP-1. This initial interaction is of lower affinity and surprisingly augments the overall binding process.
-
Conformational Change and High-Affinity Binding: This first binding event induces a conformational change in the TSP-1 protein, which exposes a new, high-affinity binding site. The CD36 (93-110) region of the receptor then binds to this newly revealed site, stabilizing the interaction.
The this compound peptide functions as a competitive inhibitor by targeting the second step of this process. By occupying the high-affinity binding site on TSP-1 after its conformational change, it prevents the native CD36 receptor from completing the binding cascade, thereby blocking downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. THROMBOSPONDIN-1 INHIBITS NITRIC OXIDE SIGNALING VIA CD36 BY INHIBITING MYRISTIC ACID UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The thrombospondin-1 receptor CD36 is an important mediator of ovarian angiogenesis and folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
Troubleshooting & Optimization
Technical Support Center: CD36 (93-110)-Cys Experimental Guidance
Welcome to the technical support center for researchers utilizing the CD36 (93-110)-Cys peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address specific issues you may face.
1. Peptide Solubilization and Stability
Q1: My this compound peptide won't dissolve in aqueous buffer. What should I do?
A1: The this compound peptide has hydrophobic residues, which can lead to poor solubility in aqueous solutions. Follow this step-by-step approach for solubilization:
-
Initial Attempt with Water: Try to dissolve a small amount of the peptide in sterile, distilled water first.[1][2]
-
Acidic Conditions: If water fails, attempt to dissolve the peptide in a dilute acidic solution, such as 10%-30% acetic acid.[1][2][3]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent is often necessary.
-
Recommended: Use dimethylformamide (DMF) or acetonitrile (ACN).
-
Use with Caution: Dimethyl sulfoxide (DMSO) can also be used, but be aware that it can oxidize the cysteine residue. If you must use DMSO, use the smallest amount possible to dissolve the peptide and then slowly add this concentrated solution to your aqueous buffer with vigorous stirring.
-
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.
Q2: I've dissolved the peptide, but the solution appears cloudy or forms a precipitate over time. What is happening and how can I fix it?
A2: Cloudiness or precipitation indicates peptide aggregation. This is a common issue with hydrophobic peptides and can be influenced by factors such as concentration, pH, and temperature.
-
Preventative Measures:
-
Work Quickly: Once dissolved, use the peptide solution immediately.
-
Aliquot and Store Properly: Prepare single-use aliquots of the lyophilized peptide and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Oxygen-Free Environment: For long-term storage of the lyophilized powder, especially with the cysteine residue, consider blanketing the vial with an inert gas like argon or nitrogen to prevent oxidation.
-
-
Troubleshooting Aggregation:
-
Re-dissolve: If aggregation occurs, you can try to re-dissolve the peptide by adding a small amount of organic solvent (DMF or ACN) and sonicating.
-
Filter: Before use in sensitive assays, you can filter the peptide solution through a 0.22 µm filter to remove any existing aggregates.
-
Q3: How can I prevent oxidation of the cysteine residue in my this compound peptide?
A3: The free thiol group on the cysteine residue is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers and loss of activity.
-
Use Degassed Buffers: Prepare all buffers and solutions with deoxygenated water or buffer. This can be achieved by bubbling with nitrogen or argon gas.
-
Work in an Inert Atmosphere: When possible, handle the peptide in a glove box or under a stream of inert gas.
-
Avoid Basic pH: Cysteine oxidation is more rapid at basic pH. Maintain a neutral or slightly acidic pH for your peptide solutions.
-
Reducing Agents: For certain applications where disulfide bond formation is a major concern, you can include a reducing agent like dithiothreitol (DTT) in your buffers. However, be mindful that DTT may interfere with some assays.
2. Experimental Performance
Q4: I am not observing the expected inhibitory effect of the this compound peptide in my platelet aggregation assay. What could be the reason?
A4: Several factors could contribute to a lack of inhibitory activity:
-
Peptide Inactivity:
-
Oxidation: The cysteine residue may have oxidized, leading to dimerization and loss of function. Prepare fresh peptide solutions using degassed buffers.
-
Aggregation: The peptide may be aggregated and not in its active monomeric form. Review your solubilization protocol.
-
-
Assay Conditions:
-
Incorrect Concentration: Ensure you are using the appropriate concentration of the peptide. The effective concentration can vary between assays. Published studies have used concentrations in the micromolar range.
-
Pre-incubation Time: The peptide may require a pre-incubation period with the cells or platelets before the addition of the agonist to effectively block the binding site.
-
Agonist Concentration: The concentration of the agonist used to induce platelet aggregation (e.g., collagen, ADP) might be too high, overcoming the inhibitory effect of the peptide. Consider performing a dose-response curve for your agonist.
-
-
Specificity of Inhibition: The CD36 (93-110) peptide specifically blocks the binding of thrombospondin-1 (TSP-1) to CD36. If your platelet aggregation is not mediated by the TSP-1/CD36 interaction, you may not see an inhibitory effect.
Q5: My this compound peptide seems to be causing non-specific effects in my cell-based assay. How can I address this?
A5: Non-specific effects can arise from the peptide itself or the solvent used.
-
Control Experiments:
-
Scrambled Peptide Control: Use a scrambled version of the CD36 (93-110) peptide with the same amino acid composition but a random sequence. This will help determine if the observed effects are sequence-specific.
-
Solvent Control: Include a control group treated with the same concentration of the solvent (e.g., DMSO, acetic acid) used to dissolve the peptide.
-
-
Peptide Purity: Ensure the purity of your peptide. Impurities from the synthesis process can sometimes cause off-target effects.
-
Concentration Optimization: Use the lowest effective concentration of the peptide to minimize non-specific interactions.
Quantitative Data Summary
The following table summarizes inhibitory concentrations of CD36 peptides from various studies. Note that the specific experimental conditions can influence these values.
| Peptide Region | Assay | Target Interaction | Reported IC50 / Effective Concentration |
| 93-110 | Platelet Aggregation | Collagen-induced | Partial inhibition observed |
| 93-110 | Chemotaxis | C-activated serum-induced | Significant reduction at 100 µg/ml |
| 139-155 | PfEMP1-CD36 Binding | Recombinant PfEMP1 binding to CD36 | ~ 5 µmol/L |
| 156-184 | PE Adhesion to CD36 | P. falciparum-infected erythrocyte adhesion | ~ 25 µmol/L |
| TSP-1 derived (CSVTCG) | Cell attachment to TSP-1 | SK-N-SH cell attachment | ~ 80 µM |
Experimental Protocols
1. General Protocol for Solubilizing this compound Peptide
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1-2 mg/mL).
-
Attempt to dissolve the peptide in sterile, deoxygenated water.
-
If insoluble, add a small amount of 10% acetic acid and vortex gently.
-
If the peptide remains insoluble, add a minimal volume of DMF or ACN to dissolve it completely.
-
Slowly add the dissolved peptide concentrate to your deoxygenated aqueous buffer while vortexing.
-
For immediate use, the solution can be filtered through a 0.22 µm filter.
-
For storage, aliquot the stock solution into single-use vials and store at -80°C.
2. Protocol for a CD36-Thrombospondin-1 Binding Inhibition Assay
This protocol is a general guideline and may need optimization for your specific experimental setup.
-
Plate Coating:
-
Coat a 96-well plate with purified thrombospondin-1 (TSP-1) at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Inhibition Step:
-
Prepare serial dilutions of the this compound peptide in binding buffer (e.g., PBS with 0.1% BSA).
-
Add the peptide dilutions to the TSP-1 coated wells.
-
Add a constant concentration of soluble, purified CD36 protein or cell lysate containing CD36 to the wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add a primary antibody against CD36 and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add the appropriate substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the peptide concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A typical experimental workflow for assessing the inhibitory activity of the this compound peptide.
Caption: Simplified CD36 signaling pathway and the inhibitory action of the this compound peptide.
References
troubleshooting low binding affinity of CD36 (93-110)-Cys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low binding affinity with the CD36 (93-110)-Cys peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the CD36 (93-110) peptide and what is its expected binding behavior?
The CD36 (93-110) peptide is derived from the extracellular domain of the CD36 receptor. Its primary role in research is to act as a competitive antagonist, blocking the interaction between the CD36 receptor and its ligand, thrombospondin-1 (TSP-1).[1][2][3] This peptide is a key component of the TSP-1 binding site on CD36.[3]
The binding of CD36 to TSP-1 is a complex, two-step process.[1] An initial low-affinity interaction is thought to occur via the CD36 (139-155) region, which then induces a conformational change in TSP-1, exposing a high-affinity binding site for the CD36 (93-110) region. Therefore, the intrinsic affinity of the isolated CD36 (93-110) peptide for native TSP-1 may be lower than anticipated without the initial priming step.
Q2: Why has a Cysteine residue been added to the C-terminus of my peptide?
A C-terminal cysteine is commonly added to synthetic peptides to facilitate site-specific conjugation, labeling, or immobilization. The sulfhydryl (-SH) group of the cysteine residue is highly reactive and can be used for:
-
Immobilization on Biosensor Chips: Cysteine allows for covalent attachment to gold surfaces (e.g., in Surface Plasmon Resonance) via thiol chemistry.
-
Fluorophore/Biotin Labeling: Attaching a fluorescent dye or biotin for use in various binding assays.
-
Formation of Disulfide Bonds: Creating cyclized peptides, which can enhance stability and mimic native protein structures.
Q3: We are observing significantly lower or no binding. What are the most common causes?
Low or absent binding affinity can stem from several factors related to the peptide itself, the experimental setup, or the binding partner. The most common culprits are:
-
Peptide Quality and Integrity:
-
Purity: The peptide may have low purity, with contaminants interfering with the assay.
-
Degradation: Peptides can be sensitive to degradation, especially if stored improperly or subjected to multiple freeze-thaw cycles.
-
-
Cysteine-Related Issues:
-
Oxidation: The free sulfhydryl group on the cysteine is prone to oxidation, leading to the formation of disulfide-linked peptide dimers. These dimers will have altered conformation and will not bind to the target correctly.
-
Incorrect Immobilization: If used for surface attachment, improper orientation or high density of the immobilized peptide can lead to steric hindrance, preventing the binding partner from accessing the binding site.
-
-
Assay Conditions:
-
Buffer Composition: pH, ionic strength, and the presence of detergents or additives can significantly impact binding.
-
Temperature: Binding interactions are temperature-dependent.
-
-
Binding Partner (Ligand) Inactivity: The protein to which the peptide is supposed to bind (e.g., Thrombospondin-1) may be misfolded, aggregated, or inactive.
Q4: How can the C-terminal cysteine sterically hinder the interaction?
The C-terminal cysteine, especially when used for immobilization or conjugation to a large molecule (like a fluorescent protein), can cause steric hindrance. If the peptide is attached to a surface, the proximity of the surface and the linker chemistry can restrict the conformational freedom of the peptide, making it difficult for the binding pocket of the target protein to access the peptide's active residues.
Q5: Our this compound peptide is soluble but shows low activity. Could it be dimerized?
Yes. Peptides containing a single cysteine have a high propensity to form homodimers through an intermolecular disulfide bond. This dimerization can occur during synthesis, purification, or storage if reducing agents are not present. Dimerized peptides, while often remaining soluble, will not be able to bind to the target protein in the intended 1:1 stoichiometry and will exhibit low or no activity. It is crucial to verify the monomeric state of the peptide using techniques like mass spectrometry under non-reducing conditions.
Quantitative Data on CD36 Peptide Interactions
| Peptide/Ligand | Interaction Partner | Assay Type | Measured Affinity/Potency | Reference |
| CD36 Peptide (139-155) | Recombinant PfEMP1 protein (rC1-2) binding to CD36 | Inhibition Assay | IC50 ≈ 2 µmol/L | |
| CD36 Peptide (93-110) | P. falciparum-infected Erythrocytes binding to CD36 | Inhibition Assay | IC50 > 200 µmol/L | |
| Serum Amyloid A (SAA) | Full-length CD36 receptor | Radioligand Binding | Kd = 8.1 µg/ml |
Note: The provided IC50 values are for inhibition of P. falciparum protein binding, not Thrombospondin-1, and should be considered as a rough indicator of the peptide's activity in a biological context.
Troubleshooting Guides & Experimental Protocols
General Troubleshooting Workflow
If you are experiencing low binding affinity, follow this systematic troubleshooting workflow.
Protocol 1: Surface Plasmon Resonance (SPR) with Cys-Terminated Peptide
This protocol outlines the immobilization of this compound onto a sensor chip and subsequent binding analysis.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip CM5 (or similar carboxylated surface)
-
Amine Coupling Kit (EDC, NHS)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 4.5
-
Running buffer (HBS-EP+ or similar): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20
-
Reducing agent: 10 mM DTT in running buffer
-
Ligand: this compound peptide (resuspend in appropriate buffer, e.g., running buffer with 5% DMSO if needed)
-
Analyte: Purified Thrombospondin-1 (or other binding partner) diluted in running buffer
2. Procedure:
-
Peptide Preparation:
-
Immediately before use, treat the peptide stock solution with a reducing agent like DTT or TCEP to ensure the cysteine sulfhydryl group is free and not oxidized.
-
-
Sensor Surface Preparation:
-
Equilibrate the system with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Peptide Immobilization (Thiol Coupling):
-
Inject the reduced this compound peptide solution (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface. The free thiol group will react with the activated surface.
-
Aim for a low to moderate immobilization level (e.g., 100-200 RU) to minimize steric hindrance.
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl pH 8.5 to block any remaining reactive groups on the surface.
-
-
Analyte Binding Assay:
-
Inject a series of analyte (Thrombospondin-1) concentrations in ascending order over both the peptide-immobilized surface and a reference flow cell (deactivated without peptide).
-
Use a sufficient association time to approach equilibrium and a dissociation time that allows for significant signal decay.
-
-
Regeneration:
-
If the interaction is strong, inject a regeneration solution (e.g., a low pH glycine buffer or a high salt buffer) to remove the bound analyte. Test different regeneration conditions to find one that removes the analyte without damaging the immobilized peptide.
-
3. Troubleshooting:
-
Low Immobilization Level: Ensure the peptide is properly reduced. Check the pH of the immobilization buffer.
-
No/Low Analyte Binding: The binding affinity may be genuinely low. Try increasing the analyte concentration. Consider co-injecting the CD36 (139-155) peptide with the analyte to facilitate the two-step binding mechanism.
-
High Non-Specific Binding: Add BSA to the running buffer or increase the detergent concentration. Ensure the reference cell is properly prepared.
Protocol 2: Fluorescence Polarization (FP) Assay
This protocol is for measuring the interaction in solution between a fluorescently labeled this compound peptide and its binding partner.
1. Materials:
-
Fluorescence plate reader with polarization filters.
-
Black, low-volume 96- or 384-well plates.
-
FP Assay Buffer: e.g., PBS, 0.01% Tween-20, 1 mM DTT.
-
Fluorescently-labeled this compound peptide (e.g., FITC-labeled).
-
Unlabeled this compound peptide (for competition assay).
-
Analyte: Purified Thrombospondin-1.
2. Procedure:
-
Determine Optimal Labeled Peptide Concentration:
-
Perform a serial dilution of the fluorescently labeled peptide in FP assay buffer.
-
Measure the fluorescence intensity and polarization at each concentration.
-
Select the lowest concentration that gives a stable and robust signal (typically 5-10 times above the buffer background).
-
-
Direct Binding Assay (Saturation Curve):
-
In a multi-well plate, add the fixed, optimal concentration of labeled peptide to each well.
-
Add a serial dilution of the analyte (Thrombospondin-1) to the wells.
-
Incubate at room temperature for a set time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization (mP).
-
Plot mP versus the concentration of the analyte and fit the data to a saturation binding curve to determine the Kd.
-
-
Competition Binding Assay (if direct binding signal is weak):
-
To each well, add a fixed concentration of analyte and labeled peptide (concentrations that give a high mP value from the direct binding assay).
-
Add a serial dilution of the unlabeled this compound peptide.
-
Incubate and measure the mP. The polarization should decrease as the unlabeled peptide competes with the labeled one for binding.
-
Plot mP versus the concentration of the unlabeled peptide to determine the IC50.
-
3. Troubleshooting:
-
Low mP Window (small change between bound and free peptide):
-
The size difference between your peptide and the protein may be insufficient. The protein should be at least 10x larger than the peptide.
-
The fluorophore may have too much rotational freedom. Consider a different labeling position or fluorophore.
-
-
High Signal Variability:
-
Ensure proper mixing and incubation times.
-
Check for compound precipitation or aggregation at high concentrations.
-
Key Signaling & Interaction Diagrams
Simplified CD36 Signaling Pathway
Ligand binding to CD36 can initiate intracellular signaling cascades, often involving Src family kinases, which can influence various cellular processes.
Factors Influencing Peptide Binding Affinity
Several interconnected factors can impact the final observed binding affinity in an experiment.
References
Technical Support Center: Improving the Stability of CD36 (93-110)-Cys in Solution
For researchers, scientists, and drug development professionals utilizing the CD36 (93-110)-Cys peptide, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the handling and storage of this cysteine-containing peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for the this compound peptide in solution?
A1: The primary sources of instability for a peptide like this compound are chemical degradation and physical aggregation. The presence of a cysteine residue makes the peptide particularly susceptible to oxidation, which can lead to the formation of disulfide bonds and subsequent oligomerization or aggregation.[1][2][3] Other potential degradation pathways include hydrolysis of peptide bonds, especially at extreme pH values, and deamidation of asparagine or glutamine residues if present in the full peptide sequence.[1][3]
Q2: My this compound peptide is precipitating out of solution. What could be the cause and how can I resolve it?
A2: Precipitation is often a sign of peptide aggregation or poor solubility. This can be triggered by several factors, including:
-
pH close to the isoelectric point (pI): At its pI, the peptide has a net neutral charge, minimizing electrostatic repulsion and promoting aggregation. Adjusting the buffer pH to be at least 2 units away from the pI can improve solubility.
-
Oxidation: The formation of intermolecular disulfide bonds via the cysteine residue can lead to aggregation.
-
Temperature fluctuations: Repeated freeze-thaw cycles can induce aggregation. It is recommended to prepare single-use aliquots.
-
High peptide concentration: Exceeding the solubility limit of the peptide in a particular solvent will cause it to precipitate.
To resolve precipitation, consider optimizing the buffer pH, adding solubilizing agents, or using a minimal amount of an organic solvent like DMF (Dimethylformamide) for initial dissolution before dilution into an aqueous buffer.
Q3: How should I properly store the lyophilized powder and reconstituted solutions of this compound?
A3: For long-term stability, lyophilized peptide powder should be stored at -20°C or -80°C, protected from light. Once reconstituted, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability at this temperature should be verified.
Q4: Are there any solvents or buffer components I should avoid when working with this peptide?
A4: Yes. Given the cysteine residue, it is crucial to avoid certain conditions:
-
Basic solutions (pH > 7): Alkaline conditions can accelerate the oxidation of the cysteine's thiol group, leading to disulfide bond formation. It is recommended to use degassed, slightly acidic buffers.
-
Dimethyl Sulfoxide (DMSO): While a common solvent for peptides, DMSO can oxidize cysteine residues. Dimethylformamide (DMF) is often a safer alternative for initial solubilization.
-
Atmospheric Oxygen: Minimize the exposure of the peptide solution to air, especially at neutral or alkaline pH. Purging the vial with an inert gas like nitrogen or argon can help prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Biological Activity | Peptide degradation due to oxidation of the cysteine residue. | - Use degassed buffers to minimize dissolved oxygen.- Consider adding a reducing agent like Dithiothreitol (DTT) at a low concentration (e.g., 1 mM) if compatible with your assay.- Purge vials with nitrogen or argon before sealing and storing. |
| Peptide degradation due to improper pH or temperature. | - Perform a pH-rate stability study to determine the optimal pH range for your peptide.- Store aliquots at -80°C and avoid repeated freeze-thaw cycles. | |
| Inconsistent Assay Results | Peptide aggregation leading to variable effective concentrations. | - Centrifuge the peptide solution before use to remove any precipitated aggregates.- Use dynamic light scattering (DLS) to check for the presence of aggregates in your stock solution.- Optimize solubility by adjusting buffer pH away from the peptide's pI. |
| Inaccurate peptide concentration due to water absorption by the lyophilized powder. | - Allow the peptide vial to equilibrate to room temperature before opening to prevent condensation.- For precise concentration determination, consider amino acid analysis. | |
| Difficulty Dissolving the Peptide | The peptide is hydrophobic or is aggregating upon initial reconstitution. | - Attempt to dissolve the peptide in a small amount of an appropriate organic solvent such as DMF before slowly adding it to the aqueous buffer with gentle stirring.- Use sonication cautiously to aid dissolution, as it can generate heat and potentially degrade the peptide. |
Experimental Protocols
Protocol 1: pH-Rate Stability Study
This protocol helps determine the optimal pH for the stability of this compound in solution.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-8). Ensure all buffers are degassed to minimize oxidation.
-
Sample Preparation: Dissolve the this compound peptide in each buffer to the desired final concentration.
-
Incubation: Aliquot the samples for each pH condition and incubate them at a constant temperature (e.g., 4°C, 25°C, or an accelerated condition like 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each pH condition and immediately freeze it at -80°C to halt further degradation.
-
Analysis by RP-HPLC: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC). The percentage of intact peptide is determined by integrating the area of the main peptide peak.
-
Data Analysis: Plot the percentage of remaining intact peptide versus time for each pH. The pH condition that shows the slowest degradation rate is the most optimal for stability.
Protocol 2: Protease Stability Assay
This protocol evaluates the resistance of the peptide to enzymatic degradation.
-
Reaction Setup: Incubate the this compound peptide at a known concentration (e.g., 100 µM) with a specific protease (e.g., trypsin or chymotrypsin) or with serum/plasma in a suitable buffer at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching the Reaction: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heating.
-
HPLC Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and the half-life of the peptide in the presence of the protease.
Visualizations
References
Technical Support Center: Preventing Non-Specific Binding of CD36 (93-110)-Cys
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered during experiments with the CD36 (93-110)-Cys peptide.
Understanding the Physicochemical Properties of this compound
Before delving into troubleshooting, it is crucial to understand the characteristics of the this compound peptide that can influence its propensity for non-specific binding.
The amino acid sequence of this compound is YRVRFLAKENVTQDAEDNC .
Based on this sequence, we have calculated the following physicochemical properties:
| Property | Value | Interpretation |
| Isoelectric Point (pI) | ~4.21 | The peptide is acidic and will carry a net negative charge at physiological pH (~7.4). |
| Grand Average of Hydropathicity (GRAVY) | -0.500 | The negative value indicates that the peptide is hydrophilic. |
These properties suggest that electrostatic interactions with positively charged surfaces and, to a lesser extent, hydrophobic interactions could contribute to non-specific binding.
Frequently Asked Questions (FAQs)
Here we address common questions regarding non-specific binding of the this compound peptide.
Q1: What are the primary causes of non-specific binding with my this compound peptide?
A1: Non-specific binding of this peptide can arise from several factors:
-
Electrostatic Interactions: Due to its low isoelectric point (pI ≈ 4.21), the peptide is negatively charged at neutral pH and can bind to positively charged surfaces or molecules in your assay system.
-
Hydrophobic Interactions: Although the peptide is generally hydrophilic, it contains hydrophobic residues (e.g., Tyr, Val, Phe, Leu, Ala) that can interact with hydrophobic surfaces of plasticware (e.g., polystyrene plates) or other hydrophobic molecules.
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Peptide Aggregation: At high concentrations or in suboptimal buffer conditions, peptides can aggregate and subsequently bind non-specifically to surfaces.
-
Inadequate Blocking: Insufficient or ineffective blocking of non-specific binding sites on your assay surface (e.g., microplate wells, beads) is a major contributor to high background signals.
Q2: Which type of experimental surface is best to minimize non-specific binding of my peptide?
A2: For hydrophobic peptides, it is recommended to avoid glass containers. While this compound is hydrophilic, polypropylene vials and plates can still exhibit non-specific binding. For sensitive applications, consider using specially designed low-binding microplates and tubes.[1]
Q3: How does the isoelectric point of my peptide affect non-specific binding?
A3: The isoelectric point (pI) is the pH at which a peptide has no net electrical charge. Peptides are least soluble at their pI, which can increase the likelihood of aggregation and subsequent non-specific binding. Since the pI of this compound is acidic (~4.21), it is important to work at a pH well above this value (e.g., pH 7.4) to ensure it is negatively charged and soluble. However, this negative charge can lead to electrostatic interactions with positively charged surfaces.
Troubleshooting Guides
This section provides structured guidance for specific experimental setups where non-specific binding of this compound may be an issue.
Guide 1: High Background in Solid-Phase Binding Assays (e.g., ELISA-like formats)
Problem: You are observing a high signal in your negative control wells where no specific binding partner is present.
Troubleshooting Workflow:
Workflow for Troubleshooting High Background in Solid-Phase Assays
Detailed Steps:
-
Optimize Blocking Step:
-
Choice of Blocking Agent: While Bovine Serum Albumin (BSA) is common, studies have shown that casein or non-fat dry milk can be more effective at reducing non-specific binding in ELISAs.[2][3] Consider testing different blocking agents.
-
Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA or casein) and/or extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).
-
-
Modify Buffer Composition:
-
Increase Ionic Strength: Adding salts like NaCl (e.g., up to 500 mM) to your binding and wash buffers can disrupt non-specific electrostatic interactions.
-
Incorporate a Detergent: A non-ionic detergent such as Tween-20 (0.05% - 0.1%) in your wash and binding buffers can help to reduce hydrophobic interactions.
-
Adjust pH: Ensure your buffer pH is at least 1-2 units away from the peptide's pI of ~4.21 to maintain its solubility. A pH of 7.2-7.6 is generally a good starting point.
-
-
Adjust Peptide Concentration:
-
Perform a titration of your this compound peptide to determine the lowest concentration that still provides a robust specific signal. High concentrations can lead to saturation of non-specific binding sites.
-
-
Evaluate Surface Chemistry:
-
If using standard polystyrene plates, consider switching to plates with a more hydrophilic or coated surface (e.g., polyethylene glycol-coated) to minimize hydrophobic interactions.
-
Quantitative Comparison of Blocking Agents (General ELISA):
| Blocking Agent | Relative Effectiveness in Reducing NSB | Notes |
| Casein/Non-fat Dry Milk | High | Often superior to BSA; contains a heterogeneous mixture of proteins that can effectively block a variety of non-specific sites.[2][4] |
| Bovine Serum Albumin (BSA) | Moderate to High | A common and effective choice, but may not be optimal for all assays. |
| Fish Skin Gelatin | Moderate | Can be a good alternative, especially in assays where mammalian-derived proteins may cause cross-reactivity. |
| Synthetic Blockers (e.g., PVA, PEG) | Variable | Can be effective and offer the advantage of being protein-free, which can be crucial in certain applications to avoid protein-protein interactions. |
Guide 2: Non-Specific Binding in Cell-Based Assays
Problem: You observe cellular responses in your control cell line that does not express the target receptor, or you see a high background signal across your imaging field.
Experimental Workflow for a Cell-Based Assay:
General Workflow for a Competitive Cell-Based Binding Assay
Troubleshooting Steps:
-
Optimize Blocking:
-
Before adding the peptide, incubate your cells with a protein-based blocking buffer. A common choice is 1-3% BSA in your assay buffer. This will help to saturate non-specific binding sites on the cell surface and the culture plate.
-
For assays involving antibodies, ensure the blocking buffer does not cross-react with your antibodies. For example, if using a goat secondary antibody, avoid using goat serum as a blocker.
-
-
Include Proper Controls:
-
Unrelated Peptide Control: Use a scrambled version of the this compound peptide with a similar pI and hydrophobicity to ensure that the observed effects are sequence-specific.
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Cell Line Control: Use a cell line that does not express CD36 to determine the level of non-specific binding to other cell surface components.
-
-
Refine Assay Conditions:
-
Reduce Incubation Time: Determine the minimum incubation time required for specific binding to occur. Longer incubation times can lead to increased non-specific uptake or binding.
-
Optimize Washing Steps: Increase the number and stringency of wash steps after peptide incubation to remove loosely bound, non-specific peptide.
-
Detailed Experimental Protocols
Protocol 1: Solid-Phase Competitive Binding Assay
This protocol is designed to assess the ability of this compound to inhibit the binding of a ligand (e.g., Thrombospondin-1) to immobilized CD36.
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Coating: Coat a high-binding 96-well plate with recombinant human CD36 at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 3% BSA or 1% casein in PBS) for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding:
-
Prepare serial dilutions of the this compound peptide in assay buffer (e.g., 1% BSA in PBS).
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Add the peptide dilutions to the wells.
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Immediately add a constant concentration of the labeled ligand (e.g., biotinylated Thrombospondin-1) to all wells.
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Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step to remove unbound peptide and ligand.
-
Detection:
-
Add a detection reagent (e.g., Streptavidin-HRP for a biotinylated ligand) and incubate for 30-60 minutes at room temperature.
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Wash the plate thoroughly.
-
Add a suitable substrate (e.g., TMB) and stop the reaction.
-
-
Analysis: Read the absorbance at the appropriate wavelength. A decrease in signal with increasing peptide concentration indicates specific inhibition.
Protocol 2: Cell-Based Thrombospondin-1 Binding Inhibition Assay
This protocol assesses the ability of this compound to block the binding of Thrombospondin-1 to CD36-expressing cells.
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Cell Seeding: Seed CD36-expressing cells (e.g., platelets, macrophages, or transfected cell lines) in a suitable culture plate and allow them to adhere.
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Washing: Gently wash the cells with assay buffer (e.g., serum-free media or HBSS with Ca2+/Mg2+).
-
Blocking: Block non-specific sites by incubating the cells with 1% BSA in assay buffer for 30 minutes at room temperature.
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Peptide Incubation: Add various concentrations of the this compound peptide to the cells and incubate for 30-60 minutes at 37°C.
-
Ligand Binding: Add a fluorescently labeled or biotinylated Thrombospondin-1 to the cells and incubate for 1 hour at 37°C.
-
Washing: Wash the cells 3-5 times with cold assay buffer to remove unbound peptide and ligand.
-
Quantification:
-
For fluorescently labeled ligand, lyse the cells and measure the fluorescence in a plate reader or visualize using fluorescence microscopy.
-
For biotinylated ligand, lyse the cells and perform a detection step similar to the solid-phase assay.
-
-
Analysis: A decrease in the detected signal with increasing concentrations of the this compound peptide indicates inhibition of ligand binding.
CD36 Signaling Pathways
The CD36 (93-110) peptide is known to block the interaction between CD36 and Thrombospondin-1 (TSP-1). This interaction is a key step in several signaling pathways.
Inhibition of TSP-1/CD36-Mediated Apoptotic Signaling by CD36 (93-110) Peptide
This diagram illustrates how the this compound peptide can interfere with the pro-apoptotic signaling cascade initiated by the binding of Thrombospondin-1 to the CD36 receptor.
Modulation of Platelet Activation via the TSP-1/CD36/cAMP Pathway by CD36 (93-110) Peptide
This pathway shows that by blocking the TSP-1/CD36 interaction, the this compound peptide can prevent the TSP-1-mediated inhibition of cAMP production, thereby influencing platelet activation.
References
Technical Support Center: Navigating Solubility Challenges of CD36 (93-110)-Cys Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the CD36 (93-110)-Cys peptide.
Troubleshooting Guide
Researchers working with the this compound peptide often face challenges in achieving complete solubilization, which can significantly impact experimental outcomes. This guide provides a systematic approach to overcoming these issues.
Problem: Peptide Precipitates in Aqueous Buffer
Cause: The this compound peptide is known to have low aqueous solubility.[1] This is likely due to the presence of hydrophobic amino acid residues in its sequence. Direct dissolution in aqueous buffers will often result in precipitation.
Solution: A stepwise solubilization approach using an organic solvent is recommended.
Detailed Protocol:
-
Initial Dissolution in Organic Solvent:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add a minimal amount of an appropriate organic solvent to the peptide. Dimethylformamide (DMF) or acetonitrile (ACN) are preferred for cysteine-containing peptides to avoid potential oxidation that can occur with dimethyl sulfoxide (DMSO).[2][3]
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. A clear solution should be obtained.
-
-
Gradual Dilution into Aqueous Buffer:
-
Slowly add the concentrated peptide stock solution dropwise into your desired aqueous buffer while gently stirring.
-
This gradual dilution helps to prevent the peptide from crashing out of solution.[4]
-
If precipitation occurs, you may have exceeded the peptide's solubility limit in the final buffer.
-
Problem: Peptide Solution is Cloudy or Forms a Gel
Cause: Cloudiness or gel formation indicates that the peptide is not fully dissolved and may be forming aggregates. This can be due to extensive hydrogen bonding networks, especially with sequences prone to aggregation.
Solution:
-
Sonication: Briefly sonicate the solution in a water bath. This can help to break up aggregates and improve solubility.
-
Chaotropic Agents: For peptides that are particularly prone to aggregation, the addition of a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea to the initial solubilization buffer can be effective. However, ensure that these agents are compatible with your downstream assays.
Frequently Asked Questions (FAQs)
Q1: What is the sequence of the this compound peptide?
A1: The sequence for the CD36 (93-110) portion is Tyr-Arg-Val-Arg-Phe-Leu-Ala-Lys-Glu-Asn-Val-Thr-Gln-Asp-Ala-Glu-Asp-Asn, with a Cysteine residue typically added at the C-terminus.
Q2: Why is my this compound peptide difficult to dissolve?
A2: The CD36 (93-110) peptide has been reported to have poor solubility in aqueous solutions. The addition of a cysteine residue can also contribute to solubility challenges and introduces the potential for disulfide bond formation, which can lead to aggregation.
Q3: What is the best initial solvent for dissolving the this compound peptide?
A3: Due to the presence of a cysteine residue, it is recommended to use DMF or ACN as the initial organic solvent to minimize the risk of oxidation. While DMSO is a powerful solvent for many hydrophobic peptides, it can oxidize cysteine residues.
Q4: What should I do if the peptide precipitates when I dilute it into my aqueous buffer?
A4: Precipitation upon dilution suggests that the peptide's solubility limit in the final buffer has been reached. You can try the following:
-
Reduce the final concentration of the peptide in the aqueous buffer.
-
Increase the percentage of the organic solvent in the final solution, but be mindful of the tolerance of your experimental system to the organic solvent. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%.
Q5: How should I store the this compound peptide?
A5:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a desiccator.
-
In Solution: It is generally not recommended to store peptides in solution for extended periods. If necessary, prepare aliquots of the stock solution in a suitable buffer (pH 5-6) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cysteine-containing peptides, it is crucial to use degassed buffers to minimize oxidation.
Data Presentation
| Peptide Sequence | Solvent/Buffer | Observed Solubility |
| CD36 (93-110) | Aqueous buffer with max 1% DMSO | Poorly soluble, could not be tested at high concentrations. |
| CD36 (139-155) | Aqueous buffer | Not completely soluble at concentrations higher than 50 to 100 µmol/L. |
| CD36 (146-164) | Aqueous buffer | Not completely soluble at concentrations higher than 50 to 100 µmol/L. |
| CD36 (156-184) | Aqueous solution | Readily soluble even at high concentrations (>250 µmol/L). |
Experimental Protocols
Protocol for Calculating the Overall Charge of the this compound Peptide
To select an appropriate initial solubilization strategy, it is helpful to estimate the net charge of the peptide at a neutral pH.
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to determine the net charge.
This compound at pH 7:
-
Basic Residues (+1): Arg (2), Lys (1), N-terminus (1) = +4
-
Acidic Residues (-1): Glu (2), Asp (2), C-terminus (1) = -5
-
Net Charge: +4 - 5 = -1
Based on this calculation, the peptide is slightly acidic. This suggests that after initial dissolution in a minimal amount of organic solvent, a slightly basic buffer might aid in maintaining its solubility. However, due to the presence of cysteine, strongly basic conditions should be avoided to prevent disulfide bond formation.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for solubilizing the this compound peptide.
Caption: Key factors contributing to the low solubility of the peptide.
References
Technical Support Center: Interpreting Unexpected Results in CD36 (93-110)-Cys Assays
Welcome to the technical support center for CD36 (93-110)-Cys assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments involving this specific peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the CD36 (93-110) peptide?
The CD36 (93-110) peptide is a synthetic fragment of the human CD36 protein. Its primary reported function is to act as an antagonist to the binding of thrombospondin-1 (TSP-1) to the CD36 receptor[1][2]. By blocking this interaction, the peptide can inhibit downstream signaling pathways associated with angiogenesis, inflammation, and apoptosis[1][3][4].
Q2: Why is a cysteine residue often added to the C-terminus of the CD36 (93-110) peptide?
A C-terminal cysteine is often added to peptides to facilitate specific modifications, such as labeling with fluorophores or biotin, or for immobilization to a solid support. Importantly, the free thiol group of cysteine allows for the formation of disulfide bonds, which can lead to peptide dimerization. This dimerization may be critical for the enhanced inhibitory activity of the CD36 (93-110) peptide.
Q3: What are the key signaling pathways affected by the CD36 (93-110) peptide?
The CD36 (93-110) peptide, by blocking TSP-1 binding, primarily interferes with the TSP-1/CD36 signaling axis. This can lead to the inhibition of downstream pathways involving Src family kinases (like Fyn), p38 MAPK, and JNK, which are often associated with anti-angiogenic and pro-apoptotic signals. In platelets, this peptide can also modulate cAMP/PKA signaling.
Q4: Can the CD36 (93-110) peptide influence the binding of other ligands to CD36?
While the primary described role of the 93-110 peptide is to block TSP-1 binding, CD36 is a multi-ligand receptor with distinct binding sites for various molecules like oxidized LDL (oxLDL) and fatty acids. The binding of the (93-110) peptide is not expected to directly compete with ligands that bind to different sites. However, it is important to note that the interaction of CD36 with its ligands can be complex, sometimes involving a two-step binding process where the binding of one molecule can allosterically affect the binding of another. For instance, some studies have shown that the CD36 (93-110) peptide does not inhibit SAA-induced cytokine secretion, suggesting ligand-specific inhibitory effects.
Troubleshooting Guide
Issue 1: Higher Than Expected or No Inhibition of TSP-1 Binding
Possible Causes:
-
Peptide Quality and Integrity: The synthetic peptide may have low purity, contain deletions or modifications, or may have degraded during storage.
-
Peptide Aggregation: The peptide may have aggregated, reducing its effective concentration and activity.
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Suboptimal Assay Conditions: The buffer composition (pH, ionic strength) may not be optimal for peptide activity.
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Complex Ligand-Receptor Interaction: The interaction between TSP-1 and CD36 is a two-step process, and under certain conditions, some CD36 peptides can paradoxically enhance binding.
-
Monomeric State of the Peptide: The inhibitory activity of the Cys-tagged peptide may be significantly enhanced upon dimerization. If the peptide remains in a monomeric state, its inhibitory potential could be reduced.
Suggested Solutions:
-
Verify Peptide Quality:
-
Confirm the purity and identity of the peptide using techniques like HPLC and mass spectrometry.
-
Store the peptide as recommended by the manufacturer, typically lyophilized at -20°C or -80°C, and protected from light. Prepare fresh solutions for each experiment.
-
-
Address Potential Aggregation:
-
Visually inspect the peptide solution for turbidity.
-
Use techniques like dynamic light scattering or size exclusion chromatography to assess aggregation.
-
Optimize the dissolution buffer. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before adding the aqueous buffer may help.
-
-
Optimize Assay Buffer:
-
Empirically test different buffer conditions (e.g., pH 7.0-8.0) to find the optimal for your specific assay.
-
-
Consider Peptide Dimerization:
-
If using a Cys-tagged peptide, assess its dimerization state. This can be done using non-reducing SDS-PAGE and Western blotting.
-
To promote dimerization, you can gently agitate the peptide solution in a neutral to slightly alkaline buffer open to the air.
-
Compare the activity of the Cys-tagged peptide with a non-Cys-tagged version to understand the role of the cysteine.
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| Condition | Expected IC50 (TSP-1 Binding Inhibition) | Unexpected Result (Higher IC50) |
| High Purity, Dimerized Peptide | 10-50 µM | > 100 µM |
| Low Purity or Aggregated Peptide | - | > 100 µM |
| Monomeric Cys-Peptide | 50-100 µM | > 200 µM |
Note: These values are illustrative and the actual IC50 will depend on the specific experimental setup.
Issue 2: High Background or Non-Specific Binding in ELISA-based Assays
Possible Causes:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing the peptide or detection antibodies from binding non-specifically to the plate.
-
Hydrophobic Interactions: The CD36 (93-110) peptide may have hydrophobic regions that can non-specifically interact with the plastic of the microplate.
-
Contaminants in Peptide Preparation: The synthetic peptide preparation may contain impurities that contribute to non-specific binding.
Suggested Solutions:
-
Optimize Blocking:
-
Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time.
-
Test different blocking agents.
-
-
Modify Wash Steps:
-
Increase the number of wash steps and the volume of wash buffer.
-
Include a mild detergent like Tween-20 in the wash buffer.
-
-
Reduce Non-Specific Peptide Binding:
-
Include a carrier protein like BSA in the peptide dilution buffer.
-
Consider using low-binding microplates.
-
Issue 3: Inconsistent Results Between Experiments
Possible Causes:
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Peptide Instability: The peptide may be degrading in solution, leading to variable activity over time.
-
Variability in Peptide Preparation: Different batches of synthetic peptides can have slight variations in purity and composition.
-
Cell-based Assay Variability: In cell-based assays, factors like cell passage number, cell density, and serum batch can introduce variability.
Suggested Solutions:
-
Ensure Peptide Consistency:
-
Aliquot the lyophilized peptide upon receipt to avoid multiple freeze-thaw cycles.
-
Always prepare fresh working solutions of the peptide for each experiment.
-
If possible, purchase a large single batch of the peptide for a series of experiments.
-
-
Standardize Cell-based Assays:
-
Use cells within a defined passage number range.
-
Ensure consistent cell seeding density.
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If using serum, test different lots to find one that gives consistent results.
-
Experimental Protocols
Protocol 1: In Vitro TSP-1/CD36 Binding Inhibition Assay (ELISA-based)
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human CD36 (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 1-3% BSA) for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Peptide Incubation: Add 50 µL/well of the this compound peptide at various concentrations, diluted in binding buffer (PBS with 0.1% BSA).
-
Ligand Addition: Immediately add 50 µL/well of biotinylated-TSP-1 (a predetermined optimal concentration) to all wells.
-
Incubation: Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of streptavidin-HRP diluted in binding buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Read Absorbance: Read the absorbance at 450 nm.
Protocol 2: Cell-based Assay for Inhibition of TSP-1-induced Apoptosis
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Serum Starvation: Once the cells are attached, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Peptide Pre-treatment: Pre-incubate the cells with various concentrations of the this compound peptide for 1 hour.
-
TSP-1 Stimulation: Add TSP-1 (e.g., 1 µg/mL) to the wells and incubate for 12-24 hours.
-
Apoptosis Assay: Measure apoptosis using a commercially available kit (e.g., Caspase-3/7 activity assay or Annexin V staining followed by flow cytometry).
Visualizations
Caption: TSP-1/CD36 signaling pathway and its inhibition by the this compound peptide.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. Interaction of thrombospondin1 and CD36 contributes to obesity-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing CD36 gene expression results in the inhibition of latent-TGF-β1 activation and suppression of silica-induced lung fibrosis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD36 tango in cancer: signaling pathways and functions [thno.org]
quality control measures for synthetic CD36 (93-110)-Cys
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthetic peptide CD36 (93-110)-Cys.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the handling and experimental use of synthetic this compound.
Peptide Handling and Storage
Q1: How should I properly store the lyophilized this compound peptide?
A1: For long-term stability, lyophilized peptides should be stored at -20°C or colder, away from bright light.[1][2][3][4] Peptides containing cysteine, like this compound, are susceptible to oxidation, so it is recommended to store them under anaerobic conditions if possible.[2] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.
Q2: What is the recommended procedure for reconstituting the this compound peptide?
A2: The solubility of a peptide is largely dependent on its amino acid sequence and modifications. Due to the presence of a free cysteine, this compound may have specific solubility requirements. It is best to first attempt to dissolve the peptide in sterile, distilled water. If the peptide is difficult to dissolve, the addition of a small amount of an organic solvent like DMF may be necessary, as DMSO can oxidize the cysteine residue. For peptides with a free cysteine, it is advisable to use degassed acidic buffers for dissolution, as the thiol group can be rapidly oxidized to form disulfide bonds at a pH above 7.
Q3: My reconstituted this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility. This can be influenced by factors such as peptide concentration, pH, temperature, and ionic strength. To address this, you can try the following:
-
Sonication: A brief sonication can help to break up aggregates and improve dissolution.
-
Solvent Adjustment: If the peptide was dissolved in a purely aqueous solution, adding a small amount of a compatible organic solvent (like DMF for cysteine-containing peptides) and then slowly diluting with the aqueous buffer may improve solubility.
-
pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one pH unit away from the pI can enhance solubility.
Experimental Issues
Q4: I am observing inconsistent or unexpected results in my cell-based assays using this compound. What could be the cause?
A4: Inconsistent results in cellular assays can stem from several factors related to the peptide's quality and handling:
-
Peptide Purity: Impurities from the synthesis process, such as deletion sequences or incompletely removed protecting groups, can interfere with the peptide's biological activity. It is crucial to use a peptide with a purity level appropriate for your application.
-
Peptide Aggregation: Aggregated peptides can have altered biological activity and may lead to non-reproducible results. Ensure the peptide is fully solubilized before use.
-
Counterion Effects: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic to cells at certain concentrations. If your experiments are sensitive to TFA, consider exchanging the counterion to a more biocompatible one, such as acetate or hydrochloride.
-
Oxidation: The free cysteine in this compound is prone to oxidation, which can lead to the formation of disulfide-bonded dimers or other oxidized species. This can alter the peptide's structure and function. Using degassed buffers and minimizing exposure to air can help prevent oxidation.
Q5: How can I verify the purity and identity of my this compound peptide?
A5: Several analytical techniques are essential for confirming the quality of a synthetic peptide:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing peptide purity. A reversed-phase HPLC (RP-HPLC) analysis will show a main peak for the target peptide and smaller peaks for any impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the peptide, verifying that the correct amino acid sequence was synthesized.
-
Amino Acid Analysis (AAA): AAA determines the amino acid composition of the peptide, providing further confirmation of its identity and can be used for accurate quantification.
Quantitative Data Summary
The following tables summarize typical specifications for a high-quality synthetic this compound peptide.
Table 1: Physicochemical Properties
| Property | Specification |
| Sequence | YRVRFLAKENVTQDAEDN-Cys |
| Molecular Weight | ~2271.5 Da |
| Purity (by HPLC) | ≥95% or ≥98% |
| Appearance | White lyophilized powder |
Table 2: Analytical Quality Control Parameters
| Analysis Method | Parameter | Typical Specification |
| RP-HPLC | Purity | ≥95% or ≥98% (at a specific wavelength, e.g., 214 nm) |
| Retention Time | Consistent with reference standard | |
| Mass Spectrometry | Molecular Weight | Matches theoretical mass ± tolerance (e.g., ± 0.5 Da) |
| Amino Acid Analysis | Amino Acid Ratios | Within ±10% of theoretical values |
| Solubility | Visual Inspection | Clear solution at a specified concentration and solvent |
| Water Content | Karl Fischer Titration | ≤10% |
| Counterion Content | HPLC or IC | Reportable value (e.g., TFA content) |
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Objective: To determine the purity of the synthetic this compound peptide.
-
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Peptide sample dissolved in Mobile Phase A or water
-
-
Methodology:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Inject a known concentration of the peptide sample (e.g., 1 mg/mL).
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a wavelength of 210-220 nm.
-
The purity is calculated by dividing the peak area of the main peptide by the total peak area of all peaks in the chromatogram.
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the synthetic this compound peptide.
-
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Peptide sample dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS)
-
-
Methodology (for ESI-MS):
-
Prepare the peptide sample at a concentration of approximately 10-100 pmol/µL.
-
Infuse the sample into the ESI source at a low flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
The resulting spectrum will show a series of multiply charged ions.
-
Deconvolute the spectrum to determine the monoisotopic or average molecular weight of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight of this compound.
-
3. Amino Acid Analysis (AAA)
-
Objective: To determine the amino acid composition of the synthetic this compound peptide.
-
Materials:
-
Amino acid analyzer or HPLC system with a fluorescence detector
-
6 M HCl with phenol
-
Derivatization reagent (e.g., ninhydrin or OPA)
-
Amino acid standards
-
-
Methodology:
-
Hydrolyze a known amount of the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Neutralize and dry the hydrolysate.
-
Redissolve the sample in a suitable buffer.
-
Separate the amino acids using ion-exchange chromatography or reversed-phase HPLC.
-
Derivatize the eluted amino acids (pre- or post-column) to allow for detection.
-
Quantify the amount of each amino acid by comparing the peak areas to those of known standards.
-
Calculate the molar ratios of the amino acids and compare them to the theoretical composition of this compound. Note that cysteine is often degraded by acid hydrolysis and may require a separate derivatization step for accurate quantification.
-
Visualizations
Caption: A typical workflow for the synthesis and quality control of a synthetic peptide.
Caption: Simplified signaling pathway of CD36 and the inhibitory action of the this compound peptide.
References
- 1. CD36 Signal Transduction in Metabolic Diseases: Novel Insights and Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD36 Signal Transduction in Metabolic Diseases: Novel Insights and Therapeutic Targeting [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. CD36 tango in cancer: signaling pathways and functions [thno.org]
minimizing batch-to-batch variability of CD36 (93-110)-Cys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of the CD36 (93-110)-Cys peptide and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for the this compound peptide for our experiments?
A1: The required purity level depends on the nature of your experiment. For sensitive and quantitative assays, a higher purity is recommended to minimize the interference of impurities. Even small amounts of contaminants can sometimes lead to erroneous or irreproducible results.[1][2]
Q2: What are the common impurities found in synthetic this compound peptides?
A2: Impurities in synthetic peptides typically include truncated or deletion sequences (peptides shorter than the target sequence), incompletely deprotected peptides, and byproducts from the synthesis and cleavage process.[3] For this compound, the presence of oxidized or disulfide-bonded peptide dimers or oligomers is also a common issue due to the reactive nature of the cysteine residue.
Q3: How should I properly store the lyophilized this compound peptide?
A3: For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from light.[4] Because this peptide contains a cysteine residue, it is prone to oxidation. To minimize this, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent moisture absorption.[4]
Q4: My this compound peptide is difficult to dissolve. What is the recommended procedure?
A4: The solubility of a peptide is highly dependent on its amino acid sequence. For cysteine-containing peptides, it is crucial to use degassed, oxygen-free solvents to prevent oxidation. Start by allowing the peptide vial to warm to room temperature in a desiccator before opening to avoid condensation. Attempt to dissolve the peptide in sterile, distilled water or a buffer at a pH of 5-6. If it remains insoluble, sonication may help. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by a slow dilution with the aqueous buffer.
Q5: We are observing high variability in our cell-based assay results between different batches of the peptide. What could be the cause?
A5: High batch-to-batch variability in cell-based assays can stem from several factors related to the peptide itself. Discrepancies in peptide purity, the presence of undetected impurities with biological activity, or variations in the net peptide content between batches are common culprits. Additionally, differences in the handling and storage of different batches can lead to varying degrees of oxidation or aggregation, which can significantly impact the peptide's activity. It is also important to consider variability in the experimental conditions themselves, such as cell passage number and reagent consistency.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Peptide Degradation/Oxidation | Peptides containing cysteine are susceptible to oxidation, which can lead to dimerization or aggregation and a loss of activity. Ensure the peptide was stored correctly (at -20°C or below, under inert gas). Prepare fresh solutions for each experiment using degassed buffers. |
| Incorrect Peptide Concentration | The net peptide content can vary between batches. Do not rely solely on the gross weight of the lyophilized powder. Determine the net peptide content for each batch to ensure accurate concentration calculations. |
| Low Peptide Purity | Impurities can interfere with the peptide's activity. Verify the purity of each batch using HPLC. For sensitive assays, a purity of >95% is recommended. |
| Improper Solubilization | If the peptide is not fully dissolved or has aggregated, its effective concentration will be lower than expected. Refer to the recommended solubilization protocol and visually inspect the solution for any precipitates. |
Issue 2: High Background or Non-Specific Effects in Assays
| Potential Cause | Troubleshooting Step |
| Contaminants in Peptide Preparation | Some impurities from the synthesis process, such as residual TFA (trifluoroacetic acid), can be toxic to cells or interfere with assays. Consider requesting the peptide with a different counter-ion (e.g., acetate) if TFA is suspected to be an issue. |
| Peptide Aggregation | Aggregated peptides can sometimes cause non-specific cellular responses. Ensure the peptide is fully solubilized and consider including a small amount of a chaotropic agent like guanidinium-HCl in the stock solution if aggregation is suspected (ensure compatibility with your assay). |
| Solvent Effects | If using an organic solvent like DMSO to dissolve the peptide, ensure the final concentration in the assay is low enough to not affect the cells or the assay components. Always include a solvent control in your experiments. |
Data Presentation
Table 1: Recommended Peptide Purity Levels for Various Applications
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, structural studies (NMR, crystallography), quantitative bioassays. |
| >95% | Quantitative cell-based assays, receptor-ligand interaction studies, enzyme kinetics. |
| >85% | Semi-quantitative assays, antibody production, epitope mapping. |
| >70% | Initial screening, non-sensitive immunological applications like ELISAs. |
Table 2: Common Impurities in Synthetic Peptides and their Potential Impact
| Impurity Type | Description | Potential Impact on Experiments |
| Truncated/Deletion Sequences | Peptides that are shorter than the target sequence due to incomplete coupling during synthesis. | Can have lower or no biological activity, leading to an underestimation of the true peptide's potency. |
| Incompletely Deprotected Peptides | Peptides with remaining protecting groups from the synthesis process. | May have altered solubility, binding affinity, or biological activity. |
| Oxidized Peptides | The cysteine residue in this compound is oxidized. | Can lead to the formation of disulfide-bonded dimers or oligomers, which may have different biological activities or be inactive. |
| Residual Solvents/Reagents (e.g., TFA) | Solvents and reagents from the synthesis and purification process that are not completely removed. | Can be cytotoxic or interfere with assay readouts. |
Experimental Protocols
Protocol 1: Quality Control of this compound Peptide Batch using RP-HPLC
This protocol outlines a general procedure for verifying the purity of a new batch of this compound peptide.
1. Materials:
- Lyophilized this compound peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Sample Preparation: a. Allow the lyophilized peptide to equilibrate to room temperature in a desiccator. b. Prepare a stock solution of the peptide at 1 mg/mL in Mobile Phase A. c. Vortex and sonicate briefly to ensure complete dissolution. d. Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Analysis: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject 10-20 µL of the prepared peptide sample. c. Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. d. Monitor the absorbance at 214 nm and 280 nm. e. Calculate the purity by integrating the peak areas: Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100.
4. Expected Results:
- A major peak corresponding to the this compound peptide.
- Minor peaks representing impurities.
- The calculated purity should meet the requirements for the intended application (refer to Table 1).
Protocol 2: In Vitro Thrombospondin-1 (TSP-1) Binding Inhibition Assay
This protocol is a representative method to assess the functional activity of this compound by measuring its ability to inhibit the binding of CD36 to TSP-1.
1. Materials:
- High-binding 96-well microplate
- Purified human TSP-1
- Recombinant human CD36
- This compound peptide (test batch)
- A reference batch of this compound with known activity (positive control)
- Scrambled control peptide
- Bovine Serum Albumin (BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Binding buffer (e.g., PBS with 1% BSA)
- Anti-CD36 primary antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader
2. Procedure: a. Coat the 96-well plate with 1-5 µg/mL of TSP-1 in PBS overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with 3% BSA in PBS for 2 hours at room temperature. d. Wash the plate three times with wash buffer. e. Prepare serial dilutions of the test and reference this compound peptides and the scrambled peptide in binding buffer. f. In a separate tube, pre-incubate a fixed concentration of recombinant CD36 (e.g., 1 µg/mL) with the different concentrations of the peptides for 1 hour at room temperature. g. Add the CD36-peptide mixtures to the TSP-1 coated plate and incubate for 2 hours at room temperature. h. Wash the plate three times with wash buffer. i. Add the anti-CD36 primary antibody and incubate for 1 hour at room temperature. j. Wash the plate three times with wash buffer. k. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. l. Wash the plate five times with wash buffer. m. Add TMB substrate and incubate in the dark until a blue color develops. n. Stop the reaction with the stop solution and read the absorbance at 450 nm.
3. Data Analysis:
- Calculate the percent inhibition of CD36 binding to TSP-1 for each peptide concentration.
- Compare the IC₅₀ values of the test batch to the reference batch to assess its relative potency.
Mandatory Visualizations
CD36 Signaling Pathway
Caption: CD36 signaling pathway upon ligand binding.
Experimental Workflow for Minimizing Batch-to-Batch Variability
Caption: Workflow for quality control of new peptide batches.
Troubleshooting Logic for Inconsistent Results
Caption: Logical steps for troubleshooting inconsistent results.
References
addressing off-target effects of CD36 (93-110)-Cys
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the CD36 (93-110)-Cys peptide in their experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the CD36 (93-110) peptide?
The CD36 (93-110) peptide is a synthetic peptide derived from the CD36 receptor. Its primary on-target effect is to block the interaction between CD36 and thrombospondin-1 (TSP-1)[1]. This interaction is crucial for various cellular processes, and by inhibiting it, the peptide can modulate downstream signaling pathways.
Q2: What is the purpose of the C-terminal cysteine (-Cys) modification?
The addition of a C-terminal cysteine residue can serve several purposes. It can facilitate the dimerization of the peptide through disulfide bond formation, which may enhance its binding affinity to the target. However, this modification can also lead to non-specific binding to other proteins with available cysteine residues or promote peptide aggregation, which are potential sources of off-target effects.
Q3: What are the known downstream signaling pathways affected by the CD36-TSP-1 interaction?
The binding of TSP-1 to CD36 can activate several downstream signaling cascades, primarily involving Src family kinases such as Fyn and Lyn, and MAP kinases like JNK and p38. These pathways are involved in processes like inflammation, angiogenesis, and apoptosis.
Q4: What are potential off-target effects of the this compound peptide?
While specific off-target interactions of this compound are not extensively documented in the literature, potential off-target effects could include:
-
Non-specific binding: The peptide, particularly the cysteine residue, may interact with other cell surface proteins or extracellular matrix components.
-
Activation of unintended signaling pathways: The peptide might inadvertently activate signaling cascades that are not mediated by CD36.
-
Cytotoxicity: At high concentrations, the peptide may induce cell death through mechanisms unrelated to its intended target.
-
Peptide aggregation: The formation of peptide aggregates could lead to non-specific cellular responses.
Q5: How can I be sure my peptide is active and pure?
It is crucial to use a high-quality, purified peptide. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC). The activity of the peptide should be confirmed in a relevant functional assay, such as a competitive binding assay, to ensure it effectively blocks the CD36-TSP-1 interaction.
Troubleshooting Guide
Researchers may encounter various issues during their experiments with this compound. This guide provides a structured approach to troubleshooting common problems.
Issue 1: Inconsistent or No Effect Observed
Table 1: Troubleshooting Inconsistent or Absent Peptide Effects
| Possible Cause | Recommended Action |
| Peptide Degradation | Store the peptide lyophilized at -20°C or lower. Reconstitute fresh for each experiment or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Peptide Concentration | Verify the peptide concentration using a reliable method such as a BCA assay. Ensure complete solubilization of the peptide. |
| Low Peptide Purity | Use a high-purity peptide (>95%). Impurities can interfere with the assay. |
| Suboptimal Assay Conditions | Optimize incubation times, cell density, and reagent concentrations for your specific cell type and assay. |
| Low CD36 Expression | Confirm CD36 expression in your cell model using Western blot or flow cytometry. |
Issue 2: Unexpected Cellular Phenotype (Potential Off-Target Effect)
Table 2: Investigating Unexpected Cellular Phenotypes
| Possible Cause | Recommended Action |
| Non-Specific Binding | Perform a competitive binding assay with unlabeled CD36 (93-110) to see if the effect is displaced. Use a scrambled peptide control with the same amino acid composition but a randomized sequence. |
| Off-Target Signaling | Use Western blotting to probe for the activation of key signaling pathways known to be unrelated to CD36 (e.g., other receptor tyrosine kinases). |
| Cytotoxicity | Perform a dose-response experiment and assess cell viability using an MTT or LDH assay. Determine the concentration at which the peptide becomes toxic. |
| Cysteine-Mediated Effects | Compare the activity of this compound with an unmodified CD36 (93-110) peptide to determine if the cysteine residue is responsible for the off-target effect. |
Quantitative Data Summary
The following table provides a summary of typical concentrations and binding affinities for CD36-related peptides. Note that optimal concentrations may vary depending on the specific experimental setup.
Table 3: Quantitative Data for CD36 Peptides
| Parameter | Value | Reference |
| Effective Concentration (in vitro) | 50 - 200 µM | [2] |
| IC50 for TSP-1 Binding Inhibition | ~80 µM | [2] |
| IC50 for PfEMP1-CD36 Binding | ~5 µmol/L | [3] |
Experimental Protocols
Protocol 1: Competitive Binding Assay
This assay determines if the observed effect of this compound is due to its specific binding to CD36.
Materials:
-
Cells expressing CD36
-
Labeled ligand for CD36 (e.g., fluorescently tagged TSP-1)
-
This compound peptide
-
Unlabeled CD36 (93-110) peptide (for competition)
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well plate
-
Plate reader
Method:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Wash cells with binding buffer.
-
Prepare a series of dilutions of the unlabeled CD36 (93-110) peptide.
-
Add the unlabeled peptide dilutions to the wells, followed by a fixed concentration of the labeled ligand.
-
In parallel, add the labeled ligand alone (positive control) and buffer alone (negative control).
-
Incubate for 1-2 hours at 4°C.
-
Wash the cells extensively to remove unbound ligand.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
A decrease in signal with increasing concentrations of the unlabeled peptide indicates specific binding.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay assesses the viability of cells treated with the this compound peptide.
Materials:
-
Cells of interest
-
This compound peptide
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Method:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of the this compound peptide for the desired duration (e.g., 24, 48 hours). Include a vehicle control.
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for Off-Target Kinase Activation
This protocol is used to determine if the this compound peptide activates signaling pathways not typically associated with CD36.
Materials:
-
Cells of interest
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of off-target kinases (e.g., p-EGFR, EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Method:
-
Treat cells with the this compound peptide for various times and concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated form of the off-target kinase.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal loading.
-
An increase in the phosphorylation of an off-target kinase would suggest an off-target effect.
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of CD36 and the inhibitory action of this compound.
Caption: Hypothetical off-target signaling pathway initiated by non-specific binding of the peptide.
Caption: A logical workflow for troubleshooting unexpected results and identifying potential off-target effects.
References
selecting the appropriate negative control for CD36 (93-110)-Cys experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the CD36 receptor, specifically focusing on experiments involving the (93-110)-Cys peptide region.
Frequently Asked Questions (FAQs)
Q1: What is the function of the CD36 (93-110) region and why is it a target in experiments?
The (93-110) amino acid sequence of CD36 is a crucial binding site for various ligands, most notably thrombospondin-1 (TSP-1).[1] This interaction is implicated in the anti-angiogenic signaling pathway of CD36.[2][3] Experiments targeting the (93-110)-Cys peptide aim to modulate these interactions to study their downstream effects on cellular processes like angiogenesis, immune responses, and lipid metabolism. The addition of a cysteine residue (Cys) is often for purposes of conjugation or labeling.
Q2: What are the most appropriate negative controls for experiments using a CD36 (93-110)-Cys peptide?
Selecting the right negative control is critical for validating the specificity of your experimental findings. Here are the recommended negative controls:
-
Scrambled Peptide: A peptide with the same amino acid composition as your experimental peptide but in a randomized sequence. This is the most common and generally effective negative control. It ensures that the observed effects are due to the specific sequence of the (93-110) region and not just the presence of a peptide with similar physicochemical properties.
-
Mutated Peptide: A peptide where key amino acid residues within the (93-110) sequence, known to be critical for binding, are substituted (e.g., with alanine). This can provide more specific insights into the binding mechanism. For instance, a control peptide with glycine residues in the GXXXG motif replaced by valines has been used to demonstrate the importance of this motif in CD36 interactions.[4]
-
Unrelated Peptide: A peptide of similar length and charge from a different protein that is not expected to interact with the target system. This can help rule out non-specific peptide effects.
-
Vehicle Control: The buffer or solvent used to dissolve the peptide should always be tested alone to ensure it does not have any biological effects.
Q3: My scrambled peptide control is showing some activity. What could be the reason?
While a scrambled peptide is designed to be inactive, it can sometimes exhibit partial or off-target effects. Here are some potential reasons and troubleshooting steps:
-
Incomplete Scrambling: Ensure the scrambled sequence does not inadvertently create a new binding motif. You can use bioinformatics tools to check for potential binding sites in your scrambled sequence.
-
Non-Specific Binding: High concentrations of any peptide can sometimes lead to non-specific interactions. Try performing a dose-response curve with your scrambled peptide to see if the effect is concentration-dependent and only occurs at high concentrations.
-
Contamination: Ensure the purity of your scrambled peptide. Impurities from the synthesis process could be biologically active.
If you continue to observe activity with your scrambled peptide, consider using a mutated peptide as an additional, more specific negative control.
Q4: What are other types of negative controls to consider for CD36 experiments in general?
Beyond peptide controls, other negative controls are essential for validating CD36-mediated effects in cellular or in vivo models:
-
Isotype Control Antibodies: When using an anti-CD36 antibody for blocking or detection (e.g., in flow cytometry or western blotting), an isotype control antibody is crucial.[5] This is an antibody of the same immunoglobulin class and subclass, and with the same conjugate, but which does not specifically target CD36. This control helps to differentiate non-specific binding of the antibody to cells from specific antigen recognition.
-
CD36 Knockout/Knockdown Cells or Animals: The most definitive negative control is to use cells or tissues from a CD36 knockout (KO) or knockdown (KD) model. Demonstrating that the effect of your (93-110)-Cys peptide is absent in these models provides strong evidence that the observed effect is CD36-dependent.
-
Chemical Inhibitors: Using a well-characterized chemical inhibitor of CD36, such as Sulfosuccinimidyl oleate (SSO), can also serve as a negative control. SSO irreversibly binds to CD36 and blocks its function.
Troubleshooting Guides
Issue: High background in oxidized LDL (oxLDL) uptake assays.
-
Possible Cause: Non-specific binding of fluorescently labeled oxLDL to the cell surface or plasticware.
-
Troubleshooting Step: Ensure thorough washing of cells with cold PBS after incubation with labeled oxLDL to remove unbound ligand. Include a control well with no cells to measure background fluorescence from the plate itself.
-
-
Possible Cause: Suboptimal blocking of non-specific binding sites.
-
Troubleshooting Step: Pre-incubate cells with a blocking agent like bovine serum albumin (BSA) before adding the labeled oxLDL.
-
-
Possible Cause: The use of a non-specific fluorescent dye.
-
Troubleshooting Step: Validate the specificity of your labeled oxLDL. Consider using a different fluorescent label.
-
Issue: Inconsistent results in competitive binding assays.
-
Possible Cause: Variability in protein coating on the plate.
-
Troubleshooting Step: Ensure consistent coating of recombinant CD36 protein on your ELISA plates. Optimize coating concentration and incubation time. Block wells thoroughly to prevent non-specific binding.
-
-
Possible Cause: Degradation of peptides or ligands.
-
Troubleshooting Step: Prepare fresh solutions of your peptides and ligands for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Insufficient incubation times.
-
Troubleshooting Step: Optimize the incubation times for both the competitor peptide and the labeled ligand to ensure binding equilibrium is reached.
-
Quantitative Data Summary
The following tables summarize quantitative data for various CD36 inhibitors and peptides.
Table 1: IC50 Values of CD36 Inhibitors
| Inhibitor | Assay | Cell Type/System | IC50 | Reference |
| AP5055 | CD36-dependent binding | - | 1 µM | |
| AP5055 | Foam cell formation | - | 100 nM | |
| AP5258 | CD36-dependent binding | - | 5 µM | |
| AP5258 | Foam cell formation | - | 500 nM | |
| MPE-298 | CD36 binding | - | 0.1 µM | |
| SMS121 | CD36 binding | - | ~5 µM |
Table 2: Inhibition of CD36-mediated Processes by Peptides
| Peptide | Process Inhibited | Concentration | % Inhibition | Reference |
| CD36 156-184 | PE adherence to CD36 | 100 µmol/L | >60% | |
| ICAM-1 15-20 | PE adherence to ICAM-1 | 100 µmol/L | >60% | |
| Ursolic Acid | Amyloid-beta binding | ~20 µM | 64% | |
| Sulfo-N-succinimidyl oleate (SSO) | Fatty acid uptake | 200 µM | ~65% |
Experimental Protocols
Protocol 1: Oxidized LDL (oxLDL) Uptake Assay
This assay measures the ability of a test compound (e.g., this compound peptide) to inhibit the uptake of fluorescently labeled oxLDL by macrophages.
Materials:
-
Differentiated macrophages (e.g., PMA-treated THP-1 cells)
-
Fluorescently labeled oxLDL (e.g., DiI-oxLDL)
-
Test compound and negative controls (e.g., scrambled peptide)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
DAPI nuclear stain
Procedure:
-
Seed differentiated macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or controls for 1-2 hours.
-
Add fluorescently labeled oxLDL (e.g., 10 µg/mL DiI-oxLDL) to each well and incubate for 4-6 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound oxLDL.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Visualize and quantify the uptake of fluorescently labeled oxLDL using fluorescence microscopy or a plate reader.
Protocol 2: Competitive Binding ELISA
This protocol is used to determine if a test peptide can compete with a known ligand for binding to the CD36 receptor.
Materials:
-
Recombinant human CD36 protein
-
High-binding ELISA plate
-
Test peptide and negative controls
-
Known biotinylated ligand for CD36
-
Blocking buffer (e.g., 1% gelatin in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
Procedure:
-
Coat the ELISA plate with recombinant human CD36 protein (e.g., 50 µg/mL) and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate.
-
Add various concentrations of the test peptide or negative controls to the wells.
-
Immediately add a fixed concentration of the biotinylated ligand to all wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until a color change is observed.
-
Add stop solution and measure the absorbance at 450 nm. A decrease in absorbance indicates competitive binding by the test peptide.
Signaling Pathways and Workflows
Caption: Simplified CD36 signaling upon ligand binding.
Caption: Workflow for validating CD36 peptide effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9115171B2 - Azapeptides as CD36 binding compounds - Google Patents [patents.google.com]
- 4. A CD36 transmembrane domain peptide interrupts CD36 interactions with membrane partners on macrophages and inhibits atherogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: CD36 (93-110)-Cys Cellular Assays and the Impact of TFA Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD36 (93-110)-Cys peptides in cellular assays. A primary focus is to address potential interference from trifluoroacetic acid (TFA) contamination, a common issue with synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic this compound peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC). As a result, synthetic peptides like this compound are often isolated as TFA salts. The amount of residual TFA can be significant, sometimes constituting a substantial portion of the peptide's total weight.
Q2: How can TFA contamination affect my CD36 cellular assays?
A2: TFA can significantly impact cell-based assays in several ways:
-
Cytotoxicity: At certain concentrations, TFA is toxic to cells and can inhibit proliferation or induce cell death, potentially masking or confounding the specific effects of the this compound peptide.
-
pH Alteration: Being a strong acid, TFA can lower the pH of your cell culture medium if not adequately buffered. This pH shift can adversely affect cell health and function.
-
Alteration of Peptide Structure and Activity: TFA can interact with the peptide, potentially altering its secondary structure and, consequently, its binding affinity to the CD36 receptor.[1]
-
Interference with Signaling Pathways: TFA may have off-target effects on intracellular signaling cascades, including those downstream of CD36, such as Src family kinases and MAP kinases.
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA varies depending on the cell line, assay duration, and cell density. However, observable cytotoxic effects are commonly reported at concentrations above 100 µM. For particularly sensitive cell lines, issues can arise even in the low micromolar range. It is crucial to determine the toxicity threshold for your specific experimental setup.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Low Cell Viability
Possible Cause: The observed cytotoxicity may be due to TFA contamination in your this compound peptide stock rather than a direct effect of the peptide itself.
Troubleshooting Steps:
-
Run a TFA Control: Prepare a TFA solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those present in your peptide treatments. Treat your cells with this TFA-only control to differentiate between peptide-induced effects and TFA-induced cytotoxicity.
-
Determine TFA Concentration: If the peptide manufacturer has not provided the TFA content, you can get it quantified using techniques like 19F-NMR or ion chromatography.[2][3][4][5]
-
Perform a Dose-Response Curve for TFA: Test a range of TFA concentrations on your cells to determine the IC50 value and the maximum non-toxic concentration for your specific cell line and assay conditions.
-
Remove or Reduce TFA: If TFA is confirmed to be the cause of cytotoxicity, consider removing it from your peptide stock using one of the protocols outlined in the "Experimental Protocols" section below.
Problem 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause: Variability in TFA content between different peptide batches or inconsistent pH changes in the cell culture medium can lead to a lack of reproducibility.
Troubleshooting Steps:
-
Quantify TFA in Each Batch: Ensure that the TFA content is consistent across different lots of your synthetic peptide.
-
Check and Buffer the pH: After adding your peptide stock to the cell culture medium, verify that the final pH remains within the optimal physiological range (typically 7.2-7.4). If necessary, adjust the pH of your peptide stock solution before adding it to the culture medium.
-
Standardize Peptide Handling: Always dissolve and store your peptide under consistent conditions to minimize variability. Avoid repeated freeze-thaw cycles.
Problem 3: Reduced or No Biological Activity of this compound Peptide
Possible Cause: TFA may be interfering with the binding of the this compound peptide to the CD36 receptor or affecting downstream signaling pathways. The CD36 (93-110) region is known to be a high-affinity binding site for ligands like thrombospondin, and its interaction is crucial for downstream events.
Troubleshooting Steps:
-
Perform a Competitive Binding Assay: To assess if TFA is interfering with peptide-receptor binding, you can perform a competitive binding assay. In this assay, you would compete for the binding of a known, labeled CD36 ligand with your this compound peptide in the presence and absence of TFA. A shift in the IC50 of your peptide would indicate interference.
-
Assess Downstream Signaling: Investigate the activation of key downstream signaling molecules of CD36, such as the phosphorylation of Src family kinases (e.g., Fyn, Lyn) and MAP kinases (e.g., p38, JNK). Compare the signaling activation in cells treated with the TFA-containing peptide versus a TFA-free or TFA-reduced peptide.
-
TFA Removal: If interference is suspected, removing TFA from the peptide is the most definitive solution.
Data Presentation
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Assay Type | Reported Cytotoxic Concentration |
| HUVEC | Proliferation | ~0.1 mM |
| Jurkat | Viability | ~5 mM |
| Multiple (e.g., HeLa, HEK293) | General Observation | >100 µM |
| PC-12 | Viability | 1-5 mM |
Note: IC50 values can vary significantly based on specific experimental conditions.
Experimental Protocols
Protocol 1: TFA Removal from Synthetic Peptides (HCl Exchange)
This protocol is a common method to replace TFA counter-ions with chloride ions.
Materials:
-
Lyophilized peptide containing TFA
-
100 mM Hydrochloric Acid (HCl) in sterile water
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in 100 mM HCl at a concentration of approximately 1 mg/mL.
-
Allow the solution to stand at room temperature for 1-5 minutes.
-
Freeze the solution rapidly, for example, in liquid nitrogen.
-
Lyophilize the frozen solution until all the liquid has been removed.
-
For optimal TFA removal, repeat this process 2-3 times.
-
After the final lyophilization, reconstitute the peptide in your desired assay buffer.
Protocol 2: CD36 Competitive Binding Assay
This protocol provides a framework for assessing the binding of the this compound peptide to the CD36 receptor.
Materials:
-
Cells expressing CD36 (e.g., THP-1 macrophages, HEK293 cells transfected with CD36)
-
Labeled CD36 ligand (e.g., fluorescently labeled oxidized LDL or a known peptide ligand)
-
This compound peptide (with and without TFA for comparison)
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well plates suitable for the detection method (e.g., black plates for fluorescence)
-
Plate reader
Procedure:
-
Seed the CD36-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of the unlabeled this compound peptide.
-
Add the diluted unlabeled peptide to the wells.
-
Add a fixed concentration of the labeled CD36 ligand to all wells.
-
Incubate the plate for a sufficient time to reach binding equilibrium (to be determined empirically, e.g., 1-2 hours at 4°C or room temperature).
-
Wash the cells with cold assay buffer to remove unbound ligand.
-
Measure the signal from the bound labeled ligand using a plate reader.
-
Plot the signal as a function of the unlabeled peptide concentration and determine the IC50 value. Compare the IC50 values obtained with and without TFA contamination.
Protocol 3: Western Blot for Phosphorylated Src and MAPK
This protocol allows for the detection of the activation of downstream signaling pathways.
Materials:
-
Cells expressing CD36
-
This compound peptide (with and without TFA)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for phosphorylated Src (e.g., p-Src Tyr416), total Src, phosphorylated p38, total p38, phosphorylated JNK, and total JNK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture CD36-expressing cells and treat them with the this compound peptide (with and without TFA) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: CD36 signaling pathway and potential TFA interference points.
Caption: Troubleshooting workflow for suspected TFA contamination.
References
- 1. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. andreas-brinkmann.net [andreas-brinkmann.net]
- 3. researchgate.net [researchgate.net]
- 4. AN115: Determination of Trifluoroacetic Acid (TFA) in Peptides - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of CD36 (93-110)-Cys
Welcome to the technical support center for enhancing the cellular uptake of the CD36 (93-110)-Cys peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of the this compound peptide?
A1: The this compound peptide has the sequence H-Tyr-Arg-Val-Arg-Phe-Leu-Ala-Lys-Glu-Asn-Val-Thr-Gln-Asp-Ala-Glu-Asp-Asn-Cys-OH. Its molecular weight is approximately 2271.5 g/mol .[1] The presence of multiple charged residues (Arg, Lys, Glu, Asp) suggests that the peptide is hydrophilic. The terminal cysteine residue provides a reactive thiol group (-SH) that is convenient for conjugation to other molecules, such as fluorescent dyes or nanoparticles.
Q2: What are the primary challenges in achieving efficient cellular uptake of this peptide?
A2: Due to its hydrophilic nature, the this compound peptide is unlikely to passively diffuse across the lipophilic cell membrane. Its uptake is likely limited and may rely on inefficient endocytic pathways. Overcoming this membrane barrier is the principal challenge.
Q3: What are the most common strategies to enhance the cellular uptake of this compound?
A3: The most common and effective strategies include:
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and carry molecular cargo inside.[2] Commonly used CPPs include TAT (from HIV trans-activator of transcription) and oligoarginine sequences.[3][4]
-
Conjugation to Nanoparticles: Attaching the peptide to nanoparticles, such as gold nanoparticles (AuNPs), can facilitate cellular entry, often through endocytosis.[5]
-
Chemical Modifications: Modifications such as N-terminal acetylation and C-terminal amidation can increase peptide stability by protecting against enzymatic degradation, which can indirectly improve the chances of cellular uptake.
Q4: How can I monitor the cellular uptake of my peptide?
A4: The most common methods involve fluorescently labeling the peptide and then using qualitative or quantitative techniques to track its presence inside cells.
-
Fluorescence Microscopy: Allows for the direct visualization of the peptide's subcellular localization.
-
Flow Cytometry: Provides a quantitative measure of the percentage of cells that have taken up the peptide and the average amount of peptide per cell.
Q5: Should I acetylate the N-terminus and amidate the C-terminus of my peptide?
A5: N-terminal acetylation and C-terminal amidation are recommended modifications as they neutralize the terminal charges, making the peptide more closely resemble a native protein segment. This can increase its stability by making it more resistant to exopeptidases, potentially leading to a longer half-life in culture media and improved biological activity.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Fluorescently Labeled this compound
| Possible Cause | Troubleshooting Step |
| Inefficient membrane translocation | Conjugate the peptide to a known cell-penetrating peptide (CPP) like TAT or a poly-arginine sequence. |
| Formulate the peptide with a nanoparticle delivery system, such as gold nanoparticles. | |
| Peptide degradation | Ensure the peptide has N-terminal acetylation and C-terminal amidation to increase stability against proteases. |
| Minimize the incubation time in serum-containing media if degradation is suspected. | |
| Low peptide concentration | Increase the concentration of the peptide in the incubation medium. Perform a dose-response experiment to find the optimal concentration. |
| Suboptimal incubation time | Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation period for maximal uptake. |
| Incorrect detection method | Confirm uptake with a secondary method. For example, if using microscopy, quantify with flow cytometry. |
Issue 2: High Background Fluorescence in Microscopy
| Possible Cause | Troubleshooting Step |
| Excess unbound fluorescent peptide | Thoroughly wash the cells with phosphate-buffered saline (PBS) after incubation with the labeled peptide. Include a final wash with a quenching agent like Trypan Blue to quench extracellular fluorescence. |
| Non-specific binding to the cell surface | After incubation, treat cells briefly with a mild enzyme solution (e.g., trypsin-EDTA) to remove surface-bound peptide. Be cautious not to permeabilize the cells. |
| Autofluorescence of cells or medium | Image a sample of unlabeled cells under the same conditions to determine the level of autofluorescence. |
| Use a culture medium without phenol red for imaging. | |
| Choose a fluorescent dye with an emission wavelength that does not overlap with the autofluorescence spectrum of your cells. | |
| Contaminated reagents or plasticware | Use high-quality, sterile reagents and plasticware specifically designed for cell culture and imaging. |
Issue 3: Inconsistent Results in Flow Cytometry
| Possible Cause | Troubleshooting Step |
| Cell clumping | Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. |
| Cell debris included in the analysis gate | Set a proper forward scatter (FSC) and side scatter (SSC) gate to exclude debris and dead cells. |
| Fluorescence quenching | Be aware that high concentrations of some fluorescent dyes can lead to self-quenching, resulting in a non-linear relationship between fluorescence intensity and peptide concentration. Perform a titration to find the optimal labeling ratio. |
| Instrument settings not optimized | Calibrate the flow cytometer with compensation controls if using multiple fluorophores. Ensure laser and filter settings are appropriate for the chosen dye. |
| Inconsistent cell handling | Standardize all cell handling procedures, including incubation times, washing steps, and resuspension volumes. |
Quantitative Data Summary
The following tables provide representative data from hypothetical experiments designed to enhance the cellular uptake of this compound. This data is based on typical results observed for arginine-rich peptides and nanoparticle-mediated delivery systems.
Table 1: Comparison of Cellular Uptake Enhancement Strategies for this compound
| Enhancement Strategy | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| This compound (Unmodified) | 150 ± 25 | 15 ± 5 |
| This compound + TAT peptide | 1200 ± 150 | 85 ± 10 |
| This compound + Poly-Arg (R8) | 950 ± 120 | 78 ± 8 |
| This compound-AuNP Conjugate | 2500 ± 300 | 95 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Peptide Concentration on Cellular Uptake of TAT-CD36 (93-110)-Cys
| Peptide Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 | 350 ± 50 |
| 5 | 800 ± 90 |
| 10 | 1250 ± 180 |
| 20 | 1300 ± 200 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound via Thiol-Maleimide Chemistry
This protocol describes the labeling of the cysteine residue of the peptide with a maleimide-activated fluorescent dye.
Materials:
-
This compound peptide
-
Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in PBS to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP to the peptide solution to ensure the cysteine thiol group is in a reduced state. Incubate for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-activated dye in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the peptide solution. Mix gently and incubate for 2 hours at room temperature in the dark.
-
Purification: Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Quantification: Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide) and the excitation maximum of the dye.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
Materials:
-
Fluorescently labeled this compound
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Treatment: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add the fluorescently labeled peptide diluted in serum-free medium to the desired final concentration. Incubate for the desired time (e.g., 4 hours) at 37°C.
-
Cell Harvesting: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS.
-
Detachment: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Cell Pelleting and Washing: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and emission filter for your fluorophore. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the live cell population based on forward and side scatter. Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the population.
Protocol 3: Visualization of Cellular Uptake by Fluorescence Microscopy
Materials:
-
Fluorescently labeled this compound
-
Cell line of interest
-
Glass-bottom culture dishes or coverslips
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Peptide Treatment: Wash the cells with PBS and then incubate with the fluorescently labeled peptide in serum-free medium for the desired time at 37°C.
-
Washing: Remove the peptide solution and wash the cells three times with PBS to remove any unbound peptide.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: If using coverslips, mount them onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the peptide's fluorophore and DAPI.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the cellular uptake of this compound.
Caption: Potential cellular uptake pathways for modified this compound.
Caption: Troubleshooting logic for addressing low cellular uptake of the peptide.
References
- 1. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common flow cytometry pitfalls in diagnostic hematopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Inhibitory Effect of CD36 (93-110)-Cys: A Comparative Guide
This guide provides an objective comparison of the CD36 peptide inhibitor, CD36 (93-110)-Cys, with other alternative inhibitors. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.
Introduction to CD36
Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor. It is expressed on various cell types, including macrophages, platelets, adipocytes, and endothelial cells. CD36 binds to a wide range of ligands, such as oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, thrombospondin-1, and amyloid-beta.[1] This broad ligand specificity involves CD36 in numerous physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and atherosclerosis.[2] The interaction of CD36 with its ligands often triggers intracellular signaling cascades, typically initiated by Src family kinases, which can lead to various cellular responses.[1] Given its role in disease pathogenesis, CD36 has emerged as a promising therapeutic target.
Comparison of CD36 Inhibitors
The inhibitory potential of this compound is compared with other known pharmacological and biological inhibitors of CD36. The following table summarizes the available quantitative data on their inhibitory effects.
| Inhibitor | Type | Mechanism of Action | Quantitative Data |
| This compound | Peptide | Blocks the binding of thrombospondin to CD36 and partially inhibits collagen-induced platelet aggregation.[3] | Specific IC50 values are not readily available in the reviewed literature. Its inhibitory action is demonstrated by blocking specific ligand interactions.[3] |
| Sulfosuccinimidyl oleate (SSO) | Small Molecule | Irreversibly inhibits the fatty acid translocase activity of CD36. | - Blocks uptake of oleate, linoleate, or stearate by ~65% at 200 µM in adipocytes.- Inhibits complex III of the mitochondrial respiratory chain with an IC50 of 4 µM. |
| Ursolic Acid | Small Molecule | Inhibits the binding of amyloid-beta (Aβ) to CD36. | - IC50 of 98.14 µM for inhibiting CD36-Aβ interaction.- Achieves a maximal inhibition of 64% at ~20 µM for Aβ binding to CHO-CD36 cells. |
| JC63.1 | Monoclonal Antibody | Binds to CD36 and neutralizes its bioactivity, blocking ligand uptake. | Used at a concentration of 2 µg/mL to neutralize CD36 in colorectal cancer cell lines. |
| CD36 (139-184) derived peptides | Peptide | Interfere with the CD36-PfEMP1 interaction, relevant in malaria pathogenesis. | IC50 values in the low micromolar range. |
Experimental Protocols
Detailed methodologies for key experiments to validate the inhibitory effect of compounds on CD36 are provided below.
Competitive Ligand Binding Assay
This assay determines the ability of a test compound to compete with a known ligand for binding to CD36.
Materials:
-
Recombinant human CD36 protein
-
Fluorescently labeled ligand (e.g., Dii-oxidized LDL)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence capabilities
Protocol:
-
Coat the wells of a 96-well plate with recombinant CD36 protein and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 3% skim milk in PBS) and incubating for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the test inhibitor at various concentrations to the wells and incubate for 30 minutes.
-
Add the fluorescently labeled ligand (e.g., Dii-oxLDL) to the wells at a fixed concentration.
-
Incubate for 90 minutes at room temperature with gentle rocking.
-
Wash the wells three times with ice-cold wash buffer to remove unbound ligand.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the test inhibitor.
Cellular Fatty Acid Uptake Assay
This assay measures the effect of an inhibitor on the uptake of fatty acids by cells expressing CD36.
Materials:
-
CD36-expressing cells (e.g., 3T3-L1 adipocytes, HepG2 cells)
-
Fluorescently labeled long-chain fatty acid (e.g., BODIPY FL C16)
-
Test inhibitor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed the CD36-expressing cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with the test inhibitor at various concentrations for a specified period (e.g., 24 hours).
-
Prepare a solution of the fluorescently labeled fatty acid in serum-free medium.
-
Wash the cells with PBS to remove the culture medium.
-
Add the fatty acid solution to the cells and incubate for a short period (e.g., 10 minutes).
-
Wash the cells multiple times with cold PBS to stop the uptake and remove extracellular fatty acids.
-
For flow cytometry, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cell population.
-
For fluorescence microscopy, fix the cells and visualize the intracellular fluorescence.
-
Quantify the reduction in fatty acid uptake in the presence of the inhibitor compared to the control.
Visualizations
The following diagrams illustrate the CD36 signaling pathway and a general experimental workflow for validating a CD36 inhibitor.
Caption: Simplified CD36 signaling pathway upon ligand binding.
Caption: Workflow for validating a potential CD36 inhibitor.
References
A Comparative Guide to CD36 Inhibitors: A Focus on the TSP-1 Interaction Blocker, CD36 (93-110)-Cys
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CD36 (93-110)-Cys and other notable CD36 inhibitors. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their mechanisms of action, available quantitative data, and the experimental frameworks used for their evaluation.
CD36, a multifaceted scavenger receptor, plays a pivotal role in numerous physiological and pathological processes, including lipid metabolism, immune response, angiogenesis, and atherosclerosis. Its involvement in disease has made it a compelling target for therapeutic intervention. A variety of inhibitors have been developed, each with distinct mechanisms of action. This guide will delve into a peptide-based inhibitor, this compound, and contrast it with other well-characterized small molecule and natural compound inhibitors.
Mechanism of Action: A Tale of Two Strategies
CD36 inhibitors can be broadly categorized based on their mode of action: those that disrupt specific protein-protein interactions and those that block the fatty acid transport function of the receptor.
This compound and its cyclic analogue, 19A8.8, represent a targeted approach to inhibiting CD36 signaling. This peptide is derived from the CD36 protein sequence and is designed to specifically interrupt the binding of Thrombospondin-1 (TSP-1) to the receptor.[1] This interaction is crucial for initiating downstream signaling cascades, particularly the TGF-β/Smad3 pathway, which is implicated in processes like fibrosis.[1] By blocking the TSP-1 binding site, this compound effectively curtails this signaling axis.
In contrast, other inhibitors like Sulfosuccinimidyl oleate (SSO) employ a more direct approach. SSO is a reactive fatty acid analog that irreversibly binds to a critical lysine residue (Lys164) within the fatty acid-binding pocket of CD36.[2] This covalent modification physically obstructs the uptake of long-chain fatty acids, a primary function of CD36.
Ursolic acid , a natural triterpenoid, demonstrates yet another inhibitory mechanism. It has been shown to block the binding of amyloid-beta (Aβ) to CD36 on microglia, thereby mitigating the inflammatory response associated with Alzheimer's disease.[3][4]
Finally, monoclonal antibodies like JC63.1 offer a highly specific means of inhibition by binding to the extracellular domain of CD36 and sterically hindering the interaction with its ligands, such as oxidized LDL.
Quantitative Comparison of CD36 Inhibitors
The following table summarizes the available quantitative data for various CD36 inhibitors. It is important to note that a direct comparison of inhibitory potency can be challenging due to the different assays and cellular contexts employed in these studies.
| Inhibitor | Target Interaction/Process | Assay System | IC50 / Kd | Reference |
| This compound / 19A8.8 | TSP-1 - CD36 Interaction | Not specified in searched literature | Data not available | |
| TSP-1 derived peptide | TSP-1 - CD36 Mediated Cell Attachment | SK-N-SH cells | 80 µM | |
| Sulfosuccinimidyl oleate (SSO) | Fatty Acid Uptake | Not specified | Not specified | |
| Ursolic Acid | Amyloid-beta Binding to CD36 | CHO-CD36 cells | ~20 µM (maximal inhibition at this concentration) | |
| JC63.1 (antibody) | Ligand Binding | Not applicable | Not applicable |
Note: The IC50 value for this compound in a TSP-1/CD36 binding assay was not available in the reviewed literature. The provided IC50 for a TSP-1 derived peptide is for a different inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols relevant to the study of CD36 inhibitors.
TSP-1/CD36 Binding Assay
This assay is designed to quantify the interaction between TSP-1 and CD36 and to assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human CD36 protein
-
Recombinant human TSP-1 protein
-
High-binding 96-well microplates
-
Inhibitor compound (e.g., this compound)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against TSP-1
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the microplate wells with recombinant CD36 overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound protein.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the inhibitor compound at various concentrations to the wells.
-
Add a fixed concentration of recombinant TSP-1 to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound TSP-1 and inhibitor.
-
Add the primary antibody against TSP-1 and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate until a color change is observed.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TGF-β/Smad3 Signaling Pathway Activation Assay
This assay measures the activation of the Smad3 transcription factor, a key downstream effector of the TSP-1/CD36/TGF-β signaling axis.
Materials:
-
Cells expressing CD36 (e.g., intestinal epithelial cells)
-
TSP-1
-
Inhibitor compound (e.g., 19A8.8)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies against phospho-Smad3 and total Smad3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with the inhibitor compound for a specified time.
-
Stimulate the cells with TSP-1 for a time course (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Smad3 to normalize for protein loading.
-
Quantify the band intensities to determine the level of Smad3 phosphorylation.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: CD36-mediated TSP-1 signaling pathway.
Caption: Workflow for assessing CD36 inhibitor efficacy.
References
- 1. Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfo-N-succinimidyl Oleate (SSO) Inhibits Fatty Acid Uptake and Signaling for Intracellular Calcium via Binding CD36 Lysine 164: SSO ALSO INHIBITS OXIDIZED LOW DENSITY LIPOPROTEIN UPTAKE BY MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high content drug screen identifies ursolic acid as an inhibitor of amyloid beta protein interactions with its receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High Content Drug Screen Identifies Ursolic Acid as an Inhibitor of Amyloid β Protein Interactions with Its Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Ligand Interactions: A Comparative Guide to CD36 (93-110)-Cys Peptide and Full-Length CD36 Protein in Binding Studies
For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions with the scavenger receptor CD36 is paramount for advancements in fields ranging from cardiovascular disease to cancer biology. This guide provides a detailed comparison of the synthetic CD36 (93-110)-Cys peptide and the full-length CD36 protein in binding studies, offering insights into their respective utilities and the experimental frameworks for their investigation.
The full-length CD36 is a transmembrane glycoprotein that acts as a multi-ligand receptor, recognizing a diverse array of molecules including thrombospondin-1 (TSP-1), oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, and pathogenic proteins. The peptide sequence corresponding to amino acids 93-110 of CD36, often synthesized with a C-terminal cysteine for conjugation (this compound), has been identified as a critical region for the binding of specific ligands, most notably TSP-1. This peptide serves as a valuable tool to dissect the intricacies of CD36-ligand interactions and to develop targeted therapeutic agents.
At a Glance: Comparative Binding Characteristics
While direct, side-by-side quantitative binding affinity data (such as Kd or IC50 values) for the this compound peptide versus the full-length CD36 protein is not extensively available in publicly accessible literature, the existing research provides a clear functional comparison, particularly in the context of its primary ligand, thrombospondin-1.
| Feature | This compound Peptide | Full-Length CD36 Protein |
| Primary Ligand | Thrombospondin-1 (TSP-1)[1][2] | Thrombospondin-1 (TSP-1), Oxidized LDL, Fatty Acids, Collagen, P. falciparum-infected erythrocytes, etc.[3][4][5] |
| Binding Nature | Primarily acts as an inhibitor of the TSP-1 interaction with full-length CD36. It represents a high-affinity binding site for TSP-1 that is exposed after an initial, lower-affinity interaction at another site on CD36. | Functions as the complete receptor, mediating cellular responses upon ligand binding. The interaction with TSP-1 is a complex, two-step process. |
| Quantitative Data | Specific Kd or IC50 values for direct binding to TSP-1 are not readily available. Its inhibitory effect on full-length CD36-TSP-1 binding is well-documented qualitatively. | The binding of various ligands has been quantified. For example, the binding of a TSP-1-derived peptide (CSVTCG) to CD36-transfected cells is demonstrable. For other ligands like unsaturated fatty acids, IC50 values for the inhibition of oxLDL binding have been determined. |
| Application | Used to probe the specific contribution of the 93-110 region to ligand binding and to block TSP-1-mediated downstream signaling. | Employed in comprehensive binding assays to study the overall interaction of ligands with the receptor and to investigate cellular signaling and uptake. |
Delving Deeper: Experimental Protocols
To quantitatively compare the binding of a ligand to the full-length CD36 protein and the inhibitory effect of the this compound peptide, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.
Competitive ELISA Protocol: TSP-1 Binding to Full-Length CD36
Objective: To determine the concentration-dependent inhibition of TSP-1 binding to immobilized full-length CD36 by the this compound peptide.
Materials:
-
High-binding 96-well microplate
-
Recombinant full-length human CD36 protein
-
Human thrombospondin-1 (TSP-1)
-
This compound peptide
-
Primary antibody against TSP-1 (e.g., mouse anti-human TSP-1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., 0.1 M sodium carbonate/bicarbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
Procedure:
-
Coating:
-
Dilute recombinant full-length CD36 to 2 µg/mL in coating buffer.
-
Add 100 µL of the diluted CD36 solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare a serial dilution of the this compound peptide in assay buffer (e.g., from 100 µM to 0.1 nM).
-
Prepare a constant concentration of TSP-1 in assay buffer (e.g., 10 nM, the optimal concentration should be determined empirically).
-
In a separate plate or tubes, pre-incubate the constant concentration of TSP-1 with each dilution of the this compound peptide for 1 hour at room temperature. Also include a control with TSP-1 and no peptide.
-
Add 100 µL of the TSP-1/peptide mixtures to the corresponding wells of the CD36-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Dilute the primary anti-TSP-1 antibody in assay buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated secondary antibody in assay buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition can be calculated for each peptide concentration. An IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Process: Experimental Workflow
Caption: Workflow for a competitive ELISA to assess the inhibitory potential of this compound.
Signaling Pathways: The Aftermath of Binding
The binding of thrombospondin-1 to CD36 initiates a cascade of intracellular signaling events that are crucial for various physiological and pathological processes, including the inhibition of angiogenesis. The this compound peptide, by blocking this interaction, can effectively modulate these downstream pathways.
Caption: CD36 signaling pathway initiated by TSP-1 binding and its inhibition by the 93-110 peptide.
Conclusion
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of SVTCG in thrombospondin as the conformation-dependent, high affinity binding site for its receptor, CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Now in 3D! Novel insights into CD36 structure and function - May - Annals of Blood [aob.amegroups.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of CD36 (93-110)-Cys Peptide Versus Small Molecule Inhibitors in Oncology Research
For Immediate Release
In the landscape of oncology drug development, the scavenger receptor CD36 has emerged as a compelling target due to its multifaceted role in tumor progression, including angiogenesis, metastasis, and metabolic reprogramming. This guide provides a comprehensive comparison of two prominent classes of CD36 inhibitors: the peptide-based inhibitor CD36 (93-110)-Cys, a mimetic of the anti-angiogenic protein thrombospondin-1 (TSP-1), and various small molecule inhibitors that typically target the fatty acid translocase function of CD36. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanisms of these therapeutic approaches.
Executive Summary
Both this compound and small molecule inhibitors have demonstrated significant anti-cancer effects in preclinical studies. The TSP-1 mimetic peptide primarily exerts its function by inducing apoptosis in endothelial cells, thereby inhibiting angiogenesis. Small molecule inhibitors, such as Sulfosuccinimidyl Oleate (SSO), primarily function by blocking the uptake of fatty acids, leading to metabolic stress and reduced proliferation and survival of cancer cells. While direct head-to-head comparative studies are limited, available data suggests that both approaches can achieve potent anti-tumor activity, with their efficacy being dependent on the specific cancer type and the experimental model.
Data Presentation: A Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of CD36 peptide inhibitors and small molecule inhibitors from various preclinical studies. It is important to note that the direct comparison of IC50 values should be interpreted with caution due to variations in cell lines, assay conditions, and endpoints.
Table 1: Efficacy of CD36 Peptide Inhibitors
| Inhibitor/Approach | Cancer Model | Assay | Key Findings |
| TSP-1 Derived Peptide | Human Colon Cancer (in vivo) | Tumor Xenograft | 69% reduction in primary tumor volume[1] |
| TSP-1 Derived Peptide | Neuroblastoma Cells (in vitro) | Cell Attachment Assay | IC50 of 80 µM for inhibiting cell attachment to TSP-1[1] |
| Anti-CD36 Antibody (JC63.1) | Oral Squamous Cell Carcinoma (in vivo) | Metastasis Model | 60-90% reduction in lymph node and lung metastases[2] |
Table 2: Efficacy of Small Molecule CD36 Inhibitors
| Inhibitor | Cancer Model | Assay | IC50/Effective Concentration |
| Sulfosuccinimidyl Oleate (SSO) | Colorectal Cancer Cells (in vitro) | Cell Proliferation Assay | 100 µM significantly decreased proliferation[3] |
| Sulfosuccinimidyl Oleate (SSO) | Colorectal Cancer (in vivo) | Tumor Xenograft | 20 mg/kg daily significantly decreased tumor volume[3] |
| AP5055 | HEK293 cells expressing CD36 (in vitro) | oxLDL Binding Assay | IC50 of 1 µM |
| AP5055 | Macrophages (in vitro) | Foam Cell Formation Assay | IC50 of 100 nM |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and small molecule inhibitors lead to the modulation of different downstream signaling pathways.
This compound: An Anti-Angiogenic Approach
The CD36 peptide (93-110)-Cys mimics the binding of TSP-1 to the CLESH domain of CD36 on microvascular endothelial cells. This interaction triggers a signaling cascade that leads to apoptosis and the inhibition of angiogenesis, a critical process for tumor growth and metastasis.
Small Molecule Inhibitors: Targeting Tumor Metabolism
Small molecule inhibitors like SSO act by binding to a different site on CD36 (specifically Lys164), which is crucial for the uptake of long-chain fatty acids and oxidized LDL. By blocking this function, these inhibitors disrupt the metabolic processes that cancer cells rely on for rapid proliferation and survival, leading to the inhibition of pathways like Src/ERK and PI3K/AKT.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of CD36 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of CD36 inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the CD36 inhibitor (either peptide or small molecule) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CD36 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the CD36 inhibitor (e.g., SSO at 20 mg/kg daily via oral gavage) or vehicle control for a predetermined period (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, excise the tumors, and measure their weight and volume. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.
Conclusion
Both this compound and small molecule inhibitors represent promising therapeutic strategies for targeting CD36 in cancer. The choice between these two approaches may depend on the specific therapeutic goal, such as inhibiting angiogenesis versus disrupting tumor metabolism, and the cancer type being targeted. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to guide the development of novel anti-cancer therapies.
References
Unraveling the Specificity of CD36 (93-110)-Cys: A Comparative Analysis of its Cross-Reactivity with Toll-Like Receptors and Integrins
For researchers, scientists, and drug development professionals, understanding the specificity of a peptide ligand is paramount. This guide provides a comprehensive comparison of the binding and functional interaction of the CD36-derived peptide (93-110)-Cys with its primary receptor, CD36, and its potential for cross-reactivity with other key cell surface receptors, namely Toll-Like Receptors (TLRs) and integrins. This analysis is based on available experimental data to objectively assess its performance and aid in the development of targeted therapeutics.
The peptide corresponding to amino acids 93-110 of the human scavenger receptor CD36, with an added C-terminal cysteine for conjugation purposes (CD36 (93-110)-Cys), is a well-established binding motif for thrombospondin-1 (TSP-1)[1][2][3]. Its ability to modulate CD36 function makes it a valuable tool in studying the physiological and pathological roles of this receptor. However, the potential for this peptide to interact with other receptors, thereby leading to off-target effects, necessitates a thorough investigation of its cross-reactivity profile.
Quantitative Comparison of Receptor Interactions
Direct quantitative data on the binding affinity of this compound to receptors other than CD36 is limited in publicly available literature. The following table summarizes the known interactions and functional effects based on current research.
| Receptor | Ligand/Peptide | Interaction Type | Quantitative Data (Binding Affinity, Kd) | Functional Outcome |
| CD36 | Thrombospondin-1 (TSP-1) | Direct Binding | High Affinity (qualitative)[4] | Blocks TSP-1 binding to CD36, inhibiting downstream signaling such as angiogenesis and promoting anti-inflammatory effects.[2] |
| Toll-Like Receptor 4 (TLR4) | CD36 (93-110) peptide | Indirect Functional Modulation | Not Applicable (No direct binding demonstrated) | The peptide can indirectly modulate TLR4 signaling by blocking the interaction of CD36 with its ligands (e.g., TSP-1) which are known to activate TLR4. This results in a reduction of pro-inflammatory cytokine production (e.g., TNF-α). |
| Integrin α5β1 | CD36 (93-110) peptide | No Direct Interaction Data Available | Not Available | CD36 and α5β1 integrin can act synergistically in cellular processes like cytoadherence of infected erythrocytes. However, there is no evidence to suggest that the 93-110 peptide directly interacts with α5β1. |
Experimental Methodologies
To facilitate the replication and further investigation of these interactions, detailed protocols for key experiments are provided below.
Experimental Protocol 1: Competitive Binding ELISA for CD36-TSP-1 Interaction
This protocol is designed to assess the ability of the this compound peptide to inhibit the binding of its natural ligand, thrombospondin-1, to the CD36 receptor.
Materials:
-
High-binding 96-well microplate
-
Recombinant human CD36 protein
-
Recombinant human Thrombospondin-1 (TSP-1)
-
This compound peptide
-
Scrambled control peptide
-
Primary antibody against TSP-1
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human CD36 (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Incubation: Add 50 µL of varying concentrations of this compound peptide or scrambled control peptide to the wells. Immediately add 50 µL of a fixed concentration of TSP-1 (e.g., 1 µg/mL) to all wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody against TSP-1 (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the binding of the peptide.
Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Peptide-Receptor Binding Kinetics
This protocol provides a framework for analyzing the direct binding kinetics of this compound to immobilized receptor proteins (e.g., CD36, TLRs, Integrins).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant receptor proteins (CD36, TLRs, Integrins)
-
This compound peptide
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Activation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject the purified receptor protein (e.g., CD36, TLR4, Integrin α5β1) diluted in immobilization buffer over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).
-
Deactivation: Inject ethanolamine to block any remaining active esters on the surface.
-
Analyte Binding: Prepare a series of dilutions of the this compound peptide in running buffer. Inject each concentration over the immobilized receptor surface at a constant flow rate and monitor the association and dissociation phases in real-time.
-
Regeneration: After each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: CD36 signaling pathway initiated by Thrombospondin-1 and inhibited by the this compound peptide.
Caption: Indirect modulation of TLR4 signaling by this compound through inhibition of TSP-1 binding to CD36.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of peptide-receptor binding kinetics.
Conclusion
Based on the available evidence, the this compound peptide demonstrates high specificity for its primary target, the CD36 receptor, where it effectively blocks the binding of thrombospondin-1. While CD36 is known to form functional complexes with other receptors like TLRs and integrins, there is currently no direct evidence to support a significant cross-reactivity of the this compound peptide with these receptors in terms of direct binding. The observed modulation of TLR4 signaling appears to be an indirect effect stemming from the inhibition of a CD36-ligand interaction.
For drug development professionals, this suggests that therapeutic strategies utilizing the CD36 (93-110) motif are likely to exhibit a favorable on-target profile with a low probability of off-target effects mediated by direct binding to TLRs or α5β1 integrin. However, further direct binding studies using techniques such as Surface Plasmon Resonance are warranted to definitively quantify any potential low-affinity interactions and to fully elucidate the complete cross-reactivity profile of this important peptide.
References
- 1. Thrombospondin 1 activates the macrophage Toll-like receptor 4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. atsjournals.org [atsjournals.org]
- 4. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Studies Using CD36 (93-110)-Cys: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide CD36 (93-110)-Cys with alternative molecules used in studies of CD36-ligand interactions and platelet function. The content is based on a review of published research, summarizing quantitative data, and providing detailed experimental methodologies to support independent replication and further investigation.
Introduction to this compound
The peptide this compound corresponds to amino acid residues 93-110 of the human CD36 protein, with an added C-terminal cysteine for conjugation or labeling purposes. This region is a critical binding site for thrombospondin-1 (TSP-1), a large extracellular matrix glycoprotein. Functionally, the CD36 (93-110) peptide, often referred to as P93-110 in literature, has been demonstrated to act as an inhibitor of the CD36-TSP-1 interaction and can partially inhibit collagen-induced platelet aggregation.[1]
Comparative Analysis of CD36-Modulating Peptides
The functional effects of this compound are best understood when compared with other peptides that interact with CD36 or its ligands. This section provides a comparative overview of key alternatives.
CD36-Derived Peptides
A key alternative derived from the CD36 protein itself is the peptide spanning residues 139-155 (P139-155). In contrast to the inhibitory effect of P93-110, P139-155 enhances the binding of CD36 to TSP-1.[1] This opposing action suggests a two-step binding mechanism where P139-155 first engages TSP-1, inducing a conformational change that exposes a high-affinity binding site for the 93-110 region of CD36.[1][2]
Table 1: Comparison of CD36-Derived Peptides
| Peptide | Sequence Location | Primary Function | Reported Effect on CD36-TSP-1 Binding | Reported Effect on Platelet Aggregation |
| This compound | 93-110 | Inhibitor | Blocks binding of soluble CD36 to immobilized TSP-1.[1] | Partially inhibits collagen-induced platelet aggregation. |
| CD36 (139-155) | 139-155 | Enhancer | Augments binding of soluble CD36 to immobilized TSP-1. | Augments ADP- and collagen-induced platelet aggregation. |
Thrombospondin-1-Derived Peptides and Mimetics
Peptides derived from TSP-1 that bind to CD36 offer an alternative approach to modulating this interaction. The CSVTCG motif within the type 1 repeats of TSP-1 is a key CD36-binding sequence. Synthetic peptides containing this motif and their mimetics have been developed as modulators of CD36 function.
Table 2: Comparison with Thrombospondin-1-Derived Peptides
| Peptide/Mimetic | Origin | Primary Function | Reported Effect on CD36-Related Functions |
| Thrombospondin (TSP-1)-derived CD36 binding motif (CSVTCG) | Thrombospondin-1 | Inhibitor | Inhibits platelet aggregation and attachment of cells to TSP-1 with a reported IC50 of 80 µM in an attachment assay. |
| GDGVdITRIR | TSP-1 Mimetic | Inhibitor | Potently inhibits myristic acid uptake via CD36. |
| ABT-510 | TSP-1 Mimetic | Dual Function | Less active than GDGVdITRIR in inhibiting myristic acid uptake but more potent in inducing caspase activation in vascular cells. |
Experimental Protocols
For independent replication, detailed methodologies for key experiments are provided below.
Solid-Phase CD36-Thrombospondin Binding Assay (ELISA-based)
This assay quantifies the binding of soluble CD36 to immobilized TSP-1 and the inhibitory or enhancing effects of peptides.
Materials:
-
96-well microplate
-
Purified human thrombospondin-1 (TSP-1)
-
Purified soluble CD36 or cell lysates containing CD36
-
This compound and other test peptides
-
Biotinylated anti-CD36 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with TSP-1 (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Peptide Incubation: Add serial dilutions of the test peptides (e.g., this compound, CD36 (139-155)) to the wells.
-
CD36 Incubation: Immediately add a constant concentration of soluble CD36 to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add biotinylated anti-CD36 antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add TMB substrate and incubate until sufficient color development.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Collagen-Induced Platelet Aggregation Assay
This assay measures the ability of peptides to inhibit platelet aggregation initiated by collagen.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Collagen solution (agonist)
-
This compound and other test peptides
-
Platelet aggregometer
-
Saline or appropriate buffer
Procedure:
-
Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation. For washed platelets, perform additional washing and resuspension steps in a suitable buffer.
-
Pre-incubation: Place a sample of PRP or washed platelets in the aggregometer cuvette and allow it to equilibrate to 37°C with stirring.
-
Peptide Addition: Add the test peptide at the desired concentration and incubate for a specified time (e.g., 1-5 minutes).
-
Initiation of Aggregation: Add collagen to the cuvette to induce platelet aggregation.
-
Monitoring Aggregation: Record the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Determine the percentage of aggregation and compare the results for different peptides and concentrations.
Visualizations
Signaling and Interaction Pathways
Caption: Proposed two-step interaction between CD36 and TSP-1 and the modulatory effects of exogenous peptides.
Experimental Workflow: Solid-Phase Binding Assay
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of SVTCG in thrombospondin as the conformation-dependent, high affinity binding site for its receptor, CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing CD36 (93-110)-Cys Peptides from Various Suppliers
For researchers and drug development professionals investigating the multifaceted roles of the CD36 receptor, the quality and functional integrity of synthetic peptides are paramount. The CD36 (93-110)-Cys peptide, a critical tool for studying the interaction between CD36 and its ligand thrombospondin-1 (TSP-1), is available from numerous suppliers. This guide provides a framework for objectively comparing these products through a series of recommended experimental evaluations.
The CD36 (93-110) region is instrumental in the high-affinity binding of CD36 to TSP-1, a process initiated by a conformational change in TSP-1 upon its initial contact with the CD36 sequence 139-155.[1][2] The subsequent binding to the 93-110 region is crucial for mediating downstream cellular events.[1] Functionally, the this compound peptide has been shown to block the binding of CD36 to immobilized thrombospondin and to partially inhibit collagen-induced platelet aggregation.[3][4]
This guide outlines the necessary analytical and functional assays to empower researchers to select the most suitable peptide for their experimental needs.
Supplier Overview and Peptide Specifications
A number of biotechnology companies supply the this compound peptide. While a direct, head-to-head comparison of all available products with published experimental data is not publicly available, researchers can typically request certificates of analysis upon purchase. Key quality control parameters to consider are purity, as determined by High-Performance Liquid Chromatography (HPLC), and identity, confirmed by Mass Spectrometry (MS).
Below is a summary of information for several suppliers. Researchers should note that details such as purity levels and available modifications may be subject to change and should always be confirmed with the supplier.
| Supplier | Product Name | Sequence | Molecular Weight (Da) | Purity | Notes |
| MedChemExpress | CD36 Peptide P (93-110), Cys conjugated | Not explicitly stated, but implied | Not explicitly stated | >95% (Typically) | Functional data cited: blocks CD36-TSP binding and inhibits platelet aggregation. |
| Mol Scientific | This compound peptide | YRVRFLAKENVTQDAEDNC | 2271.5 | >95%; 98% and 99% available upon request | Offers optional Trifluoroacetic acid (TFA) removal service. |
| Pharmaffiliates | This compound | L-Tyrosyl-L-arginyl-L-valyl-L-arginyl-L-phenylalanyl-L-leucyl-L-alanyl-L-lysyl-L-α-glutamyl-L-asparaginyl-L-valyl-L-threonyl-L-glutaminyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-α-aspartyl-L-asparaginyl-L-cysteine | 2271.49 | Not specified | Provides CAS number: 143257-75-4. |
| Elabscience | This compound | Not explicitly stated | Not explicitly stated | Not specified | General product listing. |
| Abbexa | This compound Peptide | Not explicitly stated | Not explicitly stated | Not specified | Available in various quantities. |
| Smolecule | This compound | Not explicitly stated | Not explicitly stated | Not specified | General product listing. |
Experimental Protocols for Comparative Analysis
To ensure the selection of a high-quality peptide that yields reliable and reproducible results, a series of analytical and functional assays are recommended.
Diagram of the Experimental Workflow
Caption: Workflow for the comparative evaluation of this compound peptides.
Analytical Validation: Purity and Identity
a) Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the peptide from each supplier.
-
Methodology:
-
Sample Preparation: Reconstitute lyophilized peptides in HPLC-grade water or a suitable buffer (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.
-
Chromatographic System: Utilize a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Analysis: Calculate the purity by integrating the area of the main peptide peak as a percentage of the total peak area.
-
b) Identity Verification via Mass Spectrometry (MS)
-
Objective: To confirm that the molecular weight of the peptide matches the theoretical mass of the this compound sequence (C₉₆H₁₅₁N₂₉O₃₃S), which is approximately 2271.5 Da.
-
Methodology:
-
Sample Preparation: Prepare the peptide sample according to the instrument's requirements (e.g., co-crystallization with a matrix for MALDI-TOF or dilution in a suitable solvent for ESI-MS).
-
Instrumentation: Use a calibrated Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Acquisition: Acquire the mass spectrum in the positive ion mode.
-
Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass.
-
Functional Evaluation
a) Thrombospondin-1 (TSP-1) Binding Inhibition Assay (ELISA-based)
-
Objective: To measure the ability of the peptide to inhibit the binding of soluble CD36 to immobilized TSP-1.
-
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with human TSP-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Block non-specific binding sites with 3% BSA in PBS for 2 hours at room temperature.
-
Inhibition Reaction:
-
Prepare serial dilutions of the this compound peptides from each supplier.
-
In a separate tube, pre-incubate a constant concentration of recombinant human CD36 (e.g., with a His-tag) with the various concentrations of the competitor peptides for 1 hour.
-
-
Binding: Add the pre-incubated mixtures to the TSP-1 coated wells and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Add an anti-His-tag HRP-conjugated antibody and incubate for 1 hour.
-
Wash the plate again and add a TMB substrate.
-
Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.
-
-
Analysis: Plot the absorbance against the peptide concentration and determine the IC₅₀ (the concentration of peptide required to inhibit 50% of CD36 binding).
-
b) Platelet Aggregation Inhibition Assay
-
Objective: To assess the peptide's ability to inhibit collagen-induced platelet aggregation.
-
Methodology:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in sodium citrate.
-
Instrumentation: Use a light transmission aggregometer.
-
Assay:
-
Add PRP to the aggregometer cuvettes and establish a baseline.
-
Add varying concentrations of the this compound peptide to the PRP and incubate for a few minutes.
-
Induce aggregation by adding a submaximal concentration of collagen (e.g., 1-2 µg/mL).
-
Monitor the change in light transmission for 5-10 minutes.
-
-
Analysis: Calculate the percentage of inhibition of aggregation for each peptide concentration compared to a vehicle control. Determine the IC₅₀ value.
-
Hypothetical Comparative Data
The following tables represent a template for how researchers can organize their findings to facilitate a clear comparison.
Table 1: Analytical Validation Results
| Supplier | Lot Number | Purity by HPLC (%) | Observed Mass (Da) | Theoretical Mass (Da) | Delta (Da) |
| Supplier A | L202501A | 98.5 | 2271.7 | 2271.5 | +0.2 |
| Supplier B | L202503B | 95.2 | 2271.4 | 2271.5 | -0.1 |
| Supplier C | L202502C | 99.1 | 2271.6 | 2271.5 | +0.1 |
Table 2: Functional Assay Results
| Supplier | TSP-1 Binding Inhibition IC₅₀ (µM) | Platelet Aggregation Inhibition IC₅₀ (µM) |
| Supplier A | 15.2 | 25.8 |
| Supplier B | 22.5 | 38.1 |
| Supplier C | 14.8 | 24.5 |
CD36 Signaling Pathway
The CD36 receptor is a multifunctional protein involved in lipid metabolism, immune responses, and angiogenesis. Its interaction with TSP-1 on endothelial cells, for instance, triggers anti-angiogenic signaling cascades. This process involves Src-family kinases and the activation of MAP kinases like p38 and JNK, ultimately leading to apoptosis.
Caption: CD36 signaling initiated by Thrombospondin-1 binding.
By conducting the outlined experiments and systematically organizing the data, researchers can make an informed decision based on empirical evidence, ensuring the selection of a this compound peptide that meets the high standards required for rigorous scientific investigation.
References
A Comparative Guide to the Structural Analysis of the CD36 (93-110)-Cysteine Binding Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional aspects of the CD36 (93-110) cysteine-containing binding site, a critical region for ligand interaction and subsequent cellular signaling. We present quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding and inform future research and drug development strategies.
Unraveling the CD36 (93-110) Binding Domain
The scavenger receptor CD36 is a multifunctional transmembrane glycoprotein involved in a diverse range of physiological and pathological processes, including lipid metabolism, angiogenesis, and immune responses. Its ability to interact with a wide array of ligands is attributed to distinct binding domains within its extracellular loop. The region spanning amino acids 93-110 has been identified as a crucial high-affinity binding site for thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1]
The interaction between TSP-1 and the CD36 (93-110) domain is a two-step, conformation-dependent process. An initial binding event involving the CD36 (139-155) region is thought to induce a conformational change in TSP-1, exposing a high-affinity binding site for the 93-110 region.[1] This intricate mechanism highlights the specificity and regulatory potential of this interaction.
Quantitative Comparison of CD36 Binding Sites
| Ligand/Inhibitor | CD36 Domain/Target | Method | Quantitative Value | Reference |
| Thrombospondin-1 (TSP-1) derived peptide | CD36 | Cell attachment inhibition | IC50: 80 µM | [2] |
| Oxidized Low-Density Lipoprotein (oxLDL) | Full-length CD36 | Solid Phase Assay | Kd: 27.9 ± 2.1 µg/ml | |
| Cyclic Peptide 19A8.8 (derived from CD36 93-110) | TSP-1-CD36 Interaction | In vitro inhibition | Potent Inhibition | [3] |
Experimental Methodologies for Studying CD36 Binding
Understanding the interactions between ligands and the CD36 (93-110) binding site requires robust experimental techniques. Below are detailed protocols for two commonly employed methods: Solid-Phase Binding Assay and Surface Plasmon Resonance (SPR).
Solid-Phase Binding Assay
This method is used to measure the direct binding of a ligand to an immobilized protein.
Protocol:
-
Coating: Coat a 96-well plate with recombinant CD36 protein or a synthetic peptide representing the 93-110 domain. Incubate overnight at 4°C.
-
Blocking: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Ligand Incubation: Add serial dilutions of the labeled ligand (e.g., biotinylated or fluorescently tagged TSP-1) to the wells and incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate multiple times to remove unbound ligand.
-
Detection: For biotinylated ligands, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. After another wash, add a suitable HRP substrate (e.g., TMB) and measure the absorbance. For fluorescently tagged ligands, measure the fluorescence intensity directly.
-
Data Analysis: Plot the binding signal against the ligand concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and binding affinity.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the CD36 protein or the 93-110 peptide over the activated surface to achieve covalent immobilization via amine coupling. The optimal pH for immobilization should be determined by pH scouting.[4]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection and Data Collection:
-
Prepare a series of analyte (e.g., TSP-1 or its fragments) dilutions in a suitable running buffer. The buffer composition should be matched between the sample and the running buffer to minimize bulk refractive index effects.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate a sensorgram. This includes an association phase during analyte injection and a dissociation phase during buffer flow.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Signaling Pathways Initiated from the CD36 (93-110) Site
Binding of TSP-1 to the CD36 (93-110) region initiates a cascade of intracellular signaling events, primarily leading to an anti-angiogenic and pro-apoptotic response in endothelial cells. A key early event is the recruitment and activation of Src family kinases, particularly Fyn.
The following diagram illustrates the proposed signaling pathway:
Caption: TSP-1 binding to CD36 (93-110) activates Fyn, leading to apoptosis.
This signaling cascade involves the activation of downstream mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK), ultimately leading to the activation of caspase-3 and the execution of the apoptotic program.
Alternative Binding Sites and Their Functional Implications
While the 93-110 region is the high-affinity site for TSP-1, CD36 possesses other functionally important binding domains. The region spanning amino acids 155-183 is recognized as a primary binding site for oxidized low-density lipoprotein (oxLDL). The binding of oxLDL to this site is implicated in pro-inflammatory and pro-atherogenic signaling in macrophages.
Furthermore, some ligands may exhibit promiscuity in their binding or interact with overlapping sites. For instance, a cyclic peptide derived from the CD36 (93-110) region was shown to effectively inhibit the TSP-1-CD36 interaction, suggesting it could be a valuable tool for dissecting the specific consequences of this binding event and for developing targeted therapeutics.
Conclusion
The CD36 (93-110) region represents a key interaction site for thrombospondin-1, initiating a well-defined anti-angiogenic and pro-apoptotic signaling cascade. A thorough understanding of its structural and functional characteristics, in comparison to other ligand-binding domains on CD36, is crucial for the development of novel therapeutic strategies targeting processes such as tumor growth and vascular diseases. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this important molecular interaction.
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
A Functional Comparison of CD36 (93-110) With and Without a Cysteine Tag: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional implications of peptide modifications is critical for experimental design and data interpretation. This guide provides a comprehensive comparison of the CD36 (93-110) peptide and its Cysteine (Cys)-tagged analogue, offering insights into their respective applications, supporting experimental data from existing literature, and detailed protocols for functional characterization.
The CD36 peptide corresponding to amino acid residues 93-110 is a functionally significant fragment of the full-length CD36 receptor, a multifunctional glycoprotein involved in a wide array of physiological and pathological processes. This peptide is known to play a crucial role in the interaction of CD36 with its ligand, thrombospondin-1 (TSP-1), and has been utilized in various studies to modulate CD36-mediated functions. The addition of a Cysteine (Cys) tag to this peptide is a common chemical modification introduced to facilitate specific experimental applications.
Functional Profile of CD36 (93-110) and the Role of the Cys Tag
The CD36 (93-110) peptide has been shown to block the binding of CD36 to immobilized thrombospondin and partially inhibit collagen-induced platelet aggregation[1][2]. This region of CD36 is critical for the high-affinity binding to TSP-1, a process that is initiated by the binding of the 139-155 region of CD36 to TSP, which then exposes a secondary binding site for the 93-110 region[2][3]. Functionally, this peptide has been employed as a TSP-1 antagonist to inhibit inflammation and improve insulin sensitivity in obese mouse models[4]. Furthermore, it has demonstrated therapeutic potential by reducing inflammation and fibrosis in preclinical models of lung injury.
A Cysteine (Cys) tag is a single cysteine amino acid added to the peptide sequence, typically at the N- or C-terminus. The primary purpose of this modification is to introduce a reactive thiol group (-SH). This thiol group allows for the covalent conjugation of the peptide to other molecules, such as:
-
Fluorescent dyes: For tracking the peptide in cellular uptake and localization studies.
-
Biotin: For affinity purification or detection using streptavidin-based assays.
-
Carrier proteins: To enhance immunogenicity for antibody production.
-
Solid supports: For use in affinity chromatography or other binding assays.
While the addition of a Cys tag is primarily for methodological purposes, it is essential to verify that it does not interfere with the biological activity of the peptide. The thiol group of cysteine is also susceptible to oxidation, which can lead to the formation of disulfide bonds, potentially causing peptide dimerization or altering its conformation.
Quantitative Comparison of Functional Parameters
| Peptide Version | Binding Affinity to Thrombospondin-1 (Kd) | Inhibition of Collagen-Induced Platelet Aggregation (IC50) |
| CD36 (93-110) | 5 µM | 10 µM |
| CD36 (93-110) with Cys Tag | 5.5 µM | 11 µM |
Table 1: Hypothetical quantitative data comparing the binding affinity and inhibitory concentration of CD36 (93-110) with and without a Cys tag.
| Peptide Version | Cellular Uptake in Macrophages (Fluorescence Intensity/Cell) | Inhibition of oxLDL-induced Foam Cell Formation (% inhibition) |
| CD36 (93-110) (unlabeled) | Not Applicable | 60% |
| FITC-labeled CD36 (93-110) with Cys Tag | 1500 a.u. | 55% |
Table 2: Hypothetical quantitative data for cellular uptake and functional inhibition in a cell-based assay. The Cys-tagged peptide is labeled with a fluorophore for uptake measurement.
Experimental Protocols for Functional Comparison
To empirically determine the functional equivalence of the two peptide versions, the following experimental protocols can be employed.
Competitive Binding Assay to Thrombospondin-1
This assay determines the binding affinity of the peptides to TSP-1.
Methodology:
-
Plate Coating: Coat a 96-well microplate with 1 µg/mL of purified human thrombospondin-1 in PBS overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBST for 1 hour at room temperature.
-
Competition Reaction: Prepare a series of dilutions of the unlabeled CD36 (93-110) and the Cys-tagged CD36 (93-110) peptides. In a separate set of tubes, mix these dilutions with a constant concentration of biotinylated CD36 (93-110) peptide.
-
Incubation: Add the peptide mixtures to the TSP-1 coated plate and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Readout: Wash the plate and add TMB substrate. Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the competitor peptide concentration and fit the data to a one-site competition model to determine the IC50, from which the dissociation constant (Kd) can be calculated.
Platelet Aggregation Assay
This assay measures the ability of the peptides to inhibit collagen-induced platelet aggregation.
Methodology:
-
Platelet Preparation: Isolate human platelets from fresh whole blood by centrifugation. Resuspend the platelet-rich plasma in a suitable buffer.
-
Peptide Incubation: Pre-incubate the platelet suspension with varying concentrations of CD36 (93-110) or Cys-tagged CD36 (93-110) for 15 minutes at 37°C in an aggregometer.
-
Induction of Aggregation: Add a sub-maximal concentration of collagen to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance for 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each peptide concentration and determine the IC50 value.
Cellular Uptake Assay using Flow Cytometry
This assay quantifies the internalization of the Cys-tagged peptide into cells. The Cys tag is used here for conjugation to a fluorescent dye.
Methodology:
-
Peptide Labeling: Conjugate the Cys-tagged CD36 (93-110) peptide with a fluorescent dye such as FITC via the thiol-reactive maleimide group.
-
Cell Culture: Plate macrophages (e.g., THP-1 cell line) in a 24-well plate and allow them to adhere.
-
Peptide Incubation: Treat the cells with the FITC-labeled peptide at a final concentration of 10 µM for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Cell Harvesting: Wash the cells with cold PBS to remove unbound peptide, and detach them using trypsin-EDTA.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity of the cell population.
-
Data Analysis: Quantify the cellular uptake by comparing the mean fluorescence intensity of treated cells to untreated controls.
Signaling Pathways and Experimental Workflows
The CD36 (93-110) peptide, by blocking the interaction of CD36 with TSP-1, is expected to modulate downstream signaling pathways. The full-length CD36 receptor is known to activate Src-family kinases, leading to the activation of MAP kinases and subsequent regulation of gene expression involved in inflammation and lipid metabolism.
Below are diagrams illustrating the proposed mechanism of action of the CD36 (93-110) peptide and a typical experimental workflow for its functional characterization.
Caption: Proposed inhibitory mechanism of the CD36 (93-110) peptide on TSP-1 mediated signaling.
Caption: Experimental workflow for the functional comparison of CD36 (93-110) peptides.
Conclusion
The CD36 (93-110) peptide is a valuable tool for investigating the biological roles of the CD36 receptor. The addition of a Cys tag provides experimental versatility, particularly for labeling and conjugation. While it is anticipated that the Cys tag does not significantly alter the peptide's function, this should be experimentally verified for any new assay system. The protocols and comparative framework provided in this guide offer a robust approach for researchers to characterize and confidently utilize both forms of the CD36 (93-110) peptide in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis of Human CD36 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
Comparative Guide to the Specificity of CD36 (93-110)-Cys for Its Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the CD36 peptide (93-110)-Cys for its target, thrombospondin (TSP), against other alternative molecules that modulate the function of the CD36 receptor. The information presented is supported by available experimental data and detailed methodologies for key assays.
Introduction to CD36 (93-110)-Cys and Its Target
The cluster of differentiation 36 (CD36) is a multifunctional scavenger receptor involved in a wide array of biological processes, including lipid metabolism, immune response, angiogenesis, and platelet activation. The peptide this compound is a synthetic peptide derived from the extracellular domain of the CD36 protein. Its primary target is thrombospondin-1 (TSP-1), a large homotrimeric matricellular glycoprotein that plays a crucial role in cell-matrix and cell-cell interactions.
The interaction between CD36 and TSP-1 is a key signaling axis that can modulate cellular functions such as adhesion, migration, and apoptosis. Specifically, the CD36 (93-110) region is implicated as a high-affinity binding site for TSP-1, and the cysteine modification in this compound can be utilized for conjugation or to mimic or study specific post-translational modifications.[1][2]
Mechanism of Action: A Two-Step Binding Process
The binding of CD36 to TSP-1 is not a simple one-to-one interaction. Experimental evidence suggests a two-step process that leads to a high-affinity association.[1][2]
-
Initial Low-Affinity Binding: Another region of the CD36 protein, encompassing amino acids 139-155, first binds to TSP-1. This initial interaction is of lower affinity.
-
Conformational Change and High-Affinity Binding: The binding of the CD36 (139-155) region induces a conformational change in the TSP-1 molecule. This change exposes a previously masked high-affinity binding site on TSP-1. The CD36 (93-110) region then binds to this newly revealed site with high affinity.
The peptide this compound acts as a competitive inhibitor by binding to this high-affinity site on TSP-1, thereby blocking the interaction of the full-length CD36 receptor with TSP-1.[1] This inhibition can lead to functional consequences, such as the partial inhibition of collagen-induced platelet aggregation.
Quantitative Comparison of CD36-Targeting Molecules
| Molecule | Target/Interaction Inhibited | Quantitative Data (IC50) | Reference |
| This compound | Thrombospondin-1 Binding | Not specified (described as "high affinity") | **** |
| CD36 (139-155) Peptide | PfEMP1 (malaria) Binding | ~5 µmol/L | |
| CD36 (139-184 region) Peptides | PfEMP1 (malaria) Binding | < 5 µmol/L | |
| Thrombospondin-1 derived peptide | Attachment of SK-N-SH cells to TSP-1 | 80 µM | |
| Azapeptides (linear) | CD36 Binding | ~1 µM | |
| Azapeptides (cyclic, MPE-298) | CD36 Binding | 0.1 µM | |
| Ursolic Acid | CD36 - Amyloid Beta Binding | 98 µM | |
| Trichodermamide analogues | CD36 - Amyloid Beta Binding | 11 to 43 µM |
Note: The IC50 values listed above are for different biological contexts and should not be directly compared as a measure of absolute potency for inhibiting the CD36-thrombospondin interaction. They do, however, provide a general sense of the concentration ranges at which different CD36-targeting molecules are effective.
Alternative Molecules Targeting CD36
A variety of other molecules have been developed to target CD36 and modulate its functions. These alternatives offer different mechanisms of action and may be more suitable for specific research or therapeutic applications.
-
CD36 (139-155) Peptide: As a key component of the two-step binding process, this peptide can be used to study the initial interaction with TSP-1 and the subsequent conformational changes.
-
Monoclonal Antibodies (e.g., OKM5, FA6-152): These antibodies target different epitopes on the CD36 receptor and can block various ligand interactions, including those with thrombospondin and oxidized LDL.
-
Thrombospondin-1 Derived Peptides: Peptides derived from TSP-1 that contain the CD36 binding motif can act as direct competitive inhibitors of the CD36-TSP-1 interaction.
-
Small Molecule Inhibitors (e.g., Sulfo-N-succinimidyl oleate - SSO): These molecules can irreversibly bind to CD36 and inhibit its functions, such as fatty acid uptake.
-
Azapeptides: These are peptide mimetics designed for increased stability and selectivity for CD36, showing promise in modulating CD36-mediated inflammation.
Experimental Protocols
To facilitate the replication and validation of specificity studies, detailed protocols for key experimental assays are provided below.
Solid-Phase Binding Assay (ELISA-based)
This assay is used to measure the direct binding of CD36 peptides to immobilized thrombospondin and to determine the inhibitory effects of test compounds.
References
- 1. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of SVTCG in thrombospondin as the conformation-dependent, high affinity binding site for its receptor, CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Efficacy of CD36 Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of various peptides that target the CD36 receptor, a key player in the negative regulation of angiogenesis. The information presented is curated from preclinical studies to aid researchers in selecting and evaluating potential therapeutic candidates.
Introduction to CD36 and its Role in Angiogenesis
The cluster of differentiation 36 (CD36) receptor is a transmembrane glycoprotein expressed on various cell types, including microvascular endothelial cells.[1] It functions as a critical negative regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. The primary endogenous ligand for the anti-angiogenic activity of CD36 is Thrombospondin-1 (TSP-1).[2][3] The interaction between the thrombospondin type 1 repeats (TSRs) of TSP-1 and CD36 on endothelial cells triggers a signaling cascade that inhibits endothelial cell proliferation, migration, and tube formation, ultimately leading to apoptosis. This makes CD36 an attractive target for anti-angiogenic therapies. Several peptides derived from TSP-1 or designed to mimic its interaction with CD36 have been developed and investigated for their anti-angiogenic potential. This guide compares the efficacy of some of the most studied CD36-targeting peptides.
Comparative Analysis of Anti-Angiogenic CD36 Peptides
The following table summarizes the quantitative data on the anti-angiogenic effects of prominent CD36 peptides from various in vitro and in vivo assays.
| Peptide | Target/Origin | In Vitro Anti-Angiogenic Activity | In Vivo Anti-Angiogenic Activity | Reference |
| ABT-510 | TSP-1 Mimetic | - 20-fold more active in inhibiting tube formation than ABT-526.- 30-fold less active in inhibiting endothelial cell migration than ABT-526.- Induces apoptosis in human brain microvascular endothelial cells (MvEC) in a dose- and time-dependent manner.- Inhibits tubular morphogenesis of MvEC in a dose- and caspase-8 dependent manner. | - Significantly inhibited the growth of human malignant astrocytoma tumors in the brain of athymic nude mice.- Significantly lower microvessel density in ABT-510-treated tumors.- Effective in blocking neovascularization in the mouse Matrigel plug model.- Inhibited tumor growth in the mouse Lewis lung carcinoma model. | |
| ABT-526 | TSP-1 Mimetic | - Inhibited VEGF-induced HMVEC cell migration and tube formation in the nanomolar range.- Increased apoptosis of HUAEC cells. | - Reduced neovascularization by 92% in the rat cornea at 10 µM.- Similar antitumor activity to ABT-510 in dogs with naturally occurring cancers. | |
| GDGV(dI)TRIR | TSP-1 Derived | - More potent than ABT-510 in inhibiting myristic acid uptake into endothelial and vascular smooth muscle cells.- More potent than ABT-510 for blocking a myristate-stimulated increase in cell adhesion to collagen and nitric oxide-driven accumulation of cGMP. | - Similarly active to ABT-510 for inhibiting vascular outgrowth in a B16 melanoma explant assay. | |
| Properdistatin | Properdin (TSP-1 domain) Derived | - Potent anti-angiogenic properties in vitro. | - Inhibited angiogenesis in low TSP-1 expressing human melanoma xenografts.- Selectively removed small-diameter capillaries and improved vascular function in tumors. | |
| TSP-1 Derived Peptides (Tryptophan-rich) | TSP-1 Type 1 Repeats | - Potent inhibitors of endothelial cell outgrowth in retinal explant assays. | - Most active in inhibiting neovascular disease in a rat model of retinopathy of prematurity. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Endothelial Cell Proliferation Assay
This assay measures the ability of a peptide to inhibit the proliferation of endothelial cells, a crucial step in angiogenesis.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded at a density of 5x10³ cells/well in a 96-well plate with Endothelial Cell Growth Medium.
-
Treatment: After 24 hours, the medium is replaced with a conditioned medium containing the test peptide at various concentrations. A positive control (e.g., VEGF) and a negative control (vehicle) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Quantification: Cell proliferation is assessed using methods like the MTT assay, where the absorbance is read at 570 nm to determine the number of viable cells. Alternatively, the CellTiter-Glo® Luminescent Cell Viability Assay can be used to quantify ATP, which correlates with the number of metabolically active cells.
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of peptides on the directional migration of endothelial cells, a key process in the formation of new blood vessels.
-
Chamber Setup: A transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., VEGF) and the test peptide.
-
Cell Seeding: Endothelial cells (e.g., 5x10⁴ cells) are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for 4-24 hours to allow for cell migration through the membrane.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, mimicking the final stages of angiogenesis.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel®, which is allowed to solidify at 37°C.
-
Cell Seeding: Endothelial cells (e.g., 1-2 x 10⁴ cells/well) are suspended in a medium containing the test peptide and seeded onto the Matrigel®.
-
Incubation: The plate is incubated at 37°C for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed using a phase-contrast microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops using imaging software.
In Vivo Matrigel Plug Assay
This assay provides an in vivo assessment of a peptide's ability to inhibit angiogenesis in a living organism.
-
Matrigel Preparation: Matrigel, which is liquid at 4°C, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test peptide.
-
Injection: The Matrigel mixture is subcutaneously injected into mice. At body temperature, the Matrigel solidifies, forming a plug.
-
Incubation Period: The mice are monitored for a period of 7-21 days, during which blood vessels from the surrounding tissue infiltrate the Matrigel plug.
-
Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content of the plug (as an index of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sections of the plug.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CD36 anti-angiogenic signaling pathway and a typical experimental workflow for evaluating CD36-targeting peptides.
Caption: CD36 Anti-Angiogenic Signaling Pathway.
Caption: Experimental Workflow for Evaluating CD36 Peptides.
Conclusion
The development of peptides targeting the CD36 receptor represents a promising strategy for anti-angiogenic therapy. Peptides such as ABT-510, ABT-526, and Properdistatin have demonstrated significant anti-angiogenic and anti-tumor effects in preclinical models. While direct comparative data across all peptides is limited, the available evidence suggests that subtle structural modifications can lead to differential activity in various aspects of angiogenesis, such as migration versus tube formation. This guide provides a foundational comparison to assist researchers in navigating the landscape of CD36-targeting peptides and in designing further investigations to elucidate their full therapeutic potential. Future studies focusing on head-to-head comparisons under standardized conditions will be invaluable for a more definitive ranking of these promising anti-angiogenic agents.
References
- 1. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD36: a class B scavenger receptor involved in angiogenesis, atherosclerosis, inflammation, and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of CD36 in Lipid Metabolism: A Comparative Guide Based on Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of physiological and cellular processes in the presence and absence of the fatty acid translocase CD36, drawing upon experimental data from knockout mouse models. While direct in vivo validation of the specific peptide CD36 (93-110)-Cys activity using these models is not available in the current literature, this guide will focus on the broader, well-established role of the full-length CD36 protein. Insights into the functional significance of the 93-110 amino acid region, identified as a key binding site, will also be discussed based on in vitro evidence.
The cluster of differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that plays a crucial role in the transport of long-chain fatty acids across the plasma membrane in various cell types, including adipocytes, myocytes, and enterocytes. Its involvement in lipid metabolism, immune responses, and angiogenesis has made it a significant target for therapeutic intervention in metabolic and cardiovascular diseases. The use of CD36 knockout (KO) mouse models has been instrumental in elucidating its physiological functions.
Comparative Analysis of Wild-Type vs. CD36 Knockout Models
The absence of CD36 in knockout mice leads to significant alterations in lipid metabolism and related physiological parameters. The following tables summarize key quantitative data from comparative studies.
Table 1: Impact of CD36 Knockout on Fatty Acid and Cholesterol Uptake
| Tissue/Cell Type | Analyte | Wild-Type (WT) | CD36 Knockout (KO) | Percentage Reduction in KO | Citation(s) |
| Proximal Intestine (Enterocytes) | Fatty Acid Uptake | Normal | Reduced | ~50% | [1] |
| Proximal Intestine (Enterocytes) | Cholesterol Uptake | Normal | Reduced | ~60% | [1] |
| Adipocytes | Oleate Uptake | Normal | Significantly Reduced | Not specified | [2] |
| Heart | Fatty Acid Analog (BMIPP) Uptake | Normal | Reduced | 50-80% | [3] |
| Skeletal Muscle | Fatty Acid Analog (BMIPP) Uptake | Normal | Reduced | 40-75% | [3] |
| Adipose Tissue | Fatty Acid Analog (BMIPP) Uptake | Normal | Reduced | 60-70% |
Table 2: Systemic Lipid Profile in Wild-Type vs. CD36 Knockout Mice
| Parameter | Wild-Type (WT) | CD36 Knockout (KO) | Observation in KO | Citation(s) |
| Fasting Plasma Cholesterol | Normal | Significantly Increased | Increased levels, mainly in the HDL fraction. | |
| Fasting Plasma Nonesterified Free Fatty Acids | Normal | Significantly Increased | Elevated levels. | |
| Fasting Plasma Triacylglycerol | Normal | Significantly Increased | Increased levels, mainly in the VLDL fraction. | |
| Fasting Blood Glucose | Normal | Decreased | Lower fasting glucose levels. |
The Significance of the CD36 (93-110) Region
While in vivo studies using the this compound peptide in knockout models are lacking, in vitro research has identified the 93-110 amino acid region of CD36 as the binding site for thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. This interaction is crucial for the anti-angiogenic signaling cascade initiated by CD36. Peptides derived from this region have been shown to effectively compete with TSP-1 for binding to CD36 in laboratory settings. The lack of in vivo validation with the specific cysteine-modified peptide in knockout animals, however, means its precise activity and therapeutic potential in a physiological context remain to be determined.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: In Vivo Fatty Acid Uptake Assay
Objective: To measure the uptake of fatty acids in various tissues of wild-type and CD36 knockout mice.
Materials:
-
Wild-type and CD36 knockout mice (age and sex-matched).
-
Radiolabeled long-chain fatty acid (e.g., [³H]oleic acid or a fluorescent analog like BODIPY-FL-C16).
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for intravenous injection.
-
Tissue collection tools (scalpels, forceps).
-
Scintillation counter or fluorescence imaging system.
-
Buffer for homogenization.
Procedure:
-
Fast mice overnight (12-16 hours) with free access to water.
-
Anesthetize the mice.
-
Inject a bolus of the radiolabeled or fluorescently-labeled fatty acid, complexed to bovine serum albumin (BSA), via the tail vein.
-
At predetermined time points (e.g., 5, 15, 30 minutes), collect blood samples via cardiac puncture.
-
Euthanize the mice and quickly excise tissues of interest (e.g., heart, skeletal muscle, adipose tissue, liver).
-
Wash the tissues in ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Homogenize the tissues in an appropriate buffer.
-
For radiolabeled fatty acids, measure the radioactivity in an aliquot of the tissue homogenate using a scintillation counter.
-
For fluorescently-labeled fatty acids, measure the fluorescence intensity.
-
Normalize the uptake to the amount of protein in the tissue homogenate and the injected dose.
-
Compare the fatty acid uptake between wild-type and CD36 knockout mice.
Protocol 2: Lipid Extraction and Analysis from Mouse Plasma and Tissues
Objective: To quantify the levels of various lipid species in the plasma and tissues of wild-type and CD36 knockout mice.
Materials:
-
Plasma and tissue samples from wild-type and CD36 knockout mice.
-
Chloroform.
-
Methanol.
-
Saline solution (0.9% NaCl).
-
Centrifuge.
-
Nitrogen gas evaporator.
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Homogenize tissue samples in a mixture of chloroform and methanol (2:1, v/v). For plasma samples, add the chloroform:methanol mixture directly.
-
Vortex the mixture thoroughly to ensure complete lipid extraction.
-
Add saline solution to the mixture to induce phase separation.
-
Centrifuge the samples to separate the organic (lipid-containing) and aqueous phases.
-
Carefully collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Re-suspend the dried lipid extract in an appropriate solvent for analysis.
-
Analyze the lipid composition and quantify individual lipid species using GC-MS or LC-MS.
-
Compare the lipid profiles between wild-type and CD36 knockout mice.
Visualizing CD36-Mediated Processes
Diagrams generated using Graphviz (DOT language) illustrate key pathways and workflows related to CD36 function.
Caption: CD36 signaling pathways for fatty acid uptake and anti-angiogenesis.
Caption: Experimental workflow for validating CD36 activity using knockout models.
Conclusion
The extensive use of CD36 knockout models has unequivocally validated the critical role of the full-length CD36 protein in fatty acid uptake and overall lipid homeostasis. The data consistently demonstrate that the absence of CD36 leads to impaired fatty acid transport in key metabolic tissues and results in a dysregulated systemic lipid profile. While the specific this compound peptide has not been validated in vivo with these models, the identification of the 93-110 region as the thrombospondin-1 binding site underscores its potential as a target for modulating CD36's anti-angiogenic functions. Further research, including the use of targeted peptide interventions in CD36 knockout and wild-type animals, is warranted to fully elucidate the therapeutic promise of targeting specific functional domains of the CD36 receptor.
References
- 1. CD36 is important for fatty acid and cholesterol uptake by the proximal but not distal intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A null mutation in murine CD36 reveals an important role in fatty acid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CD36 (93-110)-Cys
For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides like CD36 (93-110)-Cys is critical for both personnel safety and maintaining the integrity of the product. This document provides a comprehensive guide to the essential safety protocols, operational procedures, and disposal plans for this compound, a C-terminally cysteine-conjugated peptide fragment of the CD36 protein.[1] Since detailed toxicological data for this specific peptide are not widely available, it should be treated as a potentially hazardous substance, warranting careful handling to minimize exposure.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to ensure minimal risk of exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes of peptide solutions or solvents. |
| Face Shield | Recommended when handling the lyophilized powder to prevent inhalation and facial exposure. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. Consider double-gloving for added protection when handling concentrated solutions. |
| Respiratory Protection | N95 or higher Respirator | Necessary when weighing or otherwise handling the lyophilized powder to avoid inhalation of fine particles. |
Operational Plan: From Receipt to Application
A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.
Receiving and Storage
Upon receipt of the lyophilized peptide, visually inspect the container for any damage. For long-term storage, the peptide should be kept in a dark place at -20°C or, preferably, -80°C.[3] To prevent degradation from moisture, allow the container to equilibrate to room temperature in a desiccator before opening.[2] Peptides containing cysteine are susceptible to oxidation, so storing under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.[4]
Reconstitution
The choice of solvent for reconstitution is critical and depends on the experimental application. This compound is soluble in DMSO. For applications where DMSO is not suitable, other organic solvents like DMF or acetonitrile may be used. When reconstituting, add the chosen solvent to the vial and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can lead to peptide aggregation. For cysteine-containing peptides, using deoxygenated solvents is recommended to minimize oxidation.
Experimental Protocol: Reconstitution of this compound
-
Equilibration: Remove the vial of lyophilized peptide from cold storage and allow it to warm to room temperature in a desiccator.
-
Solvent Preparation: If required for the experiment, deoxygenate the chosen solvent (e.g., DMSO) by bubbling with nitrogen or argon gas.
-
Dissolution: Under a fume hood and while wearing appropriate PPE, add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Mixing: Gently swirl or vortex the vial until the peptide is completely dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide solution into smaller, single-use volumes. Store these aliquots at -20°C or -80°C.
Disposal Plan
All materials that have come into contact with this compound, including unused peptide, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all solid and liquid waste containing the peptide in a dedicated, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general traffic.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of peptide waste down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
